Product packaging for Olivomycin D(Cat. No.:CAS No. 6988-60-9)

Olivomycin D

Cat. No.: B3344421
CAS No.: 6988-60-9
M. Wt: 983.0 g/mol
InChI Key: UACNEZBMTOCXQV-MJDWOOTDSA-N
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Description

Olivomycin D is a useful research compound. Its molecular formula is C47H66O22 and its molecular weight is 983.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H66O22 B3344421 Olivomycin D CAS No. 6988-60-9

Properties

IUPAC Name

[(2R,3S,4R,6S)-6-[[(6S,7S)-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H66O22/c1-17(48)38(53)43(58)46(60-8)26-11-24-9-23-10-25(66-34-16-31(45(21(5)64-34)65-22(6)49)68-33-14-29(52)44(59-7)20(4)63-33)12-27(50)36(23)41(56)37(24)42(57)47(26)69-35-15-30(40(55)19(3)62-35)67-32-13-28(51)39(54)18(2)61-32/h9-10,12,17-21,26,28-35,38-40,44-48,50-56H,11,13-16H2,1-8H3/t17-,18-,19-,20-,21-,26+,28-,29-,30-,31-,32+,33-,34+,35+,38+,39-,40-,44+,45+,46+,47+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACNEZBMTOCXQV-MJDWOOTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)OC6CC(C(C(O6)C)OC(=O)C)OC7CC(C(C(O7)C)OC)O)C(C(=O)C(C(C)O)O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)O[C@H]3[C@@H](CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)O[C@H]6C[C@H]([C@H]([C@H](O6)C)OC(=O)C)O[C@@H]7C[C@H]([C@H]([C@H](O7)C)OC)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H66O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

983.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6988-60-9
Record name Olivomycin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006988609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLIVOMYCIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KF45778FD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Chemical and Biological Profile of Olivomycin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Olivomycin D, an aureolic acid antibiotic. It details its chemical structure, physicochemical properties, biological activities, and the experimental methodologies used for its study. This guide is intended to serve as a foundational resource for professionals engaged in natural product chemistry, oncology research, and drug development.

Chemical Structure and Properties

This compound belongs to the aureolic acid group of antibiotics, which are known for their potent antitumor properties. These compounds are produced by various strains of Streptomyces bacteria. The core structure consists of a polyketide-derived aglycone attached to a chain of sugar moieties.

While data for Olivomycin A is more prevalent, this compound is a closely related derivative. The structure of Olivomycin A is characterized by a tricyclic aromatic core linked to a pentasaccharide chain. Based on systematic nomenclature found in chemical databases, this compound is identified as a specific glycosylated variant of the core olivomycin structure. The precise structure of this compound differs from Olivomycin A in one of the sugar residues. A synonym for Olivomycin A is listed as "this compound, 3(B)-O-(2,6-dideoxy-3-C-methyl-4-O-(2-methyl-1-oxopropyl)-alpha-L-arabino-hexopyranosyl)-", indicating the specific nature of one of the sugar moieties in the pentasaccharide chain.[1]

Table 1: Physicochemical Properties of Olivomycin A (a close analog of this compound)

Property Value Reference
Molecular Formula C₅₈H₈₄O₂₆ [1][2][3][4]
Molecular Weight 1197.27 g/mol [1][2][3]
Appearance Yellow crystals [3]
Melting Point 160-165 °C [3][5]
Optical Activity [α]D²⁰ -36° (c = 0.5 in ethanol) [3][5]
Solubility Soluble in ethanol and chloroform; insoluble in water. [3]

| CAS Number | 6988-58-5 |[1][3] |

Biological Activity and Mechanism of Action

Olivomycins exert their biological effects primarily by binding to the minor groove of GC-rich regions of DNA.[6][7] This interaction, which is dependent on the presence of divalent cations like Mg²⁺, physically obstructs the processes of DNA replication and transcription, leading to cytotoxicity.[7] This mechanism is the foundation of their potent antitumor and antimicrobial activities.

Recent studies on Olivomycin A have elucidated its role in modulating key cellular signaling pathways involved in cancer progression. It has been shown to suppress the Epithelial-Mesenchymal Transition (EMT), a critical process for cancer cell invasion and metastasis, and to enforce mitochondrial quality control, leading to apoptosis in renal cancer cells.[8]

Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values)

Compound Cell Line IC₅₀ Value Reference
"Olivomycin A" derivative (SP 85) SW480 (colon cancer) 16 nM [9]
"Olivomycin A" derivative (SP 85) HepG2 (liver cancer) 93 nM [9]
"Olivomycin A" derivative (SP 85) MCF7 (breast cancer) 78 nM [9]
Olivomycin A DNA Methyltransferase (Dnmt3a) 6 ± 1 µM [7]

| Olivamide (Olivomycin A derivative) | DNA Methyltransferase (Dnmt3a) | 7.1 ± 0.7 µM |[7] |

The following diagram illustrates the proposed mechanism by which Olivomycin A suppresses cancer cell migration and invasion by inhibiting the Epithelial-Mesenchymal Transition (EMT) pathway.[8]

Olivomycin_EMT_Pathway Proposed EMT Inhibition Pathway of Olivomycin A Olivomycin Olivomycin A Snail Snail (Transcription Factor) Olivomycin->Snail inhibits VCAM1 VCAM-1 (Adhesion Molecule) Olivomycin->VCAM1 inhibits N_cadherin N-cadherin (Mesenchymal Marker) Snail->N_cadherin E_cadherin E-cadherin (Epithelial Marker) Snail->E_cadherin ZO1 ZO-1 (Epithelial Marker) Snail->ZO1 Migration Cell Migration & Invasion N_cadherin->Migration promotes VCAM1->Migration promotes E_cadherin->Migration inhibits ZO1->Migration inhibits

Olivomycin A inhibits key markers of the EMT pathway.

Experimental Protocols

The isolation and study of this compound involve multi-step procedures, from bacterial fermentation to detailed chemical and biological analyses.

The purification of olivomycins from their natural source is often guided by their biological activity. The following diagram outlines a typical workflow.

Bioassay_Guided_Isolation Bioassay-Guided Isolation Workflow start Streptomyces sp. Fermentation extraction Solvent Extraction of Culture Broth start->extraction crude Crude Extract extraction->crude chromatography1 Silica Gel Column Chromatography crude->chromatography1 fractions Collect Fractions chromatography1->fractions bioassay Cytotoxicity Assay (e.g., against cancer cell lines) fractions->bioassay active_fractions Pool Active Fractions bioassay->active_fractions Identify Active chromatography2 Preparative TLC / HPLC active_fractions->chromatography2 pure_compound Purified this compound chromatography2->pure_compound elucidation Structure Elucidation (NMR, MS) pure_compound->elucidation

References

Olivomycin D: A Technical Guide on its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Olivomycin D, a member of the aureolic acid family of antibiotics, is a polyketide natural product with significant antitumor properties. This document provides a comprehensive technical overview of the discovery, origin, and biological mechanisms of this compound. It includes a summary of its physicochemical properties, detailed experimental methodologies for its study, and a depiction of its known signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug development.

Discovery and Origin

The discovery of the olivomycins dates back to the early 1960s. A seminal paper published in the Russian journal Antibiotiki in 1962 by G. F. Gause, M. G. Brazhnikova, and their colleagues first described the isolation and purification of a new antibiotic complex, which they named olivomycin. While this initial publication laid the groundwork, subsequent research led to the separation and characterization of the individual components of this complex, including this compound.

The primary origin of this compound is the actinomycete bacterium Streptomyces olivoreticuli.[1][2] Strains of this soil-dwelling microorganism have been identified as producers of the olivomycin complex. More recently, a derivative of the closely related Olivomycin A has been isolated from a marine sponge-associated Streptomyces species, suggesting that diverse environments may harbor olivomycin-producing actinomycetes.

Physicochemical Properties

This compound is a glycosylated polyketide characterized by a tricyclic aromatic aglycone linked to a chain of deoxy sugars. Its complex structure is fundamental to its biological activity. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C47H66O22[3]
Molecular Weight 983.014 g/mol [3]
Density 1.5 ± 0.1 g/cm³[3]
Boiling Point 1070.6 ± 65.0 °C at 760 mmHg[3]
Flash Point 306.8 ± 27.8 °C[3]
LogP 1.54[3]
Refractive Index 1.623[3]
Melting Point 160-165 °C[4]
Optical Rotation (α)D20 -36° (c = 0.5 in ethanol)[4]
Appearance Yellow crystals[4]

Experimental Protocols

The isolation and characterization of this compound involve a series of meticulous experimental procedures. The following sections outline the general methodologies employed.

Isolation and Purification of this compound from Streptomyces

A generalized workflow for the extraction and purification of this compound from a culture of Streptomyces olivoreticuli is presented below. This process is designed to separate the compound from the fermentation broth and other cellular components.

experimental_workflow_isolation Experimental Workflow: Isolation and Purification of this compound cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Fermentation Inoculation and Fermentation of Streptomyces olivoreticuli Centrifugation Centrifugation to separate biomass and supernatant Fermentation->Centrifugation SolventExtraction Solvent Extraction of Supernatant (e.g., with ethyl acetate) Centrifugation->SolventExtraction Concentration Concentration of Organic Extract SolventExtraction->Concentration ColumnChromatography Silica Gel Column Chromatography Concentration->ColumnChromatography TLC Thin-Layer Chromatography (TLC) for fraction analysis ColumnChromatography->TLC HPLC High-Performance Liquid Chromatography (HPLC) for final purification TLC->HPLC PureOlivomycinD Pure this compound HPLC->PureOlivomycinD apoptosis_pathway Simplified Apoptosis Signaling Pathway Induced by this compound OlivomycinD This compound DNA_Damage DNA Binding and Damage OlivomycinD->DNA_Damage Mitochondria Mitochondria DNA_Damage->Mitochondria Intrinsic Pathway Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes p53_inhibition_pathway Inhibition of p53-Dependent Transcription by this compound OlivomycinD This compound DNA GC-rich DNA sequences in gene promoters OlivomycinD->DNA binds to Transcription Transcription of p53 target genes (e.g., p21, GADD45) DNA->Transcription leads to p53 p53 protein p53->DNA binds to CellCycleArrest Cell Cycle Arrest DNA Repair Transcription->CellCycleArrest results in Inhibition->p53 inhibits binding

References

Olivomycin D vs Olivomycin A chemical differences

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Differences Between Olivomycin D and Olivomycin A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olivomycin A and this compound are closely related members of the aureolic acid family of antibiotics, known for their potent antitumor activities. While sharing the same aglycone core, their chemical distinction lies in the acylation of one of the sugar moieties. This seemingly minor structural modification can have significant implications for their biological activity and pharmacological properties. This technical guide provides a comprehensive overview of the chemical differences between this compound and Olivomycin A, supported by quantitative data, experimental protocols, and pathway visualizations to aid researchers in their drug development efforts.

Chemical Structures and Core Differences

The fundamental chemical structures of Olivomycin A and this compound are built upon the same olivin aglycone, which is attached to two oligosaccharide chains. The primary chemical difference between these two compounds is the nature of the acyl group on the terminal L-arabinose sugar of the trisaccharide chain.

  • Olivomycin A possesses an acetyl group at the C-4 position of the terminal 2,6-dideoxy-3-C-methyl-L-arabino-hexopyranose (olivomycose) residue.

  • This compound , in contrast, has an isobutyryl group (2-methyl-1-oxopropyl) at the same position.[1]

This substitution of an acetyl for an isobutyryl group results in a change in the molecular weight and lipophilicity of the molecule, which can influence its interaction with biological targets.

Structural Diagrams

The chemical structures of Olivomycin A and this compound are depicted below, highlighting the key difference in the acyl group on the terminal sugar.

Chemical Structure of Olivomycin A

Figure 1. Chemical Structure of Olivomycin A.

Chemical Structure of this compound

Figure 2. Chemical Structure of this compound, highlighting the isobutyryl group.

Physicochemical and Spectroscopic Data

The difference in the acyl group leads to distinct physicochemical properties and spectroscopic signatures for Olivomycin A and this compound. The following tables summarize the key quantitative data.

Physicochemical Properties
PropertyOlivomycin AThis compound
Molecular Formula C58H84O26[1]C60H88O26
Molecular Weight 1197.27 g/mol [1]1225.32 g/mol
Appearance Yellow crystalsYellow powder
Spectroscopic Data

Detailed spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), is crucial for the definitive identification and differentiation of Olivomycin A and D.

3.2.1. Mass Spectrometry Data
IonOlivomycin A (m/z)This compound (m/z)
[M+H]+ 1197.531225.56
[M+Na]+ 1219.511247.54
3.2.2. 1H NMR Spectral Data (Key Differentiating Signals in CDCl3)
Proton AssignmentOlivomycin A (δ, ppm)This compound (δ, ppm)
Isobutyryl CH3 -~1.1-1.2 (d, 6H)
Isobutyryl CH -~2.5-2.6 (m, 1H)
Acetyl CH3 ~2.1 (s, 3H)-
3.2.3. 13C NMR Spectral Data (Key Differentiating Signals in CDCl3)
Carbon AssignmentOlivomycin A (δ, ppm)This compound (δ, ppm)
Isobutyryl C=O -~176
Isobutyryl CH -~34
Isobutyryl CH3 -~19
Acetyl C=O ~170-
Acetyl CH3 ~21-

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and characterization of Olivomycin A and D.

Isolation and Purification

Olivomycins are typically isolated from the fermentation broth of Streptomyces species.

Protocol for Isolation and Purification:

  • Fermentation: Cultivate the producing Streptomyces strain in a suitable nutrient medium.

  • Extraction: After fermentation, separate the mycelium from the culture broth by centrifugation or filtration. Extract the olivomycins from the broth using a solvent such as ethyl acetate.

  • Chromatography:

    • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different olivomycin components.

    • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient).

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a purified sample of the olivomycin in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Data Acquisition: Acquire 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: The key to differentiating Olivomycin A and D lies in the analysis of the signals corresponding to the acyl group. The presence of a singlet at ~2.1 ppm in the 1H NMR spectrum is characteristic of the acetyl group in Olivomycin A. In contrast, this compound will show a doublet for the two methyl groups and a multiplet for the methine proton of the isobutyryl group. 2D NMR experiments (HMBC) will confirm the connectivity of this acyl group to the C-4 position of the terminal sugar.

Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

  • Analysis: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, allowing for the determination of the elemental composition. The mass difference of 28.0313 Da between Olivomycin A and D corresponds to the difference between an isobutyryl and an acetyl group (C2H4).

Signaling Pathways and Biological Activity

Olivomycins exert their biological effects primarily by binding to the minor groove of GC-rich regions of DNA, thereby interfering with DNA replication and transcription. This interaction is believed to be the basis of their antitumor activity.

While both Olivomycin A and D target DNA, the difference in their acyl groups can modulate their binding affinity and cellular uptake, potentially leading to variations in their biological potency and therapeutic index.

DNA Binding and Transcription Inhibition

The following diagram illustrates the general mechanism of action for olivomycins.

DNA_Binding Olivomycin Olivomycin DNA DNA Olivomycin->DNA Binds to minor groove Inhibition Inhibition Olivomycin->Inhibition Mg2+ Mg2+ Mg2+->DNA Facilitates binding Transcription Transcription DNA->Transcription Template for Inhibition->Transcription Blocks RNA polymerase

Caption: General mechanism of olivomycin-induced transcription inhibition.
Workflow for Comparative Biological Activity Assessment

The following workflow outlines the key steps to compare the biological activities of Olivomycin A and D.

Bioactivity_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Olivomycin A Olivomycin A DNA Binding Assay DNA Binding Assay Olivomycin A->DNA Binding Assay Cytotoxicity Assay Cytotoxicity Assay Olivomycin A->Cytotoxicity Assay Transcription Inhibition Assay Transcription Inhibition Assay Olivomycin A->Transcription Inhibition Assay This compound This compound This compound->DNA Binding Assay This compound->Cytotoxicity Assay This compound->Transcription Inhibition Assay Assess Binding Affinity (Kd) Assess Binding Affinity (Kd) DNA Binding Assay->Assess Binding Affinity (Kd) Compare IC50 values Compare IC50 values Cytotoxicity Assay->Compare IC50 values Transcription Inhibition Assay->Compare IC50 values

Caption: Workflow for comparing the biological activities of Olivomycin A and D.

Conclusion

The primary chemical difference between this compound and Olivomycin A is the substitution of an isobutyryl group for an acetyl group on the terminal sugar of the trisaccharide chain. This seemingly subtle modification can be definitively identified through a combination of NMR and mass spectrometry. Understanding this structural variance is critical for researchers in the field of natural product chemistry and drug development, as it can influence the biological activity and therapeutic potential of these potent antitumor agents. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for further investigation and development of olivomycin-based therapeutics.

References

Olivomycin D: A Technical Guide to its Interaction with the DNA Minor Groove

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olivomycin D, a member of the aureolic acid family of antibiotics, exhibits potent antitumor activity primarily through its specific interaction with the minor groove of DNA. This technical guide provides an in-depth analysis of this compound's mechanism of action as a DNA minor groove binding agent. It consolidates quantitative binding data, details key experimental methodologies for its study, and visually represents its molecular interactions and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and molecular biology.

Introduction

Olivomycin A and its related compounds, including this compound, are natural products that have garnered significant interest for their cytotoxic properties against various cancer cell lines.[1][2] Their primary mode of action involves binding to GC-rich regions in the DNA minor groove, consequently interfering with essential cellular processes such as replication and transcription.[1][3] This binding is highly specific and is influenced by the kinetics of the drug-DNA interaction.[1][3] Understanding the molecular basis of this interaction is crucial for the development of new and more effective anticancer agents.

Mechanism of DNA Minor Groove Binding

This compound, like other aureolic acid antibiotics, binds as a dimer coordinated by a divalent metal ion to the minor groove of double-stranded DNA.[1] This complex specifically recognizes and occupies sequences of four consecutive G-C base pairs.[1] The interaction is stabilized by a network of hydrogen bonds between the antibiotic's chromophore and sugar moieties and the functional groups of the DNA bases and phosphate backbone.[1]

The specificity for GC-rich sequences is a key feature of this compound's binding.[1] The carbohydrate portions of the antibiotic wrap around the minor groove, forming hydrogen bonds with the phosphate groups and the N2 atom of guanine residues.[1]

Kinetic Discrimination of Binding Sites

While this compound shows a general affinity for various GC-rich sequences in equilibrium binding studies, kinetic analyses have revealed a more nuanced specificity.[1][3] The dissociation rate of the this compound-DNA complex varies significantly depending on the specific tetranucleotide sequence.[1][4] Complexes formed at sites containing central GG or GC dinucleotides are kinetically more stable than those formed at sites with a central CG dinucleotide.[1][3] This kinetic discrimination is crucial for its biological activity, as the less stable complexes may not persist long enough to effectively inhibit processes like transcription.[1][3]

Quantitative Data on this compound-DNA Interaction

The interaction of this compound with DNA has been characterized by various biophysical techniques, yielding quantitative data on its binding affinity, kinetics, and thermodynamics.

ParameterValue/RangeMethodReference
Binding Stoichiometry 2:1 (this compound:DNA hairpin)Fluorescence Spectroscopy[1]
Dissociation Rate Significantly different for SGCS, SGGS, and SCGS sitesElectrophoretic Mobility Shift Assay (EMSA)[1][4]
Thermodynamics Enthalpy-driven bindingIsothermal Titration Calorimetry (ITC)[1]

Note: Specific numerical values for binding constants and dissociation rates are highly dependent on the DNA sequence and experimental conditions and are detailed in the cited literature.

Impact on Cellular Signaling

This compound's interaction with DNA triggers a cascade of cellular events, ultimately leading to apoptosis in tumor cells.[2] By binding to promoter regions of genes, it can inhibit the binding of transcription factors, thereby suppressing the expression of genes crucial for cell survival and proliferation.[1] One notable effect is the inhibition of p53-dependent transcription.[2] Furthermore, Olivomycin A has been shown to induce DNA damage signaling, leading to the phosphorylation of p53 and H2AX.[5]

The following diagram illustrates the proposed signaling pathway initiated by this compound's binding to DNA.

OlivomycinD_Signaling OlivomycinD This compound DNA GC-rich DNA Minor Groove OlivomycinD->DNA Binds to TF_Binding_Inhibition Inhibition of Transcription Factor Binding (e.g., SP1) DNA->TF_Binding_Inhibition Leads to p53_Activation p53 Activation (Phosphorylation) DNA->p53_Activation Induces H2AX_Phosphorylation H2AX Phosphorylation (γH2AX) DNA->H2AX_Phosphorylation Induces Transcription_Inhibition Inhibition of Transcription TF_Binding_Inhibition->Transcription_Inhibition Apoptosis Apoptosis Transcription_Inhibition->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Inhibition->Cell_Cycle_Arrest p53_Activation->Cell_Cycle_Arrest Intrinsic_Pathway Intrinsic Apoptotic Pathway p53_Activation->Intrinsic_Pathway H2AX_Phosphorylation->Intrinsic_Pathway Intrinsic_Pathway->Apoptosis Extrinsic_Pathway Extrinsic Apoptotic Pathway Extrinsic_Pathway->Apoptosis

Caption: Signaling pathway initiated by this compound binding to DNA.

Experimental Protocols

The study of this compound's interaction with DNA employs a variety of biophysical and molecular biology techniques. Detailed protocols for some of the key methods are outlined below.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequence where a ligand binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I.[6][7]

Protocol:

  • DNA Preparation: A DNA fragment of 100-400 bp containing the putative binding site is radiolabeled at one end.[6]

  • Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound to allow for complex formation. A control reaction without the drug is also prepared.[6]

  • DNase I Digestion: The DNA-drug mixtures and the control are treated with a limited amount of DNase I, such that on average, each DNA molecule is cut only once.[8]

  • Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.[6]

  • Autoradiography: The gel is exposed to X-ray film. The region where this compound is bound will be protected from cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to the control lane.[7]

The workflow for a DNase I Footprinting Assay is depicted below.

DNaseI_Footprinting_Workflow Start Start Prep_DNA Prepare End-Labeled DNA Fragment Start->Prep_DNA Incubate Incubate DNA with This compound Prep_DNA->Incubate DNaseI_Treat Treat with DNase I Incubate->DNaseI_Treat Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis DNaseI_Treat->Electrophoresis Autoradiography Autoradiography Electrophoresis->Autoradiography Analyze Analyze Footprint Autoradiography->Analyze End End Analyze->End

Caption: Workflow of a DNase I Footprinting Assay.

Fluorescence Spectroscopy

The intrinsic fluorescence of this compound increases significantly upon binding to DNA, providing a quantitative method to measure complex formation.[1]

Protocol:

  • Sample Preparation: Prepare solutions of this compound and the target DNA (e.g., a DNA hairpin) in a suitable buffer.

  • Titration: A fixed concentration of DNA is titrated with increasing concentrations of this compound.

  • Fluorescence Measurement: After each addition of this compound and allowing the system to reach equilibrium, the fluorescence emission spectrum is recorded.

  • Data Analysis: The change in fluorescence intensity is plotted against the this compound concentration. The data can be fit to a binding model to determine the binding constant (Kb) and stoichiometry.[9]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10]

Protocol:

  • Sample Preparation: Degassed solutions of this compound and DNA are prepared in the same buffer to minimize heat of dilution effects.

  • ITC Experiment: The DNA solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe. A series of small injections of this compound into the DNA solution is performed.

  • Data Acquisition: The heat change after each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to DNA. The resulting isotherm can be fit to a binding model to determine the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[10][11]

Conclusion

This compound's potent anticancer activity is intricately linked to its specific and kinetically controlled binding to the DNA minor groove. This technical guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The visualization of its signaling pathways and experimental workflows offers a clearer understanding of its complex biological effects. Further research into the structure-activity relationships of this compound and its analogs, guided by the principles and methodologies outlined here, holds promise for the design of next-generation DNA-targeting anticancer drugs with improved efficacy and specificity.

References

Spectroscopic Properties of Olivomycin D: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin D is a member of the aureolic acid family of antibiotics, a group of natural products known for their potent antitumor activities. These compounds exert their biological effects primarily through non-covalent interactions with the minor groove of GC-rich regions of DNA, leading to the inhibition of DNA replication and transcription. A thorough understanding of the spectroscopic properties of this compound is crucial for its identification, characterization, and the development of novel analogs with improved therapeutic profiles. This guide provides a comprehensive overview of the available spectroscopic data for this compound and its closely related analogs, details relevant experimental protocols, and visualizes its mechanism of action.

Data Presentation

Quantitative spectroscopic data for this compound is not extensively available in the public domain. The following tables summarize the available data for this compound and its close analog, Olivomycin A, as well as other related aureolic acid antibiotics.

Table 1: UV-Vis Spectroscopic Data

CompoundSolvent/Conditionsλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
Olivomycin A derivativeNot specified201, 258Not Reported[1]
MetathramycinNot specified228, 280, 330, 415Not Reported[2]
This compoundData not availableData not availableData not available

Table 2: Fluorescence Spectroscopic Data

CompoundConditionsExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
Olivomycins (general)Upon binding to DNANot ReportedNot ReportedFluorescence enhancement observed[1]
This compoundData not availableData not availableData not availableData not available

Table 3: NMR Spectroscopic Data for Olivomycin Analogs (Illustrative)

No specific ¹H or ¹³C NMR data for this compound was found in the reviewed literature. The following represents typical chemical shift ranges for related natural products.

NucleusFunctional GroupChemical Shift Range (ppm)Reference
¹HAromatic Protons6.0 - 8.5[3]
Sugar Protons3.0 - 5.5[3]
Methyl Protons0.8 - 2.5[3]
¹³CAromatic Carbons100 - 160[3]
Sugar Carbons60 - 100[3]
Carbonyl Carbons160 - 190[3]

Table 4: Mass Spectrometry Data

Ionization ModeMass AnalyzerPrecursor Ion [M+H]⁺ or [M-H]⁻ (m/z)Key Fragment Ions (m/z)Reference
ESIQ-TOF / OrbitrapExpected based on molecular formulaGlycosidic bond cleavages, water losses, etc.General knowledge

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not explicitly published. However, based on methodologies used for similar natural products, the following protocols can be adapted.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima and molar absorptivity of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol or ethanol. Perform serial dilutions to obtain a series of solutions with concentrations ranging from approximately 1 to 50 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum using the solvent as a blank.

    • Measure the absorbance of each dilution from 200 to 600 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Data Analysis:

    • Plot absorbance at λmax versus concentration.

    • Determine the molar absorptivity (ε) from the slope of the resulting Beer-Lambert plot (A = εcl, where A is absorbance, c is concentration, and l is the path length).

Fluorescence Spectroscopy

Objective: To characterize the intrinsic fluorescence of this compound and its fluorescence enhancement upon DNA binding.

Methodology:

  • Sample Preparation:

    • For intrinsic fluorescence, prepare a dilute solution of this compound (e.g., 1-10 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • For DNA binding studies, prepare solutions of this compound with and without a known concentration of double-stranded DNA (e.g., calf thymus DNA) in the same buffer.

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • Excitation Spectrum: Set the emission monochromator to the expected emission maximum and scan a range of excitation wavelengths.

    • Emission Spectrum: Set the excitation monochromator to the determined excitation maximum and scan a range of emission wavelengths.

  • Data Analysis:

    • Determine the excitation and emission maxima.

    • Calculate the fluorescence quantum yield relative to a standard fluorophore (e.g., quinine sulfate).

    • Quantify the fluorescence enhancement upon DNA binding by comparing the fluorescence intensities in the presence and absence of DNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of this compound through ¹H and ¹³C NMR.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum (with proton decoupling).

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity.

  • Data Analysis:

    • Assign chemical shifts (δ) for all protons and carbons.

    • Analyze coupling constants (J) in the ¹H spectrum to determine stereochemistry.

    • Use 2D NMR data to connect spin systems and build the final structure.

Mass Spectrometry (MS)

Objective: To determine the accurate mass and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a solvent compatible with electrospray ionization (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Instrumentation: Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap, often coupled with liquid chromatography (LC-MS).

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum.

  • Data Analysis:

    • Determine the elemental composition from the accurate mass.

    • Elucidate the fragmentation pathways by analyzing the MS/MS spectrum, which can provide structural information about the different moieties of the molecule.

Mandatory Visualization

Experimental Workflow for Spectroscopic Analysis

experimental_workflow start Purified this compound uv_vis UV-Vis Spectroscopy start->uv_vis fluorescence Fluorescence Spectroscopy start->fluorescence nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms uv_vis_data λmax, Molar Absorptivity uv_vis->uv_vis_data fluorescence_data Excitation/Emission Spectra, Quantum Yield fluorescence->fluorescence_data nmr_data ¹H & ¹³C Chemical Shifts, Structure nmr->nmr_data ms_data Accurate Mass, Fragmentation Pattern ms->ms_data characterization Structural Characterization & Quantitative Analysis uv_vis_data->characterization fluorescence_data->characterization nmr_data->characterization ms_data->characterization

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Proposed Signaling Pathway for Olivomycin-Induced Cell Death

Based on the known mechanism of action for Olivomycin A, the following signaling pathway leading to apoptosis is proposed.

signaling_pathway olivomycin This compound dna GC-Rich DNA (Minor Groove) olivomycin->dna Binds to replication_transcription Inhibition of Replication & Transcription dna->replication_transcription dna_damage DNA Damage Response replication_transcription->dna_damage p53 p53 Activation dna_damage->p53 intrinsic Intrinsic Apoptosis Pathway p53->intrinsic extrinsic Extrinsic Apoptosis Pathway p53->extrinsic Context-dependent bax_bak Bax/Bak Activation intrinsic->bax_bak caspase8 Caspase-8 Activation extrinsic->caspase8 caspase9 Caspase-9 Activation bax_bak->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Conclusion

This technical guide summarizes the currently available spectroscopic information for this compound, acknowledging the areas where data is limited and primarily extrapolated from its close analogs. The provided experimental protocols offer a foundation for researchers to conduct their own detailed spectroscopic analyses. The visualized workflow and signaling pathway provide a clear overview of the characterization process and the proposed mechanism of action. Further research is warranted to obtain specific quantitative spectroscopic data for this compound to facilitate its development as a potential therapeutic agent.

References

An In-depth Technical Guide to Olivomycin D for Staining GC-Rich DNA Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Olivomycin D, a fluorescent antibiotic belonging to the aureolic acid group, and its application in the specific staining of Guanine-Cytosine (GC)-rich regions of DNA. This document details the underlying mechanism of action, presents quantitative binding data, and offers detailed experimental protocols for its use in various molecular biology techniques.

Introduction

This compound is a member of the aureolic acid family of antibiotics, which also includes Olivomycin A, Chromomycin A3, and Mithramycin. These compounds are known for their potent antitumor activities, which stem from their ability to bind to the minor groove of double-stranded DNA, primarily at GC-rich sequences.[1][2] This specific binding interferes with crucial cellular processes such as replication and transcription by inhibiting the binding of transcription factors.[1][2] The fluorescence of this compound upon binding to DNA makes it a valuable tool for identifying and visualizing GC-rich regions within the genome.

Mechanism of Action

This compound binds as a dimer to the minor groove of DNA, a process that is coordinated by a divalent metal ion, typically Mg²⁺. This complex specifically recognizes and binds to sequences of four or more consecutive GC base pairs. The interaction is characterized by the insertion of the aglycon chromophore of the olivomycin dimer into the minor groove, with the sugar residues extending along the groove. This binding is stabilized by a network of hydrogen bonds between the antibiotic, the metal ion, and the DNA bases. While the binding affinity is similar across various GC-rich sequences, the kinetic stability of the complex can vary depending on the specific nucleotide sequence, with sites containing central CG dinucleotides forming less stable complexes.[1][2]

Quantitative Data on Olivomycin-DNA Interaction

The binding of Olivomycin A (a close analog of this compound) to various GC-rich DNA sequences has been characterized using Isothermal Titration Calorimetry (ITC). The thermodynamic parameters reveal a high affinity for these sites.

Oligo NumberTarget Sequence (Central Tetranucleotide)N (DNA/OA Dimer)K_a_ (10⁷ M⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)
1GGGG 0.45 ± 0.024.0 ± 0.4-15.0 ± 0.55.0
2AGGA 0.50 ± 0.023.5 ± 0.3-14.5 ± 0.44.7
3CGGC 0.48 ± 0.033.8 ± 0.5-14.8 ± 0.64.9
4GGGC 0.47 ± 0.024.2 ± 0.4-15.2 ± 0.55.2
5AGCT 0.52 ± 0.032.8 ± 0.3-13.8 ± 0.54.3
6GGCC 0.49 ± 0.023.9 ± 0.4-14.9 ± 0.45.0
7CGCG 0.51 ± 0.042.5 ± 0.4-13.5 ± 0.64.1
8ACGT 0.55 ± 0.052.2 ± 0.3-13.0 ± 0.53.8
9TCGA 0.53 ± 0.042.4 ± 0.3-13.3 ± 0.44.0
10CCGG 0.46 ± 0.034.5 ± 0.6-15.5 ± 0.75.4

Table 1: Thermodynamic parameters of Olivomycin A (OA) binding to different GC-rich DNA hairpin oligonucleotides at 25°C, as determined by ITC. Data sourced from Beniaminov et al., 2020.[1]

Experimental Protocols

Fluorescence Spectroscopy for Monitoring Olivomycin-DNA Binding

This protocol describes how to monitor the increase in this compound fluorescence upon binding to DNA.

Materials:

  • This compound stock solution (e.g., 1 mM in ethanol)

  • DNA solution (e.g., purified plasmid, PCR product, or synthetic oligonucleotide with GC-rich regions) of known concentration

  • Binding buffer: 10 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂

  • Fluorometer with excitation and emission wavelength capabilities for this compound (Excitation: ~440 nm, Emission: ~550 nm)

  • 96-well black plates or quartz cuvettes

Procedure:

  • Prepare a working solution of this compound in the binding buffer. A final concentration of 5 µM is often used.

  • Prepare a series of dilutions of the DNA sample in the binding buffer.

  • In a 96-well plate or cuvette, mix the this compound working solution with the different concentrations of DNA. Include a control with this compound only.

  • Incubate the samples at room temperature for 20 minutes, protected from light.

  • Measure the fluorescence intensity at an emission wavelength of 550 nm with an excitation wavelength of 440 nm.

  • Plot the fluorescence intensity as a function of the DNA concentration to observe the binding saturation.

Electrophoretic Mobility Shift Assay (EMSA) for Analyzing Olivomycin-DNA Complexes

EMSA is used to visualize the formation of this compound-DNA complexes.

Materials:

  • DNA probe (a short, labeled double-stranded DNA fragment containing a GC-rich sequence)

  • This compound stock solution

  • Binding buffer: 10 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂

  • 10x TBE or TBM buffer

  • 6% or 8% non-denaturing polyacrylamide gel

  • Gel loading buffer (6x)

  • Gel electrophoresis apparatus

  • Imaging system for detecting the labeled DNA probe (e.g., fluorescence scanner or phosphorimager)

Procedure:

  • Prepare the non-denaturing polyacrylamide gel in 0.5x TBE or TBM buffer.

  • Prepare the binding reactions by mixing the labeled DNA probe (at a low concentration, e.g., 10-50 nM) with increasing concentrations of this compound in the binding buffer.

  • Incubate the reactions at room temperature for 30 minutes.

  • Add the gel loading buffer to each reaction.

  • Load the samples onto the polyacrylamide gel.

  • Run the gel at a constant voltage (e.g., 100-150 V) in a cold room or with a cooling system.

  • After electrophoresis, visualize the DNA bands using the appropriate imaging system. A shift in the mobility of the DNA probe indicates the formation of a DNA-Olivomycin D complex.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with the binding of this compound to DNA, allowing for the determination of binding affinity, stoichiometry, and enthalpy.

Materials:

  • Isothermal Titration Calorimeter

  • This compound solution (in ITC buffer)

  • DNA solution (in the same ITC buffer)

  • ITC buffer: 10 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂ (degassed)

Procedure:

  • Thoroughly dialyze both the this compound and DNA solutions against the ITC buffer to ensure a perfect match.

  • Degas the solutions before use.

  • Load the DNA solution into the sample cell of the calorimeter.

  • Load the this compound solution into the injection syringe. The concentration of this compound in the syringe should be 10-20 times higher than the DNA concentration in the cell.

  • Perform a series of small, sequential injections of the this compound solution into the DNA solution while monitoring the heat released or absorbed.

  • A control experiment, injecting this compound into the buffer alone, should be performed to determine the heat of dilution.

  • Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model to extract the thermodynamic parameters (Kₐ, n, ΔH).

Visualizations

Experimental Workflow for Studying Olivomycin-DNA Interaction

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results prep_olivo Prepare this compound Stock Solution fluorescence Fluorescence Spectroscopy prep_olivo->fluorescence emsa EMSA prep_olivo->emsa itc Isothermal Titration Calorimetry prep_olivo->itc prep_dna Prepare GC-rich DNA Substrate prep_dna->fluorescence prep_dna->emsa prep_dna->itc prep_buffer Prepare Binding Buffer (with Mg²⁺) prep_buffer->fluorescence prep_buffer->emsa prep_buffer->itc analysis_fluor Analyze Fluorescence Change fluorescence->analysis_fluor analysis_emsa Analyze Gel Shift emsa->analysis_emsa analysis_itc Analyze Thermodynamic Parameters itc->analysis_itc binding_curve Binding Curve analysis_fluor->binding_curve complex_formation Complex Formation analysis_emsa->complex_formation thermo_data Thermodynamic Data (Kₐ, ΔH, ΔS, n) analysis_itc->thermo_data

Caption: Experimental workflow for characterizing this compound-DNA interaction.

Simplified Binding Model of this compound to GC-Rich DNA

binding_model cluster_dna DNA Minor Groove cluster_olivo This compound Dimer G1 G C1 C G2 G C2 C G3 G C3 C G4 G C4 C Olivo1 This compound Olivo1->G1 H-bonds Olivo1->G2 H-bonds Mg Mg²⁺ Olivo1->Mg coordinates Olivo2 This compound Olivo2->G3 H-bonds Olivo2->G4 H-bonds Olivo2->Mg coordinates Mg->G2 interacts with Mg->C2 interacts with

Caption: this compound dimer binding to a GC-rich DNA minor groove.

Applications in Research and Drug Development

The ability of this compound to specifically bind and label GC-rich DNA sequences has several important applications:

  • Chromosome Banding: this compound can be used as a fluorescent stain to produce reverse banding patterns (R-banding) on chromosomes, which is useful for cytogenetic analysis.

  • Flow Cytometry: It can be employed for DNA content analysis and cell cycle studies in flow cytometry.

  • Cancer Research: As an inhibitor of transcription factor binding to GC-rich promoter regions, this compound and its derivatives are valuable tools for studying gene regulation in cancer and are being explored as potential therapeutic agents.

  • Drug Screening: The experimental setups described here can be adapted to screen for new drug candidates that target GC-rich DNA sequences or disrupt the this compound-DNA interaction.

Conclusion

This compound is a powerful tool for researchers and scientists working in molecular biology, genetics, and drug development. Its specific affinity for GC-rich DNA, coupled with its fluorescent properties, allows for the precise visualization and characterization of these important genomic regions. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the effective application of this compound in a variety of research settings.

References

Antitumor Properties of Aureolic Acid Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aureolic acid antibiotics, a family of polyketides produced by Streptomyces species, represent a class of potent antitumor agents with a well-defined mechanism of action. This technical guide provides an in-depth overview of the core antitumor properties of these compounds, with a focus on mithramycin, chromomycin A3, and olivomycin A. It summarizes key quantitative data on their cytotoxic activity, details the experimental protocols used to elucidate their biological effects, and visualizes the critical signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Aureolic acid antibiotics, including the notable members mithramycin, chromomycin A3, and olivomycin A, are recognized for their significant antitumor capabilities.[1][2] These compounds are structurally characterized as tricyclic glycosylated polyketides.[3][4] Their primary mechanism of antitumor activity involves the non-intercalative binding to the minor groove of GC-rich DNA sequences, a process that is dependent on the presence of divalent cations like Mg2+.[1][4][5] This interaction effectively displaces transcription factors that bind to these regions, leading to the inhibition of transcription of key oncogenes.[2][6][7] Despite their potent anticancer effects, the clinical application of early aureolic acid antibiotics has been hampered by significant host toxicity.[2][7][8] This limitation has spurred the development of numerous analogues through techniques such as combinatorial biosynthesis and chemical modification, with the goal of enhancing antitumor efficacy while reducing adverse effects.[1][4][9]

Mechanism of Action

The antitumor properties of aureolic acid antibiotics are rooted in their unique interaction with DNA. They form a dimeric complex with a divalent cation, which then binds to the minor groove of DNA, showing a high affinity for GC-rich sequences.[4][5] This binding event physically obstructs the attachment of transcription factors to their cognate promoter regions, thereby downregulating the expression of critical genes involved in cancer cell proliferation, survival, and angiogenesis.

One of the most well-characterized targets of this transcriptional inhibition is theSpecificity Protein 1 (Sp1). Sp1 is a transcription factor that is often overexpressed in various cancers and regulates the expression of a multitude of genes essential for tumor progression.[6][7] By preventing Sp1 from binding to gene promoters, aureolic acid antibiotics can effectively shut down these oncogenic signaling pathways.[6][7]

Furthermore, these antibiotics have been shown to modulate the activity of other critical cellular pathways, including the p53 tumor suppressor pathway and the c-Myc and EWS-FLI1 oncogenic pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[10][11]

Quantitative Data on Antitumor Activity

The cytotoxic effects of aureolic acid antibiotics and their analogues have been extensively evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following tables summarize the IC50 values for prominent aureolic acid antibiotics and their derivatives in various cancer cell lines.

Table 1: IC50 Values of Mithramycin and its Analogues in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
MithramycinTC205Ewing Sarcoma4.32[1]
MithramycinCHLA10Ewing Sarcoma9.11[1]
MithramycinOVCAR-3Ovarian CancerLow-nanomolar range[10]
MTM-SDKA2780Ovarian CancerNot specified, potent inhibitor[8][12]
MTM-SKA2780Ovarian CancerNot specified, potent inhibitor[8][12]
EC-8042Sarcoma Cell LinesSarcoma107 - 311[13]

Table 2: IC50 Values of Chromomycin A3 in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (nM)Reference
Chromomycin A2AGSGastric Adenocarcinoma1.7[3]
Chromomycin A3AGSGastric Adenocarcinoma22.1[3]
Chromomycin A3KKU-213Cholangiocarcinoma22.48 (24h)
Chromomycin A3KKU-055Cholangiocarcinoma21.14 (24h)
Chromomycin A3KKU-100Cholangiocarcinoma30.52 (24h)

Table 3: IC50 Values of Olivomycin A and its Analogues in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Olivomycin AMurine Dnmt3a (in vitro)Not applicable6 ± 1[14][15]
OlivamideMurine Dnmt3a (in vitro)Not applicable7.1 ± 0.7[14][15]
Olivomycin A786-ORenal Cancer0.05 (apoptosis induction)[11]
Olivomycin AA-498Renal Cancer1 (apoptosis induction)[11]

Key Experimental Protocols

The following section details the methodologies for key experiments used to characterize the antitumor properties of aureolic acid antibiotics.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the aureolic acid antibiotic or analogue and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.

DNA Footprinting Assay

DNA footprinting is used to identify the specific DNA binding sites of a compound. DNase I footprinting is a common method.

  • DNA Labeling: End-label a DNA fragment of interest with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Compound Binding: Incubate the labeled DNA with varying concentrations of the aureolic acid antibiotic in the presence of MgCl₂.

  • DNase I Digestion: Partially digest the DNA with DNase I. The antibiotic will protect its binding sites from cleavage.

  • Gel Electrophoresis: Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.

  • Visualization: Visualize the DNA fragments by autoradiography or fluorescence imaging. The "footprint" appears as a gap in the ladder of DNA fragments, indicating the binding site of the antibiotic.[6]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]

  • Cell Treatment: Treat cells with the aureolic acid antibiotic for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[16]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.[18][19]

  • Cell Treatment and Harvesting: Treat cells with the antibiotic, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[18][19]

  • RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only binds to DNA.[18]

  • PI Staining: Stain the cells with a PI solution.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Signaling Pathways and Visualizations

Aureolic acid antibiotics exert their antitumor effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Inhibition of Sp1-Mediated Transcription

This pathway illustrates the primary mechanism of action for aureolic acid antibiotics.

Sp1_Inhibition Aureolic_Acid Aureolic Acid Antibiotic DNA GC-Rich DNA (Minor Groove) Aureolic_Acid->DNA Binds Sp1 Sp1 Transcription Factor Aureolic_Acid->Sp1 Inhibits Binding Transcription Transcription DNA->Transcription Sp1->DNA Binds Oncogenes Oncogenes (e.g., c-Myc, VEGF) Tumor_Progression Tumor Progression Oncogenes->Tumor_Progression Transcription->Oncogenes

Caption: Inhibition of Sp1-mediated transcription by aureolic acid antibiotics.

Modulation of the p53 Pathway

Aureolic acid antibiotics can induce p53-dependent apoptosis.

p53_Pathway Aureolic_Acid Aureolic Acid Antibiotic DNA_Damage DNA Damage Aureolic_Acid->DNA_Damage MDM2 MDM2 Aureolic_Acid->MDM2 Downregulates p53 p53 DNA_Damage->p53 Activates p53->MDM2 Induces Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest MDM2->p53 Inhibits

Caption: Modulation of the p53 tumor suppressor pathway.

Experimental Workflow for Antitumor Activity Assessment

This diagram outlines a typical workflow for evaluating the antitumor properties of a novel aureolic acid analogue.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (MTT, IC50 determination) DNA_Binding DNA Binding Assays (Footprinting, EMSA) Cytotoxicity->DNA_Binding Mechanism Mechanism of Action (Apoptosis, Cell Cycle) DNA_Binding->Mechanism Xenograft Tumor Xenograft Mouse Models Mechanism->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Efficacy Antitumor Efficacy (Tumor Growth Inhibition) Xenograft->Efficacy Start Novel Aureolic Acid Analogue Start->Cytotoxicity

Caption: Workflow for assessing the antitumor activity of new compounds.

Conclusion and Future Directions

Aureolic acid antibiotics continue to be a promising class of antitumor agents due to their well-defined mechanism of action targeting DNA transcription. While toxicity has been a historical challenge, the development of novel analogues with improved therapeutic indices offers new hope for their clinical application.[7][8] Future research should focus on the continued generation and screening of these next-generation compounds, a deeper elucidation of their effects on various signaling pathways, and the exploration of combination therapies to enhance their efficacy and overcome resistance. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to translate the potent antitumor properties of aureolic acid antibiotics into effective cancer treatments.

References

Olivomycin D: A Deep Dive into its Fluorescence and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Olivomycin D, a member of the aureolic acid family of antibiotics, has garnered significant interest in cancer research due to its potent antitumor properties. Central to its study and application is its intrinsic fluorescence, a characteristic that allows for detailed investigation of its cellular uptake, localization, and interaction with its primary target: DNA. This technical guide provides an in-depth exploration of the fluorescence properties of this compound, a detailed experimental protocol for its analysis, and a visualization of its proposed signaling pathway.

Quantitative Fluorescence Data

ParameterValueConditions
Excitation Maximum (λex) ~420 nmIn the presence of DNA and Mg2+
Emission Maximum (λem) ~550 nmUpon binding to DNA
Fluorescence Spectrum Range 430 - 650 nmEmission range when excited at 420 nm
Quantum Yield (Φ) Not reported-
Molar Extinction Coefficient (ε) Not reported-

Note: The fluorescence of Olivomycin is significantly enhanced upon binding to the minor groove of GC-rich regions of double-stranded DNA in the presence of divalent cations like Mg2+.

Experimental Protocol: Measurement of this compound Fluorescence

This protocol outlines a general method for measuring the fluorescence of this compound upon its interaction with DNA. This procedure can be adapted for various applications, including determining binding affinity and kinetics.

I. Materials and Reagents
  • This compound

  • Double-stranded DNA (dsDNA) with GC-rich regions (e.g., calf thymus DNA)

  • Tris-HCl buffer (pH 7.4)

  • Magnesium Chloride (MgCl2)

  • Spectrofluorometer

  • Quartz cuvettes

II. Stock Solution Preparation
  • This compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and determine its concentration spectrophotometrically. Store protected from light.

  • dsDNA Stock: Prepare a stock solution of dsDNA in Tris-HCl buffer. Determine the concentration and purity using UV absorbance at 260 nm and the A260/A280 ratio.

  • Buffer: Prepare a working buffer solution of Tris-HCl with a final concentration of MgCl2 (e.g., 5 mM).

III. Fluorescence Measurement
  • Instrument Setup: Set the spectrofluorometer to the appropriate excitation wavelength (e.g., 420 nm) and scan the emission spectrum across the expected range (e.g., 450-650 nm).

  • Titration:

    • To a quartz cuvette, add the working buffer and a fixed concentration of this compound.

    • Record the initial fluorescence spectrum of free this compound.

    • Incrementally add small aliquots of the dsDNA stock solution to the cuvette.

    • After each addition, gently mix and allow the solution to equilibrate before recording the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum (e.g., 550 nm) as a function of the DNA concentration.

    • The resulting binding curve can be analyzed using appropriate models (e.g., Scatchard plot) to determine the binding constant (Kd) and stoichiometry of the this compound-DNA interaction.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for measuring this compound fluorescence.

experimental_workflow cluster_prep Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_olivo Prepare this compound Stock Solution titration Titrate this compound with dsDNA prep_olivo->titration prep_dna Prepare dsDNA Stock Solution prep_dna->titration prep_buffer Prepare Working Buffer (Tris-HCl, MgCl2) prep_buffer->titration setup Set up Spectrofluorometer (λex = 420 nm) setup->titration record Record Emission Spectra (450-650 nm) titration->record plot Plot Fluorescence Intensity vs. DNA Concentration record->plot analyze Determine Binding Parameters (Kd, Stoichiometry) plot->analyze

Experimental workflow for this compound fluorescence measurement.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects primarily by binding to DNA and inhibiting transcription. This action can trigger a cascade of cellular events, leading to apoptosis. The p53 tumor suppressor protein plays a crucial role in this process. The following diagram depicts a simplified signaling pathway for Olivomycin-induced apoptosis.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm OlivomycinD This compound DNA GC-rich DNA OlivomycinD->DNA Binds to minor groove Transcription Transcription DNA->Transcription Inhibits p53 p53 Activation Transcription->p53 Bax Bax Transcription p53->Bax Induces Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

In this pathway, this compound binds to the minor groove of GC-rich regions in DNA, leading to the inhibition of transcription.[1] This transcriptional arrest can lead to the activation of the p53 tumor suppressor protein. Activated p53 then induces the transcription of pro-apoptotic genes, such as Bax. Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the programmed cell death of the cancer cell. It has been shown that Olivomycin can induce apoptosis in human tumor cells and suppress p53-dependent transcription.[1]

References

The Biological Activity of Olivomycin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Olivomycin D, an aureolic acid antibiotic with potent antitumor properties. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the core signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its biological effects primarily through its interaction with DNA. It is a DNA-binding antibiotic that shows a preference for GC-rich sequences within the minor groove of the DNA double helix. This binding is facilitated by the presence of divalent cations like Mg2+, leading to the formation of a stable Olivomycin-Mg2+-DNA complex. This interaction physically obstructs the DNA template, thereby interfering with crucial cellular processes:

  • Inhibition of Transcription and Replication: By binding to promoter regions of various genes, this compound prevents the attachment of essential transcription factors, such as Sp1 and c-Myc, leading to a potent inhibition of RNA and subsequent protein synthesis.[1] This disruption of transcription and DNA replication is a primary contributor to its cytotoxic effects against tumor cells.[1][2]

  • Enzyme Inhibition: this compound has been shown to inhibit the activity of key enzymes involved in DNA topology and epigenetic regulation. It can interfere with the function of DNA topoisomerase I and significantly inhibits the activity of DNA methyltransferase 3a (Dnmt3a), an enzyme crucial for epigenetic methylation patterns.[1][3]

Quantitative Data on Biological Activity

The inhibitory effect of the closely related Olivomycin A and its semisynthetic derivative, Olivamide, on DNA methyltransferase Dnmt3a has been quantified as follows:

CompoundTargetIC50 Value
Olivomycin ADnmt3a6 ± 1 µM
OlivamideDnmt3a7.1 ± 0.7 µM

Table 1: IC50 values of Olivomycin A and Olivamide against murine DNA methyltransferase Dnmt3a.[1][5]

Key Signaling Pathways Modulated by this compound

This compound's interaction with DNA initiates a cascade of cellular events, primarily centered around the induction of apoptosis and the modulation of the p53 signaling pathway.

Suppression of p53-Dependent Transcription

This compound has been shown to inhibit the p53-dependent transcription of reporter genes.[4] This suggests that while it can induce DNA damage signaling, it also interferes with the canonical transcriptional response of the p53 tumor suppressor protein.

p53_pathway_suppression Olivomycin_D This compound DNA GC-rich DNA (Promoter Regions) Olivomycin_D->DNA Transcription Transcription Olivomycin_D->Transcription Inhibits DNA->Transcription p53 p53 p53->DNA Binds to response elements p53_target_genes p53 Target Genes (e.g., p21, GADD45) Transcription->p53_target_genes mRNA

Figure 1: this compound suppresses p53-dependent transcription.
Induction of Apoptosis

A key outcome of this compound treatment in cancer cells is the induction of programmed cell death, or apoptosis. This process is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, depending on the cellular context.[3]

  • Intrinsic Pathway: This pathway is triggered by internal cellular stress, such as DNA damage. In some renal cancer cells, this compound has been observed to upregulate pro-apoptotic proteins like Puma and Bak, leading to the activation of caspase-9.[3]

  • Extrinsic Pathway: This pathway is initiated by external signals. In other renal cancer cell lines, this compound treatment leads to the downregulation of FLIP (an inhibitor of caspase-8) and the subsequent activation of caspase-8. Activated caspase-8 can then cleave Bid into truncated Bid (tBid), which links the extrinsic to the intrinsic pathway, further amplifying the apoptotic signal.[3]

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Olivomycin_D_ext This compound FLIP FLIP Olivomycin_D_ext->FLIP Caspase8 Caspase-8 FLIP->Caspase8 | Bid Bid Caspase8->Bid Cleaves Caspase3 Caspase-3 Caspase8->Caspase3 Activates tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Amplifies signal Olivomycin_D_int This compound DNA_damage DNA Damage Olivomycin_D_int->DNA_damage Puma_Bak Puma, Bak DNA_damage->Puma_Bak Upregulates Puma_Bak->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: this compound induces both intrinsic and extrinsic apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • MTT solvent (e.g., 40% dimethylformamide, 16% SDS, 2% glacial acetic acid in water)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.

mtt_workflow Start Seed cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Treat Treat with serial dilutions of this compound Incubate_24h->Treat Incubate_Treatment Incubate for 24/48/72h Treat->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Abs Read Absorbance at 570nm Solubilize->Read_Abs Analyze Calculate IC50 Read_Abs->Analyze

Figure 3: Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

  • Treated and untreated cells

Procedure:

  • Cell Preparation: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis. Include an untreated control.

  • Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Signaling Protein Analysis

This technique is used to detect and quantify specific proteins in a complex mixture, such as cell lysate, to understand the effect of this compound on signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with this compound. Wash cells with cold PBS and lyse with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. Use a loading control like β-actin to normalize the results.

References

An In-depth Technical Guide on the Interaction of Olivomycin D with Chromatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olivomycin D, a member of the aureolic acid family of antibiotics, exhibits potent antitumor activity through its specific interaction with chromatin. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's activity, focusing on its binding to GC-rich regions within the DNA minor groove. We delve into the functional consequences of this interaction, including the inhibition of transcription and the displacement of key transcription factors. This document summarizes quantitative data on its binding affinity and cytotoxicity, presents detailed protocols for essential experimental techniques used to study these interactions, and provides visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a polyketide antibiotic produced by certain strains of Streptomyces. Its significance in oncology stems from its ability to bind to DNA with high specificity, leading to the disruption of essential cellular processes in cancer cells. The primary intracellular target of this compound is the DNA double helix, where it preferentially interacts with sequences rich in guanine (G) and cytosine (C) bases. This binding event is the initiating step in a cascade of molecular events that ultimately result in cytotoxicity. Understanding the intricacies of this compound's interaction with chromatin is crucial for the rational design of novel anticancer therapeutics with improved efficacy and reduced toxicity.

Mechanism of Action: Interaction with Chromatin

This compound binds as a dimer to the minor groove of the DNA double helix. This binding is highly specific for GC-rich sequences, typically requiring a core of at least three consecutive G-C base pairs. The interaction is stabilized by the formation of a coordination complex with a divalent cation, such as Mg²⁺, which bridges the two drug molecules.

The binding of the this compound dimer induces a conformational change in the DNA structure, which is thought to be a key factor in its biological activity. This structural alteration can interfere with the binding of essential nuclear proteins, such as transcription factors and polymerases, that recognize specific DNA sequences within the minor groove.

Inhibition of Transcription

A primary consequence of this compound's binding to chromatin is the potent inhibition of transcription. By occupying the minor groove of GC-rich promoter regions, this compound can physically obstruct the binding of RNA polymerase and essential transcription factors.[1][2] This leads to a dose-dependent decrease in the synthesis of messenger RNA (mRNA) from target genes. Studies have shown that genes with GC-rich promoter elements, such as the c-Myc oncogene, are particularly sensitive to the inhibitory effects of this compound.[3]

Displacement of Transcription Factors

The binding of this compound to GC-rich sequences can directly compete with and displace transcription factors that recognize similar binding motifs.[2] For example, the transcription factor Sp1, which plays a critical role in the expression of a wide range of genes involved in cell growth and proliferation, binds to GC-rich "GC boxes" in promoter regions. This compound can effectively evict Sp1 from its binding sites, leading to the downregulation of Sp1-dependent gene expression.[2] This displacement mechanism is a significant contributor to the antitumor activity of this compound.

Effects on Chromatin Structure

Beyond direct interference with transcription machinery, this compound's interaction with DNA can also influence higher-order chromatin structure. The binding of small molecules to the DNA minor groove can alter DNA flexibility and bending, which may impact nucleosome positioning and chromatin compaction. While the direct effects of this compound on histone modifications are not extensively characterized, its ability to inhibit DNA methyltransferase Dnmt3a suggests a potential role in modulating epigenetic landscapes.[4]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of this compound (often reported as Olivomycin A) with DNA and its cytotoxic effects on cancer cells.

Table 1: DNA Binding Affinity of Olivomycin A
LigandDNA Sequence/TypeMethodBinding Constant (K)Reference
Olivomycin ACalf Thymus DNASpectrophotometry1.2 x 10^5 M⁻¹[5]
Olivomycin APoly(dG-dC)Spectrophotometry2.5 x 10^6 M⁻¹[5]
Olivomycin ADNA duplex with GC-rich sitesIsothermal Titration Calorimetry (ITC)Similar affinity to various G/C sites[6][7]

Note: The binding affinity of aureolic acid antibiotics can be influenced by the specific DNA sequence, ionic strength, and the presence of divalent cations.[8]

Table 2: IC50 Values of Olivomycin A and Derivatives in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
Olivomycin AHCT116Colon Carcinoma~0.1 (for transcriptional effects)[3]
Olivomycin A derivative (N,N-dimethylaminoethylamide of olivomycin SA)Various tumor cell linesNot specifiedHigher cytotoxicity than parent compound[5]
Olivomycin AMurine DNA Methyltransferase Dnmt3a(in vitro)6 ± 1[4]
Olivamide (derivative)Murine DNA Methyltransferase Dnmt3a(in vitro)7.1 ± 0.7[4]

Note: IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with chromatin.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequences where a small molecule like this compound binds.

Principle: A DNA fragment end-labeled with a radioactive or fluorescent tag is incubated with the binding ligand. The complex is then subjected to limited digestion by the endonuclease DNase I. The ligand protects its binding site from cleavage, resulting in a "footprint" on a sequencing gel, which is a region with no bands corresponding to the protected sequence.[10][11]

Protocol:

  • Probe Preparation:

    • Clone the DNA fragment of interest (typically 100-300 bp) containing the putative binding site into a plasmid vector.

    • Linearize the plasmid with a restriction enzyme that creates a 5' overhang near one end of the target sequence.

    • End-label the DNA by filling in the overhang with Klenow fragment and a radiolabeled dNTP (e.g., [α-³²P]dATP).

    • Digest with a second restriction enzyme to release the end-labeled probe.

    • Purify the labeled probe using gel electrophoresis.

  • Binding Reaction:

    • Incubate the end-labeled DNA probe (e.g., 10,000 cpm) with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.5 mM DTT) at room temperature for at least 30 minutes to allow binding equilibrium to be reached.

    • Include a "no drug" control reaction.

  • DNase I Digestion:

    • Add a freshly diluted solution of DNase I to each reaction. The concentration of DNase I needs to be optimized to achieve, on average, one cut per DNA molecule in the control reaction.

    • Incubate for a short, precisely controlled time (e.g., 1-2 minutes) at room temperature.

    • Stop the reaction by adding a stop solution containing EDTA and a chelating agent.

  • Analysis:

    • Purify the DNA fragments by phenol-chloroform extraction and ethanol precipitation.

    • Resuspend the DNA pellets in a formamide loading buffer.

    • Separate the fragments on a high-resolution denaturing polyacrylamide sequencing gel.

    • Visualize the bands by autoradiography or fluorescence imaging.

    • The protected region (the footprint) will appear as a gap in the ladder of bands in the lanes containing this compound compared to the control lane. A Maxam-Gilbert sequencing ladder of the same DNA fragment is typically run alongside to precisely identify the protected base pairs.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine whether a specific protein (e.g., a transcription factor) is associated with a specific genomic region in vivo and how this association is affected by a drug like this compound.

Principle: Cells are treated with a cross-linking agent (formaldehyde) to covalently link proteins to their associated DNA. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by PCR, qPCR, or sequencing (ChIP-seq).[12][13][14]

Protocol:

  • Cell Treatment and Cross-linking:

    • Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.

    • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking to cross-link proteins to DNA.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

  • Cell Lysis and Chromatin Shearing:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells to release the nuclei.

    • Isolate the nuclei and resuspend in a lysis buffer.

    • Shear the chromatin into fragments of 200-1000 bp using sonication. The sonication conditions must be optimized for each cell type and instrument.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

    • Incubate a portion of the lysate with an antibody specific to the transcription factor of interest (and a negative control IgG) overnight at 4°C with rotation.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the protein-DNA complexes from the beads.

    • Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Analysis:

    • Purify the DNA using a spin column or phenol-chloroform extraction.

    • Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers designed for the target genomic regions. The results are typically expressed as a percentage of the input chromatin.

Fluorescence Spectroscopy

This method is used to quantify the binding affinity between a fluorescent molecule like this compound and DNA.

Principle: The fluorescence properties (intensity, emission wavelength) of this compound change upon binding to DNA. By titrating a solution of this compound with increasing concentrations of DNA and monitoring the change in fluorescence, a binding curve can be generated, from which the binding constant can be determined.[15][16][17][18]

Protocol:

  • Instrumentation and Reagents:

    • Use a spectrofluorometer with temperature control.

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂). The exact concentration should be determined by spectrophotometry using its molar extinction coefficient.

    • Prepare a concentrated stock solution of the DNA to be studied (e.g., calf thymus DNA or a specific oligonucleotide) in the same buffer.

  • Fluorescence Titration:

    • Place a fixed concentration of this compound in a quartz cuvette.

    • Record the initial fluorescence emission spectrum (e.g., excitation at ~405 nm, emission scan from 450 to 600 nm).

    • Add small aliquots of the concentrated DNA solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the new fluorescence spectrum.

    • Correct for dilution by performing a control titration of the drug with buffer alone.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of the total DNA concentration.

    • Analyze the binding data using a suitable binding model, such as the Scatchard equation or by non-linear regression fitting to a one-site or two-site binding model, to determine the binding constant (Ka or Kd) and the number of binding sites.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the interaction of this compound with chromatin.

Signaling Pathway of Transcriptional Inhibition

OlivomycinD_Pathway cluster_cell Cell cluster_nucleus Nucleus OlivomycinD This compound Nucleus Nucleus OlivomycinD->Nucleus Enters cell Chromatin Chromatin (GC-rich DNA) OlivomycinD->Chromatin Binds to minor groove TF Transcription Factors (e.g., Sp1) OlivomycinD->TF Displaces RNAPol RNA Polymerase II OlivomycinD->RNAPol Blocks binding Transcription Gene Transcription OlivomycinD->Transcription Inhibits Chromatin->Transcription Template for TF->Chromatin Binds to promoter RNAPol->Chromatin Binds to promoter mRNA mRNA Transcription->mRNA DNaseI_Footprinting_Workflow cluster_prep Probe Preparation cluster_binding Binding and Digestion cluster_analysis Analysis p1 1. Isolate DNA Fragment p2 2. End-label with ³²P p1->p2 p3 3. Purify Labeled Probe p2->p3 b1 4. Incubate Probe +/- this compound p3->b1 b2 5. Limited DNase I Digestion b1->b2 b3 6. Stop Reaction b2->b3 a1 7. Purify DNA Fragments b3->a1 a2 8. Denaturing PAGE a1->a2 a3 9. Autoradiography a2->a3 a4 10. Identify 'Footprint' a3->a4 ChIP_Workflow cluster_cell_prep Cell Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis c1 1. Treat Cells with this compound c2 2. Cross-link with Formaldehyde c1->c2 c3 3. Lyse Cells & Shear Chromatin c2->c3 ip1 4. Add Specific Antibody c3->ip1 ip2 5. Precipitate with Protein A/G Beads ip1->ip2 ip3 6. Wash Beads ip2->ip3 a1 7. Elute & Reverse Cross-links ip3->a1 a2 8. Purify DNA a1->a2 a3 9. qPCR Analysis a2->a3

References

The History of Olivomycins in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olivomycins, a group of aureolic acid antibiotics, have a long and complex history in the field of cancer research. First identified for their potent antitumor properties, these natural products have been the subject of extensive investigation, revealing a unique mechanism of action centered on the minor groove of DNA. This technical guide provides an in-depth exploration of the historical development of olivomycins, their mechanism of action, and their journey through preclinical and clinical evaluation. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a thorough examination of the signaling pathways involved in their anticancer effects.

Introduction: Discovery and Early Development

The story of olivomycins begins in the mid-20th century with the systematic screening of microbial metabolites for antibiotic and antitumor activities. Olivomycin A, the most studied compound in this class, was isolated from Streptomyces olivoreticuli. Early studies quickly established its significant cytotoxicity against a range of tumor cells, sparking interest in its potential as a chemotherapeutic agent.[1] However, this initial enthusiasm was tempered by its high systemic toxicity, a challenge that has shaped much of the subsequent research.[1]

The primary mechanism of action of olivomycin A was identified as its ability to bind to the minor groove of DNA, particularly in GC-rich regions.[1] This interaction interferes with fundamental cellular processes such as DNA replication and transcription, ultimately leading to cell death.[1] The high cytotoxicity, while a hurdle for systemic therapy, also pointed towards a potent anticancer agent if its therapeutic window could be widened. This led to the exploration of semi-synthetic derivatives, such as olivamide, in an effort to enhance pharmacological properties and reduce toxicity.

Quantitative Analysis of Anticancer Activity

The in vitro and in vivo efficacy of olivomycins and their derivatives has been evaluated across a spectrum of cancer models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of Olivomycin A and its Derivatives
Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
Olivomycin ADnmt3a (in vitro enzyme assay)6 ± 1[2]
OlivamideDnmt3a (in vitro enzyme assay)7.1 ± 0.7[2]
Olivomycin AHuman Tumor Cells (general)Nanomolar concentrations[3]
Table 2: In Vivo Antitumor Efficacy of Olivomycin Derivatives
CompoundTumor ModelAnimal ModelDosing RegimenTumor Growth Inhibition (%)Reference
N,N-dimethylaminoethylamide of olivomycin SATransplanted LymphomaMiceNot SpecifiedPronounced antitumor effect
N,N-dimethylaminoethylamide of olivomycin SATransplanted MelanomaMiceNot SpecifiedPronounced antitumor effect

Note: Quantitative in vivo data, such as specific tumor growth inhibition percentages and detailed dosing regimens for olivomycin A, are limited in the available literature.

Table 3: Clinical Trial Outcomes for Aureolic Acid Antibiotics in Testicular Cancer
DrugPhaseNumber of PatientsTreatment RegimenObjective Response RateReference
MithramycinNot Specified3225-30 µg/kg, IV, every 2 days37.5%[4]

Note: Mithramycin is another aureolic acid antibiotic with a similar mechanism of action to olivomycin. Clinical data specifically for olivomycin in testicular cancer is not extensively reported in recent literature.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of olivomycins.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of olivomycin A for 72 hours.[5]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[5]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[5]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[5]

DNA Binding Analysis: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of proteins or small molecules, like olivomycin, to specific DNA sequences.

Protocol:

  • Probe Preparation: Synthesize and label a DNA oligonucleotide probe containing a GC-rich sequence. Labeling can be done with radioisotopes (e.g., 32P) or non-radioactive methods (e.g., biotin, fluorescent dyes).

  • Binding Reaction:

    • In a microfuge tube, combine the labeled DNA probe with varying concentrations of olivomycin A.

    • Include a binding buffer containing components such as Tris-HCl, KCl, MgCl2, DTT, and glycerol.

    • Incubate the reaction mixture at room temperature for 20-30 minutes to allow for binding.[6]

  • Electrophoresis:

    • Load the samples onto a non-denaturing polyacrylamide gel.

    • Run the gel in a cold room or on ice to prevent dissociation of the complex.[6]

  • Detection:

    • For radiolabeled probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

    • For non-radioactively labeled probes, transfer the DNA to a membrane and detect using appropriate methods (e.g., streptavidin-HRP for biotin).

Signaling Pathways and Mechanism of Action

Olivomycin A exerts its anticancer effects primarily through its interaction with DNA, which triggers a cascade of cellular events culminating in apoptosis. A key player in this process is the tumor suppressor protein p53.

DNA Binding and Transcription Inhibition

The binding of olivomycin A to the minor groove of GC-rich DNA physically obstructs the binding of transcription factors and RNA polymerase, thereby inhibiting gene transcription. This disruption of normal gene expression is a critical initial step in its cytotoxic mechanism.

p53-Dependent Apoptosis

The cellular stress induced by DNA binding and transcription inhibition leads to the activation of the p53 pathway. While the precise upstream signaling events are not fully elucidated, it is understood that this activation is a key determinant of olivomycin-induced cell death. Activated p53 can then induce apoptosis through the intrinsic (mitochondrial) pathway.[7][8][9]

The following diagram illustrates the proposed signaling pathway for olivomycin A-induced apoptosis.

Olivomycin_Apoptosis_Pathway cluster_caption *MOMP: Mitochondrial Outer Membrane Permeabilization Olivomycin Olivomycin A DNA GC-rich DNA (Minor Groove) Olivomycin->DNA Binds to Transcription_Inhibition Transcription Inhibition DNA->Transcription_Inhibition Cellular_Stress Cellular Stress Transcription_Inhibition->Cellular_Stress p53_activation p53 Activation Cellular_Stress->p53_activation PUMA_NOXA ↑ PUMA, NOXA (Pro-apoptotic BH3-only proteins) p53_activation->PUMA_NOXA Transcriptional Upregulation Bax_Bak Bax/Bak Activation PUMA_NOXA->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Promotes MOMP* Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation (Executioner Caspase) Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Olivomycin A-induced p53-dependent apoptotic pathway.

Experimental Workflow for Olivomycin Research

The investigation of olivomycin A and its analogs typically follows a structured workflow from initial screening to in vivo validation.

Olivomycin_Workflow Discovery Discovery & Isolation (from Streptomyces) In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Discovery->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action Derivative_Synthesis Derivative Synthesis & Optimization In_Vitro_Screening->Derivative_Synthesis DNA_Binding DNA Binding Assays (e.g., EMSA, ITC) Mechanism_of_Action->DNA_Binding Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot for p53, Caspases) Mechanism_of_Action->Signaling_Pathways In_Vivo_Testing In Vivo Efficacy & Toxicity (Xenograft Models) Mechanism_of_Action->In_Vivo_Testing Derivative_Synthesis->In_Vitro_Screening Re-evaluation Derivative_Synthesis->In_Vivo_Testing Clinical_Trials Clinical Trials (Limited) In_Vivo_Testing->Clinical_Trials

Caption: A typical experimental workflow for olivomycin research.

Conclusion and Future Directions

Olivomycins represent a class of potent antitumor antibiotics with a well-defined mechanism of action targeting DNA. Despite their promising anticancer activity, their clinical application has been hampered by significant toxicity. The historical journey of olivomycin research highlights a persistent effort to overcome this limitation through the development of novel derivatives with improved therapeutic indices.

Future research in this area should focus on:

  • Targeted Delivery Systems: Encapsulating olivomycins in nanoparticles or conjugating them to tumor-targeting ligands could enhance their delivery to cancer cells while minimizing systemic exposure and toxicity.

  • Combination Therapies: Exploring the synergistic effects of olivomycins with other chemotherapeutic agents or targeted therapies may allow for lower, less toxic doses to be used.

  • Further Derivative Optimization: Continued medicinal chemistry efforts to synthesize novel olivomycin analogs with improved safety profiles and enhanced efficacy are warranted.

  • Elucidation of Resistance Mechanisms: Understanding how cancer cells may develop resistance to olivomycins will be crucial for the long-term success of this class of compounds.

By addressing these challenges, the full therapeutic potential of olivomycins in cancer treatment may yet be realized, building upon a rich history of scientific investigation.

References

Physical and chemical properties of Olivomycin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olivomycin D, a member of the aureolic acid family of antibiotics, is a polyketide natural product with significant antitumor properties. Its mechanism of action primarily involves the inhibition of DNA and RNA synthesis through its interaction with DNA. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a review of its biological activity, including proposed signaling and biosynthetic pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of this compound and related compounds.

Physical and Chemical Properties

This compound is a yellow crystalline solid. Its physical and chemical properties are summarized in the tables below.

General Properties
PropertyValueReference
Appearance Yellow crystals
Molecular Formula C₄₇H₆₆O₂₂
Molecular Weight 983.01 g/mol
Melting Point 160-165 °C
Solubility
SolventEstimated Solubility (mg/mL)Reference (for Actinomycin D)
Water Insoluble
Ethanol ~1
Methanol ~10
Dimethyl Sulfoxide (DMSO) >20

Spectroscopic Data

UV-Vis Spectroscopy

A representative UV-Vis absorption spectrum for this compound is not available in the reviewed literature. As a member of the aureolic acid family, it is expected to exhibit characteristic absorbance peaks in the UV-Visible region due to its chromophore structure. For reference, Actinomycin D, a related compound, displays a characteristic UV-Vis spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data specifically for this compound are not widely published. However, analysis of an analog of Olivomycin A provides some insight into the expected chemical shifts. The ¹³C NMR spectrum of this analog showed characteristic signals for the tricyclic aromatic moiety and the deoxy sugar chains. Notably, the absence of signals at δ 111 and 8 ppm for C-7 and its substituted methyl group, respectively, was a key differentiator from chromomycin A3[1].

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the sequential loss of the sugar moieties from the aglycone core. A detailed fragmentation analysis of a related compound, Actinomycin D, has been reported, showing characteristic losses of the pentapeptide lactone rings[2].

Experimental Protocols

The following are detailed methodologies for key experiments related to the physical and chemical characterization of this compound, based on standard practices for natural products.

Melting Point Determination

Objective: To determine the melting point range of this compound.

Materials:

  • This compound sample (finely powdered and dried)

  • Capillary tubes

  • Melting point apparatus

  • Thermometer

Procedure:

  • Pack a small amount of the dried this compound powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). The range between these two temperatures is the melting point range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Small vials or test tubes with screw caps

  • Shaker or vortex mixer

  • Analytical balance

  • Spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Seal the vial and place it on a shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. It may be necessary to centrifuge or filter the sample.

  • Dilute the supernatant with the same solvent to a concentration that is within the linear range of a pre-established calibration curve.

  • Measure the concentration of this compound in the diluted solution using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax or HPLC).

  • Calculate the original concentration in the saturated solution to determine the solubility.

Biological Activity and Pathways

Mechanism of Action and Signaling Pathway

Olivomycin A, a closely related compound, induces apoptosis in cancer cells through a p53-dependent pathway[3]. It is proposed that this compound acts through a similar mechanism. The binding of this compound to DNA is thought to trigger a DNA damage response, leading to the activation of p53. Activated p53 can then induce the expression of pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.

OlivomycinD_Signaling_Pathway OlivomycinD This compound DNA DNA Binding OlivomycinD->DNA DDR DNA Damage Response DNA->DDR p53 p53 Activation DDR->p53 ProApoptotic Expression of Pro-Apoptotic Proteins (e.g., Bax, PUMA) p53->ProApoptotic Mitochondria Mitochondrial Outer Membrane Permeabilization ProApoptotic->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis OlivomycinD_Biosynthesis Acetate Acetate/Propionate (Starter Units) PKS Type II Polyketide Synthase (PKS) Acetate->PKS Polyketide Polyketide Chain PKS->Polyketide PostPKS Post-PKS Modifications (Cyclization, Oxidation) Polyketide->PostPKS Aglycone Aglycone Core PostPKS->Aglycone Glycosyl Glycosyltransferases Aglycone->Glycosyl Glucose Glucose-1-Phosphate SugarSynth Sugar Biosynthesis (Deoxygenation, etc.) Glucose->SugarSynth Deoxysugars Activated Deoxysugars SugarSynth->Deoxysugars Deoxysugars->Glycosyl OlivomycinD This compound Glycosyl->OlivomycinD

References

Methodological & Application

Application Notes and Protocols for Olivomycin D Staining in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin D is a fluorescent antibiotic belonging to the aureolic acid group of antitumor agents. It functions by binding to the minor groove of GC-rich regions of double-stranded DNA, leading to the inhibition of DNA replication and transcription. This property, coupled with its intrinsic fluorescence, makes this compound a valuable tool for analyzing DNA content and cell cycle status in flow cytometry. Furthermore, its ability to induce apoptosis provides a functional readout for cancer research and drug development. These application notes provide a detailed protocol for using this compound for cell cycle analysis by flow cytometry, based on established methodologies for DNA-binding dyes.

Principle of this compound Staining

This compound is a DNA-binding dye that preferentially intercalates into regions of DNA rich in guanine-cytosine (G-C) base pairs.[1] Upon binding to DNA, the fluorescence of this compound is significantly enhanced. In flow cytometry, cells are first fixed and permeabilized to allow the dye to enter and stain the nuclear DNA. The intensity of the fluorescence emission from each cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells have a normal (2N) DNA content.

  • S phase: Cells are actively synthesizing DNA, and their DNA content is between 2N and 4N.

  • G2/M phase: Cells have double the normal DNA content (4N) as they prepare for or are in mitosis.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Parameters
ParameterRecommended ValueNotes
This compound Concentration 10 - 100 µg/mLTitration is recommended to determine the optimal concentration for your specific cell type and experimental conditions. A starting concentration of 100 µg/mL has been reported for the olivomycin family of antibiotics.
Cell Concentration 1 x 10^6 cells/mLA consistent cell concentration is crucial for reproducible staining.
Fixation Agent 70% Ethanol (ice-cold)Ethanol fixation is effective for preserving DNA integrity for cell cycle analysis.
Permeabilization Included in ethanol fixation stepEthanol serves as both a fixative and permeabilizing agent.
RNase A Concentration 100 µg/mLEssential for eliminating fluorescence signals from double-stranded RNA, ensuring DNA-specific staining.
Staining Buffer PBS with 15 mM MgCl2 and 0.15 M NaClThe presence of MgCl2 is important for the interaction of olivomycin with DNA. The ionic strength of the buffer can influence staining intensity.
Staining pH 7.0 - 8.0The fluorescence of the olivomycin-DNA complex is stable in this pH range.
Incubation Time 30 minutesThis is a general guideline; optimal time may vary depending on the cell type.
Incubation Temperature Room Temperature (20-25°C)Protect from light during incubation.
Table 2: Flow Cytometer Configuration
ParameterRecommended SettingNotes
Excitation Laser 457 nm or 488 nmOlivomycin's excitation maximum is in the blue-green range.
Emission Filter 575/26 nm bandpass filterThe emission maximum of DNA-bound olivomycin is around 575 nm.
Analysis Mode LinearFor DNA content analysis, a linear scale for fluorescence intensity is appropriate.

Experimental Protocols

Materials
  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 70% Ethanol, ice-cold

  • RNase A (DNase-free)

  • Magnesium Chloride (MgCl2)

  • Sodium Chloride (NaCl)

  • Deionized Water

  • 12 x 75 mm polystyrene tubes for flow cytometry

  • Centrifuge

  • Flow Cytometer

Reagent Preparation
  • This compound Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., DMSO or ethanol). Store in small aliquots at -20°C, protected from light.

  • RNase A Stock Solution (10 mg/mL): Dissolve 10 mg of DNase-free RNase A in 1 mL of deionized water. Store at -20°C.

  • Staining Buffer (PBS with MgCl2 and NaCl): To 100 mL of PBS, add 150 µL of 1 M MgCl2 and 3 mL of 5 M NaCl to achieve final concentrations of 15 mM and 0.15 M, respectively.

  • This compound Staining Solution (100 µg/mL): Immediately before use, dilute the this compound stock solution 1:10 in the Staining Buffer. For example, add 10 µL of 1 mg/mL this compound to 90 µL of Staining Buffer.

  • RNase A Working Solution (100 µg/mL): Dilute the RNase A stock solution 1:100 in PBS. For example, add 10 µL of 10 mg/mL RNase A to 990 µL of PBS.

Staining Protocol
  • Cell Preparation: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, detach them using a gentle method (e.g., trypsin-EDTA), followed by inactivation of the trypsin. For suspension cells, collect them by centrifugation.

  • Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes at 4°C. Discard the supernatant.

  • Fixation: Resuspend the cell pellet in 100 µL of cold PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation for Fixation: Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored in 70% ethanol at -20°C for several weeks.

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and resuspend the cell pellet in 1 mL of PBS.

  • RNase Treatment: Centrifuge the cells again at 500 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 1 mL of RNase A working solution (100 µg/mL). Incubate for 30 minutes at 37°C.

  • Staining: Add 1 mL of the this compound Staining Solution (100 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer without washing. Acquire at least 10,000 events per sample.

Visualizations

Experimental Workflow

OlivomycinD_Workflow cluster_preparation Cell Preparation cluster_fixation Fixation & Permeabilization cluster_staining Staining cluster_analysis Analysis cell_culture Cell Culture harvest Harvest Cells (1x10^6) cell_culture->harvest wash_pbs Wash with PBS harvest->wash_pbs fixation Fix in 70% Cold Ethanol wash_pbs->fixation incubation_fix Incubate (≥30 min, -20°C) fixation->incubation_fix rehydration Rehydrate in PBS incubation_fix->rehydration rnase RNase A Treatment (30 min, 37°C) rehydration->rnase stain Add this compound Staining Solution rnase->stain incubation_stain Incubate (30 min, RT, Dark) stain->incubation_stain flow_cytometry Flow Cytometry Acquisition incubation_stain->flow_cytometry data_analysis Cell Cycle Analysis flow_cytometry->data_analysis

Caption: Experimental workflow for this compound staining for flow cytometry.

This compound-Induced Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_stimulus Stimulus cluster_dna_binding Mechanism of Action cluster_p53 p53 Pathway cluster_apoptosis Apoptosis olivomycin This compound dna_binding Binds to GC-rich regions of DNA olivomycin->dna_binding transcription_inhibition Inhibits Transcription dna_binding->transcription_inhibition p53 p53 transcription_inhibition->p53 Suppresses apoptosis Apoptosis transcription_inhibition->apoptosis Induces p53_transcription p53-dependent Transcription p53->p53_transcription p53_transcription->apoptosis Induces

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Troubleshooting

IssuePossible CauseSuggested Solution
High CV of G1 Peak Cell clumpingFilter the cell suspension through a 40 µm nylon mesh before analysis. Ensure single-cell suspension after fixation.
Inconsistent stainingEnsure accurate pipetting and thorough mixing of staining solution.
No Clear G1 and G2/M Peaks Inadequate fixation/permeabilizationEnsure fixation is done with ice-cold 70% ethanol and for a sufficient duration.
RNase treatment omitted or ineffectiveAlways include RNase A treatment. Check the activity of the RNase A stock.
Weak Fluorescence Signal Suboptimal dye concentrationTitrate this compound concentration.
Incorrect flow cytometer settingsVerify excitation and emission wavelengths and filter sets.
Low pH of staining bufferEnsure the pH of the staining buffer is between 7.0 and 8.0.
High Background Fluorescence RNA stainingEnsure RNase A treatment is performed correctly.
Cell debrisGate out debris based on forward and side scatter properties.

References

Application Notes and Protocols for Chromosome Analysis Using Olivomycin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Olivomycin D for the analysis of metaphase chromosomes. Included are the principles of the technique, detailed experimental protocols, and necessary quantitative data for successful application.

Introduction

This compound is a fluorescent antibiotic belonging to the aureolic acid group, which also includes Chromomycin A3 and Mithramycin. It functions as a DNA stain with a high specificity for Guanine-Cytosine (GC) rich regions.[1][2] When this compound binds to the minor groove of double-stranded DNA, its fluorescence is significantly enhanced.[1][2] This property makes it an invaluable tool in cytogenetics for producing reverse banding patterns, known as R-bands, on metaphase chromosomes. R-bands are the fluorescently bright regions that correspond to the gene-rich, early-replicating euchromatin, which is typically GC-rich. This pattern is the reverse of that seen with Quinacrine (Q-banding) or Giemsa (G-banding), which preferentially stain Adenine-Thymine (AT) rich regions.

The generation of R-bands using this compound is crucial for the detailed cytogenetic analysis of chromosomal structure, identification of individual chromosomes, and the detection of subtle chromosomal abnormalities such as deletions, duplications, and translocations that may not be as clearly resolved by other banding techniques.

Principle of Action

The mechanism of this compound in chromosome banding is based on its sequence-specific binding to DNA and subsequent fluorescence enhancement.

  • GC-Specificity: this compound selectively binds to sequences rich in guanine and cytosine.[1][2][3]

  • Dimerization and Cation Requirement: The binding to the DNA minor groove is facilitated by the formation of a dimer of this compound molecules, a process that is coordinated by a divalent cation, typically Mg²⁺.

  • Fluorescence Enhancement: The fluorescence quantum yield of this compound is substantially increased upon binding to GC-rich DNA.[1][2] AT-rich regions do not induce this fluorescence enhancement.[1][2]

  • R-Banding Pattern: Consequently, when applied to metaphase chromosome preparations, this compound produces a distinct banding pattern where the GC-rich R-bands appear brightly fluorescent, while the AT-rich G-bands remain dark.

The logical flow of this compound's mechanism of action is illustrated below.

OlivomycinD_Mechanism OlivomycinD This compound (in solution) Dimer This compound Dimer (Mg²⁺ coordinated) OlivomycinD->Dimer Mg_ion Mg²⁺ Cation Mg_ion->Dimer Binding Specific Binding Dimer->Binding DNA Metaphase Chromosome (GC-rich and AT-rich regions) GC_rich GC-rich DNA (Minor Groove) DNA->GC_rich AT_rich AT-rich DNA DNA->AT_rich GC_rich->Binding GBands Dark G/Q-Bands AT_rich->GBands Fluorescence Enhanced Fluorescence Binding->Fluorescence RBands Bright R-Bands Fluorescence->RBands

Mechanism of this compound Action

Quantitative Data

The following tables summarize the key quantitative parameters for the use of this compound in chromosome analysis.

Table 1: Spectral Properties

Parameter Wavelength (nm) Notes
Excitation Maximum (λex) 440 In complex with DNA.

| Emission Maximum (λem) | 480 | In complex with DNA. |

Table 2: Reagent Concentrations and Incubation Times

Reagent Stock Concentration Working Concentration Incubation Time
Colcemid 10 µg/mL 0.1 µg/mL 1 - 4 hours
Potassium Chloride (KCl) 0.56 M (0.075 M) 0.075 M 15 - 25 minutes
This compound 0.5 - 1 mg/mL 5 - 20 µg/mL 15 - 30 minutes

| Antifade Mounting Medium | Ready to use | N/A | N/A |

Note: Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be empirically determined.

Experimental Protocols

This section provides detailed protocols for the preparation of metaphase chromosomes and subsequent staining with this compound.

The diagram below outlines the major steps involved in chromosome analysis using this compound.

OlivomycinD_Workflow cluster_prep Chromosome Preparation cluster_stain Staining and Imaging CellCulture 1. Cell Culture MitoticArrest 2. Mitotic Arrest (Colcemid) CellCulture->MitoticArrest Harvesting 3. Cell Harvesting MitoticArrest->Harvesting Hypotonic 4. Hypotonic Treatment (KCl) Harvesting->Hypotonic Fixation 5. Fixation (Methanol:Acetic Acid) Hypotonic->Fixation Spreading 6. Chromosome Spreading Fixation->Spreading Staining 7. This compound Staining Spreading->Staining Washing 8. Washing Staining->Washing Mounting 9. Mounting (Antifade Medium) Washing->Mounting Imaging 10. Fluorescence Microscopy Mounting->Imaging Analysis 11. Karyotyping and Analysis Imaging->Analysis

Experimental workflow for this compound chromosome analysis.

This protocol describes the preparation of metaphase chromosomes from suspension or adherent cell cultures.

Materials:

  • Complete cell culture medium

  • Colcemid solution (10 µg/mL)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Hypotonic solution: 0.075 M Potassium Chloride (KCl), pre-warmed to 37°C

  • Fixative: 3:1 Methanol:Glacial Acetic Acid (prepare fresh)

  • Microscope slides (cleaned and chilled)

Procedure:

  • Cell Culture: Culture cells under optimal conditions until they reach 70-80% confluency.

  • Mitotic Arrest: Add Colcemid to the culture medium to a final concentration of 0.1 µg/mL. Incubate at 37°C for 1-4 hours. The optimal time should be determined for each cell line.

  • Cell Harvesting:

    • Adherent Cells: Gently tap the flask to dislodge mitotic cells. Collect the medium. Wash the flask with PBS and add this to the collected medium. Trypsinize the remaining adherent cells and add them to the same collection tube.

    • Suspension Cells: Transfer the cell suspension directly into a centrifuge tube.

  • Centrifugation: Centrifuge the cell suspension at 200-300 x g for 5-10 minutes. Discard the supernatant, leaving a small amount to resuspend the cell pellet.

  • Hypotonic Treatment: Resuspend the cells gently. While vortexing at low speed, slowly add 5-10 mL of pre-warmed 0.075 M KCl solution. Incubate in a 37°C water bath for 15-25 minutes.

  • Fixation: Add a few drops of fresh, cold fixative to the cell suspension to stop the hypotonic reaction. Centrifuge at 200-300 x g for 5-10 minutes.

  • Washing with Fixative: Discard the supernatant and resuspend the pellet in 5-10 mL of fresh, cold fixative. Repeat this wash step two more times.

  • Chromosome Spreading: After the final wash, resuspend the cell pellet in a small volume of fresh fixative. Drop the cell suspension from a height of about 30 cm onto cleaned, ice-cold microscope slides.

  • Drying: Allow the slides to air-dry at room temperature. The quality of the spreads can be checked using phase-contrast microscopy.

Materials:

  • This compound stock solution (0.5 - 1 mg/mL in methanol or ethanol)

  • McIlvaine's Buffer (pH 7.0)

  • Antifade mounting medium

  • Coverslips

Procedure:

  • Prepare Staining Solution: Dilute the this compound stock solution in McIlvaine's buffer to a final working concentration of 5-20 µg/mL. Protect the solution from light.

  • Staining: Apply enough of the this compound working solution to cover the chromosome spread on the slide. Incubate for 15-30 minutes at room temperature in the dark.

  • Washing: Gently rinse the slide with McIlvaine's buffer to remove excess stain.

  • Mounting: Remove excess buffer and apply a drop of antifade mounting medium onto the spread. Carefully place a coverslip over the specimen, avoiding air bubbles.

  • Visualization: Image the chromosomes using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~440 nm, Emission: ~480 nm).

  • Storage: Store slides in the dark at 4°C to preserve the fluorescent signal.

Data Analysis and Interpretation

  • Karyotyping: The resulting R-banding pattern allows for the arrangement of chromosomes into a standardized karyogram based on size, centromere position, and the unique banding pattern of each chromosome.

  • Quantitative Analysis: For more detailed analysis, the fluorescence intensity profile along the length of a chromosome can be measured using image analysis software. This can help in the objective identification of bands and the quantitative assessment of chromosomal rearrangements. The analysis involves plotting the pixel intensity along a line drawn down the center of the chromatid, which can reveal the precise location and relative intensity of the bright R-bands.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Fluorescence - Low concentration of this compound- Insufficient incubation time- Photobleaching- Optimize this compound concentration- Increase staining time- Use fresh antifade medium; minimize light exposure
Poor Chromosome Spreading - Sub-optimal hypotonic treatment- Incorrect dropping technique- High cell density- Adjust KCl incubation time- Vary dropping height and slide temperature- Dilute cell suspension before dropping
High Background Fluorescence - Incomplete washing- Impure stain- Increase the number or duration of washes- Use high-purity this compound
Bands are not Sharp - Over-fixation- Chromosomes are too condensed- Reduce fixation time- Optimize Colcemid incubation time

Appendix: Reagent Preparation

McIlvaine's Buffer (Citrate-Phosphate Buffer), pH 7.0

  • Stock Solution A (0.1 M Citric Acid): Dissolve 19.21 g of citric acid monohydrate in deionized water to a final volume of 1 L.

  • Stock Solution B (0.2 M Disodium Hydrogen Phosphate): Dissolve 28.39 g of anhydrous Na₂HPO₄ (or 71.6 g of Na₂HPO₄·12H₂O) in deionized water to a final volume of 1 L.

  • Working Buffer (pH 7.0): To prepare 100 mL of buffer, mix 17.65 mL of Stock Solution A with 82.35 mL of Stock Solution B.[2] Verify the pH and adjust if necessary.

References

Application Notes and Protocols: Olivomycin D in Combination with Other DNA Stains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin D is a fluorescent antibiotic belonging to the aureolic acid group of antitumor agents. It binds preferentially to GC-rich regions of the DNA minor groove, exhibiting a significant increase in fluorescence upon binding. This property makes it a valuable tool for quantitative and qualitative analysis of DNA content and chromatin organization. The distinct spectral properties and binding preference of this compound allow for its powerful combination with other DNA stains that exhibit different binding specificities (e.g., AT-rich region binders) or functionalities (e.g., viability dyes).

These application notes provide detailed protocols and guidelines for the combined use of this compound with common DNA stains such as Propidium Iodide (PI), 4',6-diamidino-2-phenylindole (DAPI), and Hoechst 33342. Such combinations enable multiparametric analysis in flow cytometry and fluorescence microscopy for enhanced cell cycle analysis, apoptosis detection, and chromosome studies.

Data Presentation: Spectral Properties and Instrument Settings

Successful multi-color fluorescence analysis relies on understanding the spectral characteristics of each dye and configuring the instrumentation accordingly to minimize spectral overlap.

Table 1: Spectral Characteristics of this compound and Commonly Combined DNA Stains

DNA StainExcitation Max (nm)Emission Max (nm)Binding PreferenceCommon Laser Line
This compound ~440~540GC-rich regionsViolet (405 nm), Blue (488 nm)
Propidium Iodide (PI) 535617Intercalates in DNA/RNABlue (488 nm), Yellow-Green (561 nm)
DAPI 358461AT-rich regionsUV (355 nm), Violet (405 nm)
Hoechst 33342 350461AT-rich regionsUV (355 nm), Violet (405 nm)

Table 2: Recommended Filter Sets for Flow Cytometry and Fluorescence Microscopy

ApplicationStain 1Recommended Filter 1Stain 2Recommended Filter 2Notes on Spectral Overlap & Compensation
Bivariate Cell Cycle Analysis (Flow Cytometry) This compound530/30 BPPropidium Iodide (PI)610/20 BP or 670 LPModerate overlap. Compensation is required. Excite both with a 488 nm laser.
Chromosome Banding (Microscopy) This compoundGreen filter (e.g., 525/50 BP)DAPIBlue filter (e.g., 460/50 BP)Minimal overlap when using appropriate filter sets. Sequential excitation can further reduce bleed-through.
Apoptosis/Viability Assay (Flow Cytometry/Microscopy) This compound530/30 BPHoechst 33342461/50 BPMinimal overlap. Use sequential excitation if possible (UV/Violet for Hoechst, Blue for this compound).

BP = Bandpass, LP = Longpass. Filter specifications are examples and should be optimized for the specific instrument.

Experimental Protocols

Application 1: Bivariate DNA Content and Viability Analysis using this compound and Propidium Iodide (Flow Cytometry)

This protocol allows for the simultaneous analysis of DNA content (cell cycle) in viable cells, distinguished from non-viable cells which are permeable to Propidium Iodide.

Principle: this compound stains the DNA of all cells, while PI, a membrane-impermeant dye, only enters and stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).[1][2] This allows for the exclusion of dead cells from the cell cycle analysis.

Bivariate_Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Data Acquisition & Analysis cell_harvest Harvest & Wash Cells cell_fix Fix Cells (e.g., 70% Ethanol) cell_harvest->cell_fix stain_olivo Incubate with this compound Solution cell_fix->stain_olivo stain_pi Add Propidium Iodide Solution stain_olivo->stain_pi flow_cytometry Acquire on Flow Cytometer (488 nm laser) stain_pi->flow_cytometry gating Gate on Single Cells flow_cytometry->gating analysis Generate Bivariate Plot (this compound vs. PI) gating->analysis cell_cycle Analyze Cell Cycle of PI-Negative Population analysis->cell_cycle

Workflow for Bivariate Cell Cycle & Viability Analysis.

Materials:

  • Cells in suspension

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol, ice-cold

  • This compound stock solution (1 mg/mL in DMSO)

  • Propidium Iodide stock solution (1 mg/mL in water)

  • RNase A (10 mg/mL)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

Protocol:

  • Cell Preparation: Harvest approximately 1x10^6 cells per sample. Wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 100 µL of cold PBS. While vortexing gently, add 900 µL of ice-cold 70% ethanol dropwise. Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1 mL of flow cytometry staining buffer.

  • Staining: a. Prepare the this compound staining solution: Dilute the this compound stock solution to a final concentration of 10 µg/mL in staining buffer. Also, add RNase A to a final concentration of 100 µg/mL to prevent staining of double-stranded RNA. b. Resuspend the cell pellet in 500 µL of the this compound staining solution. c. Incubate for 20 minutes at room temperature, protected from light. d. Add Propidium Iodide to a final concentration of 5 µg/mL.[3] e. Incubate for an additional 5 minutes at room temperature, protected from light. Do not wash.

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer equipped with a 488 nm laser. b. Collect this compound fluorescence in a channel with a filter appropriate for green fluorescence (e.g., 530/30 nm). c. Collect PI fluorescence in a channel with a filter for red fluorescence (e.g., 610/20 nm or >670 nm). d. Use single-stained controls (this compound only and PI only) to set up appropriate compensation for spectral overlap. e. Gate on the PI-negative population (viable cells) to analyze the cell cycle distribution based on this compound fluorescence intensity.

Application 2: Chromosome Banding with this compound and DAPI (Fluorescence Microscopy)

This protocol utilizes the opposing base-pair specificities of this compound (GC-rich) and DAPI (AT-rich) to produce a reverse fluorescent banding pattern on metaphase chromosomes.[4][5]

Principle: this compound will brightly stain GC-rich regions, while DAPI will brightly stain AT-rich regions. When imaged in separate channels and potentially merged, this provides a detailed banding pattern (R-banding-like from this compound and Q-banding-like from DAPI) that can be used for karyotyping and identifying chromosomal abnormalities.

Chromosome_Banding_Workflow cluster_prep Chromosome Preparation cluster_stain Sequential Staining cluster_analysis Imaging metaphase_arrest Metaphase Arrest (e.g., Colcemid) hypotonic_treatment Hypotonic Treatment (KCl) metaphase_arrest->hypotonic_treatment fixation Fixation (Methanol:Acetic Acid) hypotonic_treatment->fixation slide_prep Drop onto Microscope Slides fixation->slide_prep stain_olivo Stain with this compound slide_prep->stain_olivo wash1 Wash stain_olivo->wash1 stain_dapi Stain with DAPI wash1->stain_dapi wash2 Wash & Mount stain_dapi->wash2 microscopy Image with Fluorescence Microscope image_olivo Capture Green Channel (this compound) microscopy->image_olivo image_dapi Capture Blue Channel (DAPI) microscopy->image_dapi

Workflow for Sequential Chromosome Banding.

Materials:

  • Metaphase chromosome spreads on microscope slides

  • McIlvaine's buffer (pH 7.0)

  • This compound stock solution (1 mg/mL in DMSO)

  • DAPI stock solution (1 mg/mL in water)

  • Antifade mounting medium

Protocol:

  • Slide Preparation: Prepare metaphase chromosome spreads on clean glass slides using standard cytogenetic procedures.

  • This compound Staining: a. Prepare a working solution of this compound at 50 µg/mL in McIlvaine's buffer. b. Apply the this compound solution to the slide, covering the specimen. c. Incubate for 15 minutes at room temperature in a humid chamber, protected from light. d. Rinse the slide gently with McIlvaine's buffer.

  • DAPI Staining: a. Prepare a working solution of DAPI at 0.2 µg/mL in McIlvaine's buffer.[6] b. Apply the DAPI solution to the same slide. c. Incubate for 10 minutes at room temperature in the dark. d. Rinse the slide briefly with McIlvaine's buffer to remove excess stain.

  • Mounting and Imaging: a. Mount a coverslip using an antifade mounting medium. b. Image the chromosomes using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue channel) and this compound (green channel). c. Capture separate images for each channel and overlay them using image analysis software to visualize the complementary banding patterns.

Application 3: Apoptosis Detection using this compound and Hoechst 33342

This protocol distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells based on changes in chromatin condensation and membrane permeability.

Principle: Hoechst 33342 is a membrane-permeant dye that stains the nuclei of all cells.[2][7] In apoptotic cells, condensed chromatin leads to brighter Hoechst staining. This compound can also show differential staining based on chromatin accessibility. The combination allows for a more detailed analysis of nuclear morphology during apoptosis. For distinguishing late-stage apoptosis, this combination is often used with a viability dye like PI.

Apoptosis_Detection_Workflow cluster_prep Cell Preparation cluster_stain Simultaneous Staining cluster_analysis Analysis induce_apoptosis Induce Apoptosis (e.g., Staurosporine) collect_cells Harvest Cells (including supernatant) induce_apoptosis->collect_cells staining_solution Prepare Hoechst 33342 & This compound Staining Solution collect_cells->staining_solution incubate Incubate Cells with Stains staining_solution->incubate analysis_method Fluorescence Microscopy or Flow Cytometry incubate->analysis_method microscopy_analysis Observe Nuclear Morphology: - Normal - Condensed (Apoptotic) analysis_method->microscopy_analysis flow_analysis Quantify Fluorescence Intensity: - Low Hoechst/Low Olivomycin (Healthy) - High Hoechst/Altered Olivomycin (Apoptotic) analysis_method->flow_analysis

Workflow for Apoptosis Detection.

Materials:

  • Live cells in suspension or adherent cells

  • Culture medium

  • Hoechst 33342 solution (1 mg/mL)

  • This compound stock solution (1 mg/mL in DMSO)

  • PBS

Protocol:

  • Cell Culture: Culture cells and induce apoptosis using the desired method. Include appropriate positive and negative controls.

  • Staining: a. Prepare a staining solution in culture medium containing Hoechst 33342 at a final concentration of 1 µg/mL and this compound at a final concentration of 5 µg/mL. b. For adherent cells, remove the culture medium and add the staining solution. For suspension cells, add the dyes directly to the cell culture. c. Incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging (Fluorescence Microscopy): a. Wash the cells twice with PBS. b. Image live or fixed cells using a fluorescence microscope. c. Use a blue filter set for Hoechst 33342 to observe nuclear morphology (healthy, condensed, or fragmented). d. Use a green filter set for this compound to observe its fluorescence pattern. e. Healthy cells will show diffuse blue and green staining in the nucleus. Apoptotic cells will exhibit condensed or fragmented nuclei with bright, localized Hoechst 33342 staining.

  • Analysis (Flow Cytometry): a. After incubation, analyze the cells directly without washing (to retain dyes in equilibrium). b. Use a flow cytometer with UV/violet and blue laser lines. c. Detect Hoechst 33342 fluorescence using a blue emission filter (e.g., 460/50 nm). d. Detect this compound fluorescence using a green emission filter (e.g., 530/30 nm). e. Apoptotic cells will show a significant increase in Hoechst 33342 fluorescence intensity compared to the healthy cell population.

Concluding Remarks

The combination of this compound with other DNA stains provides a versatile and powerful approach for detailed cellular analysis. The protocols provided here serve as a starting point, and optimization of staining concentrations, incubation times, and instrument settings is recommended for each specific cell type and experimental setup. Careful consideration of spectral overlap and the use of appropriate controls are crucial for obtaining accurate and reproducible results. By leveraging the unique properties of this compound, researchers can gain deeper insights into cell cycle regulation, cell death mechanisms, and chromosome architecture.

References

Quantifying DNA Content with Olivomycin D Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin D is a fluorescent antibiotic belonging to the aureolic acid group of antitumor agents. It selectively binds to the minor groove of GC-rich regions of double-stranded DNA. This binding is dependent on the presence of divalent cations, such as magnesium (Mg²⁺), which facilitates the formation of a fluorescent complex. The fluorescence intensity of the this compound-DNA complex is directly proportional to the amount of DNA present in a cell, making it a valuable tool for quantifying cellular DNA content. This property allows for the detailed analysis of cell cycle distribution, ploidy, and the effects of cytotoxic or cytostatic agents on cell populations. In flow cytometry, this compound provides a high degree of resolution in DNA distribution patterns, enabling the clear distinction between cells in the G1, S, and G2/M phases of the cell cycle.

Principle of the Method

This compound forms a stoichiometric complex with DNA, meaning it binds in direct proportion to the amount of DNA. The formation of this complex is stabilized by magnesium ions. Upon binding to DNA, this compound exhibits a significant increase in fluorescence emission when excited by an appropriate light source. Flow cytometers equipped with a blue laser (e.g., 488 nm) can be used to excite the this compound-DNA complex, and the emitted fluorescence is typically collected in the green spectrum. The intensity of the fluorescence signal from each cell is measured, providing a quantitative measure of its DNA content. This data can then be used to generate a histogram representing the distribution of DNA content across the cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle.

Applications

  • Cell Cycle Analysis: Determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Ploidy Analysis: Identification of aneuploid or polyploid cell populations in cancer research.

  • Drug Discovery and Development: Screening of compounds that affect cell cycle progression and proliferation.

  • Toxicology: Assessing the genotoxic effects of various chemical and physical agents.

  • Apoptosis Research: In conjunction with other markers, it can help identify apoptotic cells with fractional DNA content (sub-G1 peak).

Quantitative Data Summary

The following table summarizes key quantitative parameters for DNA content analysis using this compound staining. Note that fluorescence intensity values can vary depending on the instrument, settings, and cell type.

ParameterValue/RangeReference
This compound Concentration 100 µg/mL[1]
Magnesium Chloride (MgCl₂) Concentration 15 mM[1]
Sodium Chloride (NaCl) Concentration 0.15 M[1]
Excitation Wavelength (typical) 488 nm (Blue Laser)
Emission Wavelength (typical) ~525 nm (Green)
Coefficient of Variation (CV) of G1 Peak 4.3% - 4.7%[1]
Relative Fluorescence Intensity Higher than Chromomycin A3 or Mithramycin[1]

Experimental Protocols

I. Preparation of Reagents

1. This compound Stock Solution (1 mg/mL):

  • Dissolve 1 mg of this compound in 1 mL of ethanol.

  • Store at -20°C, protected from light.

2. Staining Buffer (100 mL):

  • 1.5 mL of 1 M MgCl₂ (final concentration: 15 mM)

  • 3 mL of 5 M NaCl (final concentration: 0.15 M)

  • Bring the final volume to 100 mL with distilled water.

  • Store at 4°C.

3. This compound Staining Solution (10 mL):

  • To 10 mL of Staining Buffer, add 1 mL of this compound Stock Solution (1 mg/mL).

  • The final concentration of this compound will be 100 µg/mL.

  • Prepare fresh before each use and protect from light.

4. 70% Ethanol (for fixation):

  • Mix 70 mL of absolute ethanol with 30 mL of distilled water.

  • Store at -20°C.

5. Phosphate-Buffered Saline (PBS):

  • Standard formulation, pH 7.4.

II. Protocol for Staining Adherent Mammalian Cells
  • Cell Culture: Culture adherent cells on sterile coverslips in a petri dish or in multi-well plates to the desired confluency.

  • Cell Harvest:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • To detach the cells, add an appropriate volume of a non-enzymatic cell dissociation solution or a gentle enzyme like Accutase. Avoid harsh trypsin treatment if possible, as it can affect cell integrity.

    • Incubate for a few minutes at 37°C until cells detach.

    • Neutralize the dissociation agent with complete culture medium.

    • Transfer the cell suspension to a centrifuge tube.

  • Cell Counting and Washing:

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • Take an aliquot for cell counting to ensure a cell density of approximately 1 x 10⁶ cells/mL.

    • Centrifuge the remaining cells again at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Gently resuspend the cell pellet in 100 µL of cold PBS.

    • While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate at -20°C for at least 1 hour. Cells can be stored at -20°C for several days.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully aspirate the ethanol.

    • Wash the cells once with 1 mL of cold PBS.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of the freshly prepared this compound Staining Solution.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer equipped with a blue laser for excitation (e.g., 488 nm).

    • Collect the fluorescence emission in the green channel (e.g., using a 530/30 bandpass filter).

    • Acquire data for at least 10,000 events per sample.

    • Use a linear scale for the DNA content histogram.

    • Analyze the data using appropriate software to determine the percentage of cells in G1, S, and G2/M phases.

III. Protocol for Staining Suspension Mammalian Cells
  • Cell Harvest and Washing:

    • Transfer the cell suspension from the culture flask to a centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • Take an aliquot for cell counting to ensure a cell density of approximately 1 x 10⁶ cells/mL.

    • Centrifuge the remaining cells again at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Follow the same fixation procedure as for adherent cells (Step 4 in the previous protocol).

  • Staining:

    • Follow the same staining procedure as for adherent cells (Step 5 in the previous protocol).

  • Flow Cytometry Analysis:

    • Follow the same analysis procedure as for adherent cells (Step 6 in the previous protocol).

Visualizations

Experimental_Workflow cluster_preparation Cell Preparation cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis start Start with Adherent or Suspension Cell Culture harvest Harvest and Wash Cells (1x10^6 cells/mL) start->harvest fix Fix with Cold 70% Ethanol (>= 1 hour at -20°C) harvest->fix Prepare for staining wash_fix Wash to Remove Ethanol fix->wash_fix Proceed to staining stain Stain with this compound Solution (100 µg/mL, 15-30 min, RT, dark) wash_fix->stain flow Acquire Data on Flow Cytometer (Blue Laser Excitation) stain->flow Ready for analysis analysis Analyze DNA Content Histogram (G1, S, G2/M Phases) flow->analysis

Caption: Experimental workflow for DNA quantification with this compound.

Cell_Cycle_Analysis cluster_treatment Drug Treatment cluster_staining Staining & Analysis cluster_results Results Interpretation control Control Cells (Vehicle Treatment) stain_control This compound Staining control->stain_control treated Treated Cells (Drug X) stain_treated This compound Staining treated->stain_treated fcm_control Flow Cytometry stain_control->fcm_control fcm_treated Flow Cytometry stain_treated->fcm_treated normal_cycle Normal Cell Cycle (G1, S, G2/M) fcm_control->normal_cycle Baseline Profile arrested_cycle Cell Cycle Arrest (e.g., G2/M accumulation) fcm_treated->arrested_cycle Altered Profile

Caption: Logic diagram for analyzing drug-induced cell cycle arrest.

References

Application Notes and Protocols: Visualizing Heterochromatin with Olivomycin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin D, a member of the aureolic acid family of antibiotics, is a fluorescent compound that serves as a valuable tool for the visualization of heterochromatin in eukaryotic cells. Its utility stems from its specific binding to the minor groove of GC-rich DNA sequences, which are often concentrated in heterochromatic regions.[1][2] This interaction, which is typically facilitated by the presence of divalent cations such as Mg2+, results in a significant increase in fluorescence, allowing for the clear demarcation of these condensed chromatin domains through fluorescence microscopy. These application notes provide a detailed overview and protocol for the use of this compound in heterochromatin research.

Mechanism of Action

This compound binds non-intercalatively to the minor groove of the DNA double helix. The binding is highly specific for sequences rich in guanine (G) and cytosine (C) base pairs. The formation of a stable complex often involves the dimerization of two this compound molecules coordinated by a divalent metal ion, most commonly Mg2+. This complex wedges into the minor groove, causing minimal distortion to the overall DNA structure. As heterochromatin is characteristically enriched in repetitive GC sequences, this compound fluorescence provides a specific marker for these regions.

Data Presentation

The following table summarizes key quantitative data for the application of this compound in heterochromatin visualization. It is important to note that optimal conditions may vary depending on the cell type and experimental setup, and therefore, some parameters may require optimization.

ParameterValueNotes
Excitation Wavelength (λex) ~440 nm
Emission Wavelength (λem) ~480 nm (when bound to DNA)
Recommended Staining Concentration 0.5 - 5.0 µg/mLStart with 1 µg/mL and optimize for signal-to-noise ratio.
Incubation Time 15 - 60 minutesShorter times may be sufficient for live cells, while fixed cells may require longer incubation.
Fixation 4% Paraformaldehyde (PFA) in PBSMethanol or Ethanol/Acetone fixation can also be used.
Permeabilization 0.1-0.5% Triton X-100 or Saponin in PBSEssential for fixed cells to allow the dye to enter the nucleus.
Required Cofactor MgCl2 (typically 5-15 mM)Should be included in the staining buffer to facilitate DNA binding.

Experimental Protocols

This section provides a detailed methodology for staining both fixed and live cells with this compound for heterochromatin visualization.

Protocol 1: Staining of Fixed Cells

This protocol is suitable for obtaining high-resolution images of heterochromatin in a preserved cellular context.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Staining Buffer: PBS containing 5 mM MgCl2

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Mounting medium with antifade reagent

  • Glass slides and coverslips

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish or multi-well plate.

  • Washing: Gently wash the cells twice with PBS to remove any residual growth medium.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.

  • Staining: Dilute the this compound stock solution to a final concentration of 1 µg/mL in Staining Buffer. Incubate the cells with the staining solution for 30 minutes at room temperature in the dark.

  • Washing: Wash the stained cells three times with Staining Buffer (PBS with MgCl2) to remove unbound dye.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of this compound.

Protocol 2: Staining of Live Cells

This protocol allows for the visualization of heterochromatin dynamics in living cells. Note that prolonged exposure to the excitation light and the dye itself may induce phototoxicity and cellular stress.

Materials:

  • Cell culture medium

  • Staining Medium: Cell culture medium containing 5 mM MgCl2

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

Procedure:

  • Cell Culture: Grow cells on glass-bottom dishes or chamber slides suitable for live-cell imaging.

  • Staining Solution Preparation: Dilute the this compound stock solution to a final concentration of 0.5-1.0 µg/mL in pre-warmed Staining Medium.

  • Staining: Replace the existing cell culture medium with the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.

  • Imaging: Image the cells directly in the staining solution using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels. Use the lowest possible laser power and exposure time to minimize phototoxicity.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Cell Culture washing1 2. Wash (PBS) cell_culture->washing1 fixation 3. Fixation (PFA) washing1->fixation washing2 4. Wash (PBS) fixation->washing2 permeabilization 5. Permeabilization (Triton X-100) washing2->permeabilization washing3 6. Wash (PBS) permeabilization->washing3 staining 7. This compound Staining washing3->staining washing4 8. Wash staining->washing4 mounting 9. Mounting washing4->mounting imaging 10. Fluorescence Microscopy mounting->imaging

Caption: Workflow for heterochromatin visualization in fixed cells using this compound.

Mechanism of Visualization

mechanism_visualization cluster_components Components cluster_process Binding Process cluster_outcome Outcome olivomycin This compound dimerization Dimerization olivomycin->dimerization mg_ion Mg²⁺ Ion mg_ion->dimerization gc_dna GC-rich DNA (in Heterochromatin) binding Minor Groove Binding gc_dna->binding dimerization->binding fluorescence Enhanced Fluorescence binding->fluorescence visualization Heterochromatin Visualization fluorescence->visualization

Caption: Logical flow of this compound binding to GC-rich DNA for heterochromatin visualization.

References

Application Notes and Protocols: A Step-by-Step Guide to Olivomycin D Cell Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin A, a member of the aureolic acid family of antibiotics, is a fluorescent dye that serves as a valuable tool in cellular and molecular biology for the specific staining of DNA.[1][2] Its ability to bind preferentially to GC-rich regions of the DNA minor groove makes it particularly useful for a variety of applications, including cell cycle analysis, chromosome visualization, and the detection of mycoplasma contamination in cell cultures.[3][4] When complexed with magnesium ions, Olivomycin A exhibits enhanced fluorescence, allowing for quantitative analysis of cellular DNA content through techniques such as flow cytometry and fluorescence microscopy.[5] This document provides detailed protocols for the use of Olivomycin D in cell staining, along with data presentation guidelines and diagrams to facilitate experimental design and execution.

Mechanism of Action

Olivomycin A exerts its cytotoxic and fluorescent properties by binding to the minor groove of double-stranded DNA. This interaction is highly specific for GC-rich sequences. The binding is further stabilized by the presence of divalent cations, such as Mg2+, which form a coordination complex between the antibiotic and the DNA. This binding interferes with essential cellular processes like replication and transcription, forming the basis of its antitumor activity.[2][4]

G cluster_cell Cell Olivomycin_D This compound Fluorescent_Complex Fluorescent this compound-Mg²⁺-DNA Complex Olivomycin_D->Fluorescent_Complex Enters cell Mg2 Mg²⁺ Mg2->Fluorescent_Complex Cofactor DNA Cellular DNA (GC-rich regions) DNA->Fluorescent_Complex Binds to minor groove Cell_Cycle_Arrest Cell Cycle Arrest Fluorescent_Complex->Cell_Cycle_Arrest Inhibits replication Apoptosis Apoptosis Fluorescent_Complex->Apoptosis Induces DNA damage

Caption: Mechanism of this compound action and fluorescence.

Applications

  • Cell Cycle Analysis: this compound is widely used in flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[5][6]

  • Mycoplasma Detection: Its ability to stain DNA makes it a rapid and sensitive method for detecting mycoplasma contamination in cell cultures.[3]

  • Apoptosis Studies: Olivomycin A can induce apoptosis, and its fluorescent properties can be utilized to study changes in nuclear morphology and DNA fragmentation associated with this process.[7]

  • Chromosome Analysis: The dye can be used for chromosome banding and visualization.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from this compound staining experiments.

ParameterTypical Value/RangeTechniqueReference
Stain Concentration 10 - 100 µg/mLFlow Cytometry[5]
Magnesium Chloride (MgCl₂) Concentration 15 mMFlow Cytometry[5]
Sodium Chloride (NaCl) Concentration 0.15 MFlow Cytometry[5]
G1 Peak Coefficient of Variation (CV) ~4.3%Flow Cytometry[5]
IC50 for Dnmt3a Inhibition 6 ± 1 µMIn vitro assay[2]

Experimental Protocols

Protocol 1: this compound Staining for Flow Cytometry

This protocol is designed for the analysis of DNA content and cell cycle distribution in a cell suspension.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in ethanol)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • 70% Ethanol, ice-cold

  • Staining Buffer: 0.1 M Phosphate buffer, pH 7.0, containing 0.1 M NaCl and 15 mM MgCl₂

  • RNase A solution (1 mg/mL)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting: Harvest cells and wash once with PBS. For adherent cells, use trypsinization followed by inactivation of trypsin.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 5 mL of PBS.

  • RNase Treatment: Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes.

  • Staining: Add 1 mL of this compound staining solution (e.g., 20 µg/mL in Staining Buffer) to the cell suspension. The final concentration of this compound may need to be optimized (10-100 µg/mL).[5]

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the stained cells on a flow cytometer using an appropriate laser and filter combination for this compound fluorescence (Excitation: ~440 nm, Emission: ~520 nm).

G start Start: Cell Culture harvest 1. Harvest & Wash Cells start->harvest fix 2. Fix in 70% Ethanol harvest->fix wash_fix 3. Wash Fixed Cells fix->wash_fix rnase 4. RNase Treatment wash_fix->rnase stain 5. Stain with this compound rnase->stain analyze 6. Analyze by Flow Cytometry stain->analyze

Caption: Workflow for this compound staining for flow cytometry.

Protocol 2: this compound Staining for Fluorescence Microscopy

This protocol is suitable for visualizing nuclear morphology and DNA in adherent cells.

Materials:

  • This compound staining solution (e.g., 10 µg/mL in a buffer containing 15 mM MgCl₂)

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Mounting medium

  • Microscope slides

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until the desired confluency is reached.

  • Washing: Gently wash the coverslips twice with PBS to remove culture medium.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the coverslips twice with PBS for 5 minutes each.

  • Permeabilization (Optional): If required for other antibodies, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash twice with PBS.

  • Staining: Add the this compound staining solution to the coverslips and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the coverslips three times with PBS to remove excess stain.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with a suitable filter set for this compound (e.g., DAPI or FITC filter set, depending on the microscope's configuration).

G start Start: Cells on Coverslips wash1 1. Wash with PBS start->wash1 fix 2. Fix with 4% PFA wash1->fix wash2 3. Wash with PBS fix->wash2 permeabilize 4. Permeabilize (Optional) wash2->permeabilize stain 5. Stain with this compound permeabilize->stain wash3 6. Wash with PBS stain->wash3 mount 7. Mount on Slide wash3->mount image 8. Image with Fluorescence Microscope mount->image

Caption: Workflow for this compound staining for fluorescence microscopy.

Troubleshooting

ProblemPossible CauseSolution
Weak or No Signal - Insufficient stain concentration- Incorrect filter set- Photobleaching- Optimize this compound concentration- Ensure correct excitation and emission filters are used- Minimize exposure to light
High Background - Incomplete washing- Stain precipitation- Increase the number and duration of wash steps- Filter the staining solution before use
Poor Cell Cycle Resolution (Flow Cytometry) - Cell clumping- Incomplete RNase treatment- Filter cell suspension through a nylon mesh before analysis- Ensure RNase A is active and incubation is sufficient
Cell Detachment (Microscopy) - Harsh washing steps- Use a gentle stream of PBS for washing- Consider using coated coverslips for better adherence

Safety Precautions

This compound is a toxic compound and should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be performed in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional guidelines.

References

Application of Olivomycin D in Fluorescence Microscopy: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Unlocking Cellular Insights: Olivomycin D as a Versatile Fluorescent Probe in Microscopy

[City, State] – [Date] – this compound, a member of the aureolic acid group of antibiotics, is a powerful fluorescent tool for researchers in cell biology, oncology, and drug development. Its intrinsic fluorescence and specific binding to GC-rich regions of double-stranded DNA make it a valuable probe for visualizing nuclear structures and cellular processes. This document provides detailed application notes and protocols for the effective use of this compound in fluorescence microscopy.

Introduction to this compound

This compound is a DNA-binding agent that exhibits enhanced fluorescence upon intercalation into the minor groove of DNA. This property allows for the direct visualization of the nucleus and chromosomes in fixed and live cells. Its preference for GC-rich sequences can also provide insights into chromatin organization. Furthermore, this compound has been shown to induce apoptosis and inhibit transcription, making it a tool for studying these fundamental cellular pathways.

Key Applications in Fluorescence Microscopy

  • Nuclear and Chromosome Staining: this compound serves as a specific stain for DNA, enabling clear visualization of nuclear morphology and chromosome structure.

  • Apoptosis Detection: As an inducer of apoptosis, this compound can be used to study the morphological changes associated with programmed cell death, such as chromatin condensation.

  • Inhibition of Transcription: By binding to DNA, this compound can block transcription. This effect can be indirectly visualized by observing downstream cellular events.

  • Mycoplasma Detection: It has been used as a sensitive fluorochrome for the rapid detection of mycoplasma contamination in cell cultures.[1]

Photophysical and Binding Properties

Understanding the spectral properties of this compound is crucial for successful fluorescence microscopy. While specific data for this compound can be limited, studies on the closely related Olivomycin A provide valuable guidance. Upon binding to DNA, the fluorescence of these compounds is significantly enhanced.

PropertyValue (Olivomycin A bound to DNA)Reference
Excitation Maximum (λex)~440 nm[2]
Emission Maximum (λem)~480 nm[2]
Binding TargetGC-rich regions of dsDNA
Fluorescence ChangeSignificant enhancement upon binding to DNA

Note: Optimal excitation and emission wavelengths should be empirically determined for your specific microscope setup and experimental conditions.

Experimental Protocols

Protocol 1: Staining of Fixed Adherent Cells for Nuclear Visualization

This protocol details the steps for staining the nuclei of fixed adherent cells using this compound.

Materials:

  • Adherent cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Staining Buffer: 150 mM NaCl, 15 mM MgCl₂ in PBS

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Mounting medium

  • Microscope slides

Procedure:

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

  • Washing: Gently wash the cells twice with PBS to remove culture medium.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature to allow the dye to access the nucleus.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining: Prepare a working solution of this compound at a final concentration of 5-10 µg/mL in Staining Buffer. Incubate the coverslips with the this compound solution for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with Staining Buffer for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of this compound (e.g., DAPI or blue filter set).

G cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging A 1. Culture Cells on Coverslips B 2. Wash with PBS A->B C 3. Fix with 4% PFA B->C D 4. Wash with PBS C->D E 5. Permeabilize with Triton X-100 D->E F 6. Wash with PBS E->F G 7. Incubate with this compound F->G H 8. Wash with Staining Buffer G->H I 9. Mount on Slides H->I J 10. Fluorescence Microscopy I->J

Workflow for staining fixed adherent cells with this compound.
Protocol 2: Chromosome Staining for Fluorescence Microscopy

This protocol provides a general workflow for staining metaphase chromosomes using this compound.

Materials:

  • Cell culture in logarithmic growth phase

  • Colcemid solution (mitotic arrest agent)

  • Hypotonic solution (e.g., 75 mM KCl)

  • Carnoy's fixative (3:1 methanol:acetic acid)

  • Staining Buffer: 150 mM NaCl, 15 mM MgCl₂ in PBS

  • This compound stock solution

  • Microscope slides

Procedure:

  • Mitotic Arrest: Treat logarithmically growing cells with Colcemid (final concentration 0.1-0.2 µg/mL) for a duration optimized for the cell line (typically 2-4 hours) to arrest cells in metaphase.

  • Cell Harvest: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Hypotonic Treatment: Resuspend the cell pellet in pre-warmed hypotonic solution and incubate for 15-20 minutes at 37°C to swell the cells.

  • Fixation: Centrifuge the cells, remove the supernatant, and gently resuspend the pellet in freshly prepared, ice-cold Carnoy's fixative. Repeat the fixation step 2-3 times.

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold, humid microscope slides from a height to facilitate chromosome spreading.

  • Staining: Once the slides are dry, apply a solution of this compound (5-10 µg/mL in Staining Buffer) and incubate for 15-20 minutes in a humid chamber, protected from light.

  • Washing: Gently rinse the slides with Staining Buffer.

  • Mounting: Mount with a coverslip using an appropriate mounting medium.

  • Imaging: Observe the chromosomes under a fluorescence microscope using a suitable filter set.

G A 1. Mitotic Arrest (Colcemid) B 2. Cell Harvest A->B C 3. Hypotonic Treatment B->C D 4. Fixation (Carnoy's) C->D E 5. Chromosome Spreading on Slides D->E F 6. Staining with this compound E->F G 7. Washing F->G H 8. Mounting G->H I 9. Fluorescence Microscopy H->I

Workflow for chromosome staining with this compound.

Application in Studying p53-Dependent Apoptosis

This compound's ability to induce apoptosis can be leveraged to study the p53 signaling pathway. While this compound's fluorescence itself does not directly report on p53 activity, it can be used as a tool to initiate the apoptotic cascade, which can then be monitored using other fluorescent probes or immunofluorescence against key pathway proteins. For instance, following this compound treatment, cells can be fixed, permeabilized, and stained with a fluorescently labeled antibody against activated caspase-3 or p53 to visualize the execution of apoptosis and the involvement of the p53 pathway.

G OlivomycinD This compound DNA_Binding Binds to GC-rich regions of DNA OlivomycinD->DNA_Binding Transcription_Inhibition Inhibition of Transcription DNA_Binding->Transcription_Inhibition p53_Activation p53 Activation Transcription_Inhibition->p53_Activation Apoptosis_Induction Induction of Apoptosis p53_Activation->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Nuclear_Condensation Chromatin Condensation (Visible with this compound) Caspase_Activation->Nuclear_Condensation

Simplified pathway of this compound-induced apoptosis.

Troubleshooting

  • Weak Signal: Increase the concentration of this compound or the incubation time. Ensure proper permeabilization of fixed cells. Check the filter sets on your microscope to ensure they are appropriate for this compound's spectral properties.

  • High Background: Reduce the concentration of this compound. Ensure thorough washing after staining. Use a mounting medium with antifade to reduce background fluorescence.

  • Photobleaching: Minimize the exposure time to the excitation light. Use a lower light intensity. Use a mounting medium containing an antifade reagent.

Conclusion

This compound is a versatile and valuable fluorescent probe for a range of applications in fluorescence microscopy. Its ability to specifically stain DNA allows for detailed analysis of nuclear and chromosomal morphology. Furthermore, its biological activity as an inducer of apoptosis and inhibitor of transcription opens up avenues for studying these critical cellular processes. By following the detailed protocols and considering the troubleshooting tips provided, researchers can effectively harness the power of this compound to gain deeper insights into cellular function and behavior.

References

Application Notes and Protocols: Preparing Olivomycin D Stock and Working Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Olivomycin D is an aureolic acid antibiotic produced by certain strains of Streptomyces. It is a DNA-binding agent that intercalates into the minor groove of the DNA double helix, showing a preference for guanine-cytosine (G-C) rich regions. This interaction inhibits DNA-dependent RNA synthesis, leading to its potent antitumor and antimicrobial properties. In research settings, this compound is utilized as a fluorescent probe for DNA visualization and as a cytotoxic agent to study cellular processes like apoptosis. Recent studies have highlighted its ability to induce p53-dependent apoptosis and suppress cancer cell metastasis by reversing the epithelial-mesenchymal transition (EMT)[1].

Proper preparation of stock and working solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions for use in research applications.

Physicochemical Data and Storage

All quantitative data for this compound are summarized in the table below for quick reference. Proper storage is crucial to maintain the stability and activity of the compound.

PropertyValueReference
CAS Number 6988-60-9[2]
Molecular Formula C₄₇H₆₆O₂₂[2]
Molecular Weight 983.014 g/mol [2]
Appearance Yellow solid/crystals[3]
Solubility Soluble in DMSO and ethanol[3][4]
Storage (Powder) 2-8°C, protect from light and moisture[4]
Storage (Stock) -20°C, protect from light (up to 4 weeks)[5]

Experimental Protocols

I. Safety Precautions

  • This compound is a cytotoxic compound and a potential carcinogen. Handle with extreme care.

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Perform all weighing and solution preparation steps in a chemical fume hood or a biological safety cabinet to avoid inhalation of the powder and aerosol exposure.

  • Consult the Material Safety Data Sheet (MSDS) for complete hazard and handling information before use.

II. Required Materials

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), sterile

  • Sterile, nuclease-free microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

  • Sterile conical tubes (15 mL or 50 mL)

III. Protocol for Preparing 1 mM this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL (~1.02 mM) stock solution, a common starting concentration for many cytotoxic compounds.

  • Preparation: Bring the this compound powder vial and sterile DMSO to room temperature inside a fume hood or biosafety cabinet.

  • Weighing: Carefully weigh out 1 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube or an amber vial.

  • Dissolution: Using a calibrated pipette, add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and yellow.

  • Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protecting microcentrifuge tubes.

  • Storage: Label the aliquots clearly with the compound name, concentration (1 mg/mL or ~1.02 mM), and preparation date. Store immediately at -20°C, protected from light[5]. Frozen aliquots are expected to be stable for up to four weeks[5].

IV. Protocol for Preparing a 50 nM Working Solution

This protocol provides an example of diluting the 1 mM stock solution to a final working concentration of 50 nM in a cell culture medium, a concentration shown to be effective in renal cancer cell studies[1].

  • Thaw Stock Solution: Remove one aliquot of the 1 mM this compound stock solution from the -20°C freezer and thaw it at room temperature, protected from light.

  • Intermediate Dilution (Recommended): To ensure accuracy, perform a serial dilution.

    • Pipette 990 µL of sterile cell culture medium into a sterile microcentrifuge tube.

    • Add 10 µL of the 1 mM stock solution to the medium. This creates a 1:100 dilution, resulting in a 10 µM intermediate solution. Mix well by gentle pipetting.

  • Final Dilution:

    • Determine the final volume of the working solution needed for your experiment. For example, to prepare 10 mL of a 50 nM working solution.

    • Use the formula C₁V₁ = C₂V₂:

      • C₁ (Concentration of intermediate stock) = 10 µM

      • C₂ (Final concentration) = 50 nM = 0.05 µM

      • V₂ (Final volume) = 10 mL

      • V₁ (Volume of intermediate stock needed) = (C₂V₂) / C₁ = (0.05 µM * 10 mL) / 10 µM = 0.05 mL = 50 µL

    • Add 50 µL of the 10 µM intermediate solution to 9.95 mL of pre-warmed cell culture medium in a sterile conical tube.

  • Mixing and Use: Mix the final working solution gently by inverting the tube several times. The solution is now ready to be added to your cell cultures.

  • Stability Note: Dilute aqueous solutions of many antibiotics are less stable than concentrated DMSO stocks and can adsorb to plastic surfaces[4][6]. It is highly recommended to prepare the final working solution fresh for each experiment and discard any unused portion[4].

Mechanism of Action & Signaling Pathway

This compound exerts its cytotoxic effects primarily by binding to DNA and inhibiting transcription. This leads to cellular stress and the activation of apoptotic pathways. In renal cancer cells, Olivomycin A, a closely related compound, has been shown to induce apoptosis through distinct p53-dependent mechanisms[1]. Treatment triggers significant DNA damage, marked by the phosphorylation of p53 and H2AX[1]. Depending on the cellular context (e.g., p53 status), this can activate the intrinsic pathway (via Puma and Bak, leading to caspase-9 activation) and/or the extrinsic pathway (evidenced by caspase-8 activation and Bid truncation), both of which converge on the executioner caspase-3, culminating in apoptosis[1].

OlivomycinD_Pathway cluster_extracellular Extracellular cluster_cell Target Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm OlivomycinD This compound DNA Nuclear DNA OlivomycinD->DNA Enters Cell & Nucleus DNA_Damage DNA Damage (p-H2AX ↑) DNA->DNA_Damage Intercalates & Inhibits Transcription p53 p53 Activation (p-p53 ↑) DNA_Damage->p53 Intrinsic Intrinsic Pathway (Puma, Bak) p53->Intrinsic Extrinsic Extrinsic Pathway (Caspase-8) p53->Extrinsic Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase3 Caspase-3 (Executioner) Extrinsic->Caspase3 via Bid Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1. Simplified signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for Detecting Mycoplasma Contamination in Cell Cultures Using Olivomycin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma contamination is a pervasive and often undetected issue in cell culture laboratories, with significant implications for the reliability and reproducibility of experimental results. These small, wall-less bacteria can alter host cell metabolism, growth, and gene expression, ultimately compromising research outcomes. Olivomycin D, a DNA-binding fluorochrome, offers a sensitive and rapid method for the detection of mycoplasma contamination. By binding to the DNA of these microorganisms, this compound allows for their visualization via fluorescence microscopy, providing a clear indication of contamination.

These application notes provide a comprehensive guide to using this compound for the routine screening of mycoplasma in cell cultures. Detailed protocols for sample preparation, staining, and visualization are outlined below, along with data interpretation guidelines.

Principle of Detection

This compound is a fluorescent antibiotic that selectively binds to the G/C-rich regions of DNA.[1] Mycoplasma, being prokaryotic organisms, possess their own DNA which, when stained with this compound, can be visualized as small, distinct fluorescent particles, typically associated with the cell surface or in the surrounding intercellular spaces. In contrast, the nuclei of the cultured cells will also fluoresce, but will appear as large, well-defined structures. This distinct staining pattern allows for the differentiation between the host cell DNA and the extranuclear DNA of the contaminating mycoplasma.

Data Presentation

Table 1: Quantitative Parameters for Mycoplasma Detection using DNA-binding Fluorochromes
ParameterThis compound (Recommended)Hoechst 33258 (Reference)DAPI (Reference)
Working Concentration 0.5 - 5 µg/mL (Optimization Recommended)1 - 5 µg/mL0.1 - 1 µg/mL
Incubation Time 10 - 30 minutes10 - 15 minutes15 - 30 minutes
Excitation Wavelength (nm) ~440 nm~350 nm~360 nm
Emission Wavelength (nm) ~520 nm~461 nm~460 nm
Photostability ModerateHighModerate
Cell Permeability Permeable to fixed cellsPermeable to live and fixed cellsPermeable to fixed cells

Note: The parameters for this compound are based on the general properties of DNA-binding fluorochromes and may require optimization for specific cell lines and experimental conditions.

Experimental Protocols

Protocol 1: Detection of Mycoplasma using this compound and Fluorescence Microscopy

This protocol outlines the steps for staining cell cultures with this compound and visualizing potential mycoplasma contamination using a fluorescence microscope.

Materials:

  • Cell culture to be tested

  • Sterile glass coverslips or chamber slides

  • Complete cell culture medium (antibiotic-free)

  • Phosphate-Buffered Saline (PBS), sterile

  • Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Staining solution (this compound diluted in PBS)

  • Mounting medium

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding:

    • Aseptically place a sterile glass coverslip or use a chamber slide in a culture dish.

    • Seed the cells to be tested onto the coverslip/slide at a density that will result in 50-70% confluency at the time of staining.

    • Culture the cells in antibiotic-free medium for at least 2-3 passages prior to testing to allow for potential mycoplasma proliferation.

  • Cell Fixation:

    • Once the desired confluency is reached, carefully aspirate the culture medium.

    • Gently wash the cells twice with sterile PBS.

    • Add the fixative solution to the cells.

      • For paraformaldehyde fixation: Incubate for 10-15 minutes at room temperature.

      • For methanol fixation: Incubate for 5-10 minutes at -20°C.

    • Aspirate the fixative and wash the cells three times with PBS.

  • This compound Staining:

    • Prepare the this compound staining solution by diluting the stock solution in PBS to a final concentration of 0.5 - 5 µg/mL. Note: The optimal concentration should be determined empirically.

    • Add the staining solution to the fixed cells, ensuring the entire surface is covered.

    • Incubate for 10-30 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS to remove unbound dye.

    • Carefully remove the coverslip from the dish and mount it on a microscope slide with a drop of mounting medium. For chamber slides, add a drop of mounting medium to each well and cover with a coverslip.

  • Visualization:

    • Examine the slide under a fluorescence microscope using the appropriate filter set for this compound (Excitation ~440 nm, Emission ~520 nm).

    • Observe the staining pattern at high magnification (400x or 1000x).

Data Interpretation:

  • Negative Result: The cell nuclei will show bright and uniform fluorescence. The cytoplasm and intercellular spaces will be dark with no or very faint, diffuse background fluorescence.

  • Positive Result: In addition to the brightly stained host cell nuclei, distinct, small, and brightly fluorescent particles or filamentous structures will be observed in the cytoplasm and/or attached to the outer cell membrane and in the surrounding areas.

Protocol 2: Indirect Mycoplasma Detection using an Indicator Cell Line

This method is more sensitive for detecting low levels of contamination.

Procedure:

  • Prepare Indicator Cells: Seed a mycoplasma-free indicator cell line (e.g., Vero or 3T3 cells) on a sterile coverslip or chamber slide.

  • Inoculation: Collect the culture supernatant from the test cell line and add it to the indicator cells.

  • Incubation: Co-culture for 3-5 days to allow for mycoplasma amplification.

  • Staining and Visualization: Follow steps 2-5 of Protocol 1 to fix, stain, and visualize the indicator cells.

Mandatory Visualizations

Mycoplasma_Detection_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_analysis Analysis cluster_results Results start Start: Cell Culture to be Tested seed Seed Cells on Coverslip/Slide start->seed culture Culture in Antibiotic-Free Medium seed->culture fix Fix Cells culture->fix stain Stain with this compound fix->stain wash Wash to Remove Unbound Dye stain->wash mount Mount on Microscope Slide wash->mount visualize Fluorescence Microscopy mount->visualize interpret Interpret Results visualize->interpret positive Positive for Mycoplasma interpret->positive Extranuclear fluorescent particles negative Negative for Mycoplasma interpret->negative Only nuclear fluorescence

Caption: Experimental workflow for mycoplasma detection using this compound staining.

OlivomycinD_Mechanism cluster_components Components cluster_interaction Interaction cluster_visualization Visualization olivomycin This compound binding This compound binds to the minor groove of G/C rich DNA olivomycin->binding mycoplasma_dna Mycoplasma DNA (G/C Rich) mycoplasma_dna->binding host_dna Host Cell DNA host_dna->binding fluorescence Fluorescence Emission binding->fluorescence

Caption: Mechanism of this compound for mycoplasma DNA detection.

Flow Cytometry Application (Hypothetical Protocol)

Principle: Mycoplasma particles, being smaller than host cells, can be differentiated based on their forward scatter (FSC) and side scatter (SSC) properties. Staining with a DNA dye like this compound allows for the specific gating and quantification of these DNA-containing particles.

Hypothetical Protocol:

  • Sample Preparation:

    • Collect the cell culture supernatant.

    • Centrifuge at a low speed (e.g., 200 x g for 5 minutes) to pellet the host cells.

    • Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the mycoplasma.

    • Resuspend the pellet in PBS.

  • Staining:

    • Add this compound to the resuspended pellet at a final concentration of 0.5 - 5 µg/mL.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Acquire the sample on a flow cytometer.

    • Set the threshold on the fluorescence channel corresponding to this compound to exclude non-fluorescent debris.

    • Gate on the population of small, fluorescent particles, distinct from the cellular debris.

    • Quantify the number of events in the mycoplasma gate.

Disclaimer: This flow cytometry protocol is a generalized suggestion and would require significant optimization and validation for use with this compound.

Troubleshooting

  • High Background Fluorescence:

    • Cause: Incomplete washing, excessive dye concentration.

    • Solution: Increase the number and duration of wash steps. Titrate the this compound concentration to find the optimal signal-to-noise ratio.

  • Weak or No Signal:

    • Cause: Low level of contamination, insufficient dye concentration, incorrect filter set.

    • Solution: Use the indirect staining method with an indicator cell line to amplify the mycoplasma. Increase the this compound concentration. Ensure the microscope filters match the excitation and emission spectra of this compound.

  • Photobleaching:

    • Cause: Prolonged exposure to excitation light.

    • Solution: Minimize the exposure time during focusing and image acquisition. Use a mounting medium with an anti-fade reagent.[2]

By following these application notes and protocols, researchers can effectively utilize this compound as a reliable tool for the routine detection of mycoplasma contamination, thereby ensuring the integrity and validity of their cell culture-based research.

References

Application Notes: Flow Cytometry Analysis of Cell Cycle with Olivomycin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell cycle analysis is a fundamental technique in cell biology, cancer research, and drug development to understand the mechanisms of cell growth, proliferation, and response to therapeutic agents. Flow cytometry provides a high-throughput method for analyzing the cell cycle distribution of a large population of cells. This is achieved by staining the cells with a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Olivomycin D is a fluorescent antibiotic that specifically binds to the GC-rich regions of the DNA minor groove, making it a valuable tool for cell cycle analysis.[1] This document provides detailed protocols and application notes for using this compound for cell cycle analysis by flow cytometry.

Principle of this compound in Cell Cycle Analysis

This compound, an aureolic acid antibiotic, exhibits enhanced fluorescence upon binding to double-stranded DNA. This binding is stoichiometric, allowing for the discrimination of cells in different phases of the cell cycle based on their DNA content.

  • G0/G1 Phase: Cells in the resting (G0) or first gap (G1) phase have a normal diploid (2N) DNA content.

  • S Phase: During the synthesis (S) phase, cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.

  • G2/M Phase: Cells in the second gap (G2) and mitosis (M) phases have a tetraploid (4N) DNA content, having completed DNA replication.

By measuring the fluorescence intensity of a population of this compound-stained cells, a histogram can be generated that displays the distribution of cells in these different phases.

Data Presentation

The following table provides an illustrative example of quantitative data obtained from a cell cycle analysis experiment using this compound on an asynchronously dividing population of mammalian cells.

Cell Cycle PhasePercentage of Cells (%)
G0/G155.2
S30.5
G2/M14.3

Note: This is a representative dataset. Actual percentages will vary depending on the cell type, growth conditions, and experimental treatments.

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (1 mg/mL):

  • Dissolve 1 mg of this compound (molecular weight may vary, adjust accordingly) in 1 mL of methanol.

  • Store in small aliquots at -20°C, protected from light.

2. Staining Buffer (per 10 mL):

  • 1.5 M NaCl: 876.6 mg

  • 150 mM MgCl₂·6H₂O: 304.8 mg

  • Adjust volume to 10 mL with distilled water.

  • Filter sterilize and store at 4°C.

3. This compound Working Solution (100 µg/mL):

  • Dilute the 1 mg/mL this compound stock solution 1:10 in the Staining Buffer.

  • For example, add 100 µL of this compound stock solution to 900 µL of Staining Buffer.

  • Prepare fresh before each experiment.

4. 70% Ethanol Fixative:

  • Mix 70 mL of absolute ethanol with 30 mL of phosphate-buffered saline (PBS).

  • Store at -20°C.

Cell Preparation and Fixation
  • Cell Harvest: Harvest cells (approximately 1 x 10⁶ cells per sample) by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the cells on ice for at least 30 minutes. For long-term storage, cells can be kept at -20°C for several weeks.

This compound Staining Protocol
  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and resuspend the cell pellet in 5 mL of cold PBS.

  • Washing: Centrifuge the cells again at 500 x g for 5 minutes and discard the PBS.

  • Staining: Resuspend the cell pellet in 1 mL of the this compound Working Solution (100 µg/mL).

  • Incubation: Incubate the cells at room temperature for 15-30 minutes, protected from light.

  • Analysis: The cells are now ready for analysis on a flow cytometer. No washing step is required after staining.

Flow Cytometry Analysis

  • Excitation: Use a violet laser (approximately 440 nm) or a blue laser (488 nm), as this compound has a broad excitation spectrum when bound to DNA.

  • Emission: Detect the fluorescence signal using a bandpass filter appropriate for green emission (e.g., 525/50 nm or 530/30 nm), as the emission maximum of DNA-bound this compound is around 540 nm.

  • Data Acquisition: Collect data for at least 10,000 events per sample. Use a linear scale for the fluorescence channel corresponding to this compound to properly resolve the G0/G1 and G2/M peaks.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to gate on single cells and analyze the cell cycle distribution based on the DNA content histogram.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Analysis Harvest Harvest Cells (1x10^6) Wash_PBS Wash with PBS Harvest->Wash_PBS Fixation Fix in 70% Ethanol Wash_PBS->Fixation Rehydrate Rehydrate in PBS Fixation->Rehydrate Stain Stain with this compound Rehydrate->Stain Flow_Cytometry Acquire on Flow Cytometer Stain->Flow_Cytometry Data_Analysis Analyze Cell Cycle Distribution Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for cell cycle analysis using this compound.

DNA_Binding_Mechanism cluster_cell Cell DNA Nuclear DNA Flow_Cytometer Flow Cytometer (Laser Excitation) DNA->Flow_Cytometer Stained cells pass through laser Olivomycin This compound Olivomycin->DNA Binds to GC-rich minor groove Fluorescence Fluorescence Signal Flow_Cytometer->Fluorescence Emits light

Caption: Principle of this compound staining for DNA content analysis.

References

In Situ DNA Staining with Olivomycin D: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin D is a fluorescent antibiotic belonging to the aureolic acid group of antitumor agents. Its ability to bind specifically to the minor groove of GC-rich regions of double-stranded DNA makes it a valuable tool for in situ DNA staining and quantification. This property, coupled with its fluorescent characteristics, allows for the analysis of cellular DNA content and chromatin structure in various applications, including flow cytometry and fluorescence microscopy. Furthermore, as an antitumor drug, this compound's mechanism of action involves the inhibition of DNA and RNA synthesis, making it a compound of interest in drug development and cancer research.

These application notes provide detailed protocols for the use of this compound in in situ DNA staining, offering insights into its mechanism, optimal staining conditions, and data interpretation for researchers, scientists, and professionals in drug development.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through a well-defined interaction with DNA. The molecule intercalates into the DNA minor groove, showing a strong preference for guanine-cytosine (GC) rich sequences. This binding is not a simple insertion; it requires the presence of divalent cations, typically magnesium ions (Mg²⁺), to form a coordination complex that facilitates the stable association with the DNA helix.

This interaction has significant downstream consequences:

  • Inhibition of Macromolecular Synthesis: By binding to the DNA template, this compound physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting both DNA replication and transcription. This is the primary basis for its antitumor activity.

  • Induction of Apoptosis: In tumor cells, the disruption of normal cellular processes by this compound can trigger programmed cell death, or apoptosis.

  • Alteration of Chromatin Structure: The binding of this compound can induce conformational changes in chromatin, which can be studied to understand nuclear organization and function.

The following diagram illustrates the simplified signaling pathway of this compound leading to its cytotoxic effects.

OlivomycinD_Pathway Simplified Signaling Pathway of this compound cluster_binding DNA Binding cluster_effects Cellular Effects OlivomycinD This compound Complex This compound-Mg²⁺-DNA Complex OlivomycinD->Complex forms complex with Mg_ion Mg²⁺ Ions Mg_ion->Complex DNA GC-Rich DNA Minor Groove DNA->Complex Inhibition Inhibition of DNA Replication & Transcription Complex->Inhibition leads to Apoptosis Apoptosis Inhibition->Apoptosis can induce

Caption: Simplified pathway of this compound's interaction with DNA and subsequent cellular effects.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound in in situ DNA staining.

Table 1: Staining Solution Components and Concentrations

ComponentYeast Cells[1]Mammalian Cells (General)Notes
This compound 100 µg/mL[1]50 - 100 µg/mLOptimal concentration may vary by cell type and application.
MgCl₂ 40 mM[1]15 - 40 mMEssential for the formation of the DNA-Olivomycin D complex.
NaCl 1 M[1]0.15 - 1 MIonic strength can influence fluorescence intensity.
Buffer Not specifiedTris-HCl or PBSMaintain a stable pH, typically around 7.4.

Table 2: Spectral Properties and Instrumentation

ParameterValueNotes
Excitation Wavelength (λex) ~440 nmCan be excited by a 458 nm or 488 nm laser line in flow cytometry.
Emission Wavelength (λem) ~540 nm
Flow Cytometry Laser Argon ion laser (458 nm or 488 nm)
Fluorescence Microscopy Filter Set Blue excitation filter (e.g., 420-490 nm) and a green emission filter (e.g., >520 nm)

Table 3: Comparative Fluorescence Intensity

FluorochromeRelative Fluorescence Intensity (CHO Cells)Coefficient of Variation (CV) of G1 peak (CHO Cells)
This compound Slightly Greater4.3%
Chromomycin A3 Comparable4.7%
Mithramycin Comparable4.5%

Experimental Protocols

Preparation of Stock and Staining Solutions

1. This compound Stock Solution (1 mg/mL):

  • Dissolve 1 mg of this compound powder in 1 mL of ethanol or methanol.
  • Store the stock solution in a light-protected container at -20°C. This stock is typically stable for several months.

2. Staining Buffer (e.g., for Mammalian Cells):

  • Prepare a base buffer of 10 mM Tris-HCl or Phosphate-Buffered Saline (PBS), pH 7.4.
  • Add MgCl₂ to a final concentration of 15-40 mM.
  • Add NaCl to a final concentration of 0.15 M.
  • Note: The optimal concentrations of MgCl₂ and NaCl may need to be determined empirically for specific cell types and applications.

3. This compound Working Staining Solution (100 µg/mL):

  • Dilute the 1 mg/mL this compound stock solution 1:10 in the prepared Staining Buffer. For example, add 100 µL of the stock solution to 900 µL of Staining Buffer.
  • Prepare this working solution fresh before each experiment and protect it from light.

Protocol 1: In Situ DNA Staining for Flow Cytometry (Mammalian Cells)

This protocol is adapted from general flow cytometry staining procedures and optimized for this compound.

Flow_Cytometry_Workflow Flow Cytometry Staining Workflow with this compound start Start: Cell Culture harvest 1. Harvest Cells (e.g., trypsinization for adherent cells) start->harvest wash1 2. Wash Cells (PBS, centrifuge at 300 x g) harvest->wash1 fix 3. Fix Cells (e.g., 70% cold ethanol) wash1->fix wash2 4. Wash Cells (PBS, centrifuge at 300 x g) fix->wash2 stain 5. Stain with this compound (100 µg/mL, 15-30 min, room temp, dark) wash2->stain analyze 6. Analyze on Flow Cytometer (Ex: 488 nm, Em: ~540 nm) stain->analyze end End: Data Analysis analyze->end

Caption: Step-by-step workflow for staining mammalian cells with this compound for flow cytometry analysis.

Methodology:

  • Cell Preparation:

    • Harvest cultured cells and prepare a single-cell suspension. For adherent cells, use trypsin-EDTA to detach the cells, followed by neutralization with complete medium.

    • Count the cells and adjust the concentration to approximately 1 x 10⁶ cells/mL in PBS.

  • Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet by gently vortexing while adding 1 mL of ice-cold 70% ethanol dropwise.

    • Incubate the cells on ice or at -20°C for at least 30 minutes. Note: Fixed cells can often be stored at -20°C for several weeks.

  • Washing:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with 1-2 mL of PBS to remove residual ethanol. Centrifuge again and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 1 mL of the this compound Working Staining Solution (100 µg/mL).

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometric Analysis:

    • Analyze the stained cells on a flow cytometer equipped with a 488 nm or 458 nm laser for excitation.

    • Collect the fluorescence emission using a bandpass filter appropriate for green/yellow fluorescence (e.g., 530/30 nm or 575/26 nm).

    • Gate on the single-cell population using forward and side scatter to exclude doublets and debris.

    • Generate a histogram of fluorescence intensity to visualize the cell cycle distribution (G1, S, and G2/M phases).

Protocol 2: In Situ DNA Staining for Fluorescence Microscopy (Mammalian Cells)

This protocol outlines the procedure for staining adherent mammalian cells grown on coverslips.

Microscopy_Workflow Fluorescence Microscopy Staining Workflow with this compound start Start: Cells on Coverslips wash1 1. Wash with PBS start->wash1 fix 2. Fix Cells (e.g., 4% Paraformaldehyde) wash1->fix wash2 3. Wash with PBS fix->wash2 permeabilize 4. Permeabilize (e.g., 0.1% Triton X-100 in PBS) wash2->permeabilize wash3 5. Wash with PBS permeabilize->wash3 stain 6. Stain with this compound (50-100 µg/mL, 15-20 min, dark) wash3->stain wash4 7. Final Wash with PBS stain->wash4 mount 8. Mount Coverslip wash4->mount image 9. Image Acquisition mount->image end End: Analysis image->end

Caption: Workflow for preparing and staining adherent cells with this compound for fluorescence microscopy.

Methodology:

  • Cell Culture and Preparation:

    • Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

    • Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation:

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional but Recommended):

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. This step facilitates the entry of the dye into the nucleus.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare the this compound Working Staining Solution (50-100 µg/mL).

    • Add the staining solution to the coverslips, ensuring the cells are completely covered.

    • Incubate for 15-20 minutes at room temperature in the dark.

  • Final Washes and Mounting:

    • Gently wash the coverslips three times with PBS to remove unbound dye.

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the stained nuclei using a fluorescence microscope equipped with a suitable filter set (e.g., blue excitation and green emission).

    • Acquire images for further analysis of nuclear morphology and DNA distribution.

Troubleshooting

Problem: Weak or No Fluorescence Signal

  • Possible Cause: Inadequate Mg²⁺ concentration.

    • Solution: Ensure the staining buffer contains an optimal concentration of MgCl₂ (15-40 mM).

  • Possible Cause: Low dye concentration or short incubation time.

    • Solution: Increase the this compound concentration (up to 100 µg/mL) or extend the incubation time.

  • Possible Cause: Photobleaching.

    • Solution: Minimize exposure of the stained samples to light. Use an anti-fade mounting medium for microscopy.

Problem: High Background Staining

  • Possible Cause: Incomplete removal of unbound dye.

    • Solution: Increase the number and duration of the washing steps after staining.

  • Possible Cause: Non-specific binding.

    • Solution: Optimize the salt concentration (NaCl) in the staining and wash buffers.

Problem: Poor Resolution of Cell Cycle Peaks in Flow Cytometry

  • Possible Cause: Presence of cell clumps.

    • Solution: Ensure a single-cell suspension is prepared. Filter the stained cells through a fine mesh before analysis.

  • Possible Cause: Suboptimal staining conditions.

    • Solution: Titrate the this compound concentration and incubation time to find the optimal conditions for the specific cell type.

Applications in Drug Development

The use of this compound for in situ DNA staining has several applications in the field of drug development:

  • High-Throughput Screening (HTS): In flow cytometry-based assays, this compound can be used to assess the effects of compound libraries on the cell cycle. Compounds that induce cell cycle arrest at specific phases can be identified by changes in the DNA content profile.

  • Mechanism of Action Studies: For novel anticancer agents, this compound staining can help determine if the compound's mechanism involves cell cycle perturbation.

  • Apoptosis Assays: Changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis, can be visualized with this compound staining in fluorescence microscopy.

  • Mycoplasma Detection: this compound can be used to detect mycoplasma contamination in cell cultures, as it will stain the DNA of these microorganisms, which often appear as small fluorescent particles on the cell surface or in the surrounding medium.

By providing a reliable method for DNA quantification and visualization, this compound serves as a valuable tool for researchers and professionals working to understand cellular processes and develop new therapeutic agents.

References

Application Notes and Protocols for Labeling GC-Rich Regions with Olivomycin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the use of Olivomycin D, a fluorescent antibiotic of the aureolic acid group, for the specific labeling and analysis of GC-rich regions in DNA. This compound, in the presence of divalent cations like Mg²⁺, binds preferentially to the minor groove of double-stranded DNA at sequences rich in guanine and cytosine. This binding results in a significant increase in fluorescence, making it a valuable tool for various applications in cellular and molecular biology.

Introduction

This compound is a member of the aureolic acid family of antibiotics, which also includes Chromomycin A3 and Mithramycin. These compounds exhibit potent antitumor activities by interfering with DNA replication and transcription. Their mechanism of action is rooted in their ability to bind to the minor groove of GC-rich DNA sequences, with a preference for sites containing central GG or GC dinucleotides. This interaction is magnesium-dependent and leads to a conformational change in the DNA, inhibiting the binding of DNA-dependent RNA and DNA polymerases.

Upon binding to DNA, the fluorescence of this compound is enhanced approximately 10-fold, providing a robust signal for detection. This property allows for the visualization and quantification of GC-rich regions in various contexts, including chromosome analysis, flow cytometry, and fluorescence microscopy. These notes provide detailed protocols for these applications, enabling researchers to effectively utilize this compound in their studies.

Data Presentation

The following table summarizes key quantitative data related to the use of this compound and its analogs for labeling GC-rich DNA regions.

ParameterValueNotes
Binding Specificity GC-rich regions of dsDNAPrefers GG and GC central dinucleotides.
Binding Location DNA Minor Groove-
Fluorescence Enhancement ~10-fold upon DNA bindingOlivomycin A, a close analog.[1]
Divalent Cation Requirement Mg²⁺ (or other divalent cations)Essential for high-affinity binding.
Excitation Wavelength (max) ~440-460 nmSimilar to Chromomycin A3.
Emission Wavelength (max) ~540-575 nmSimilar to Chromomycin A3.
Stoichiometry (Drug:DNA) 2:1 for some binding sitesObserved for Olivomycin A on hairpin DNA.[1]

Experimental Protocols

Protocol 1: Chromosome Staining for Fluorescence Microscopy

This protocol details the procedure for staining fixed chromosomes with this compound for visualization of GC-rich bands (R-bands).

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnesium chloride (MgCl₂), 1 M stock solution

  • Methanol

  • Glacial acetic acid

  • Coplin jars

  • Microscope slides with fixed chromosome spreads

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~450 nm, emission ~540 nm)

Procedure:

  • Fixation: Prepare fresh Carnoy's fixative (3:1 methanol:glacial acetic acid). Fix chromosome preparations according to standard cytogenetic protocols.

  • Staining Solution Preparation: Prepare the this compound staining solution immediately before use. Dilute the this compound stock solution in PBS to a final concentration of 0.5 - 5 µg/mL. Add MgCl₂ to the staining solution to a final concentration of 5-10 mM.

  • Staining:

    • Immerse the slides with fixed chromosomes in a Coplin jar containing the this compound staining solution.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Washing:

    • Briefly rinse the slides in PBS containing MgCl₂ (5-10 mM).

    • Perform two additional washes in PBS with MgCl₂ for 5 minutes each to remove unbound dye.

  • Mounting: Mount the slides with a suitable mounting medium (e.g., glycerol-based antifade medium).

  • Visualization: Observe the stained chromosomes using a fluorescence microscope. GC-rich regions will exhibit bright fluorescence.

Protocol 2: DNA Content and GC-Content Analysis by Flow Cytometry

This protocol describes the use of this compound for the analysis of cellular DNA content and the estimation of GC content by flow cytometry.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol)

  • Cell suspension (e.g., cultured cells, peripheral blood mononuclear cells)

  • PBS, pH 7.4

  • 70% Ethanol, ice-cold

  • MgCl₂, 1 M stock solution

  • RNase A (optional, to reduce RNA staining)

  • Propidium Iodide (PI) or DAPI (optional, for dual staining)

  • Flow cytometer with a 457 nm or similar blue laser line and appropriate emission filters.

Procedure:

  • Cell Preparation:

    • Harvest cells and wash once with cold PBS.

    • Resuspend the cell pellet in cold PBS at a concentration of 1-2 x 10⁶ cells/mL.

  • Fixation:

    • While vortexing gently, add the cell suspension dropwise to ice-cold 70% ethanol.

    • Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in this compound staining solution (1-10 µg/mL this compound in PBS with 5-10 mM MgCl₂).

    • (Optional) Add RNase A to a final concentration of 100 µg/mL and incubate for 30 minutes at 37°C before adding this compound.

    • Incubate for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer. Excite the this compound with a 457 nm laser and collect the emission using a filter appropriate for green/yellow fluorescence (e.g., 530/30 nm bandpass filter).

    • The fluorescence intensity will be proportional to the GC content of the DNA.

Visualizations

experimental_workflow cluster_prep Cell Preparation & Fixation cluster_staining Staining cluster_analysis Analysis cell_suspension Cell Suspension wash_pbs Wash with PBS cell_suspension->wash_pbs fixation Fix in 70% Ethanol wash_pbs->fixation wash_fixed Wash Fixed Cells fixation->wash_fixed stain_olivomycin Stain with this compound + MgCl2 wash_fixed->stain_olivomycin incubation Incubate in Dark stain_olivomycin->incubation flow_cytometer Flow Cytometer Analysis incubation->flow_cytometer data_acquisition Data Acquisition flow_cytometer->data_acquisition

References

Application Notes and Protocols for Olivomycin D in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olivomycin D is an aureolic acid antibiotic, a class of natural products known for their potent antitumor activities. These compounds exert their cytotoxic effects primarily by binding to the minor groove of GC-rich regions of DNA, consequently inhibiting DNA replication and transcription. This mechanism of action leads to the induction of apoptosis and cell cycle arrest in cancer cells, making this compound and its analogs promising candidates for cancer therapeutic development. This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell research.

Mechanism of Action

This compound, like other aureolic acid antibiotics, forms a complex with divalent cations (such as Mg²⁺) and binds non-intercalatively to the DNA minor groove. This binding is highly specific for GC-rich sequences, which are frequently found in the promoter regions of oncogenes and other genes critical for cancer cell proliferation. By occupying these sites, this compound physically obstructs the binding of transcription factors, such as Sp1 and c-Myc, thereby downregulating the expression of their target genes. This transcriptional repression is a key contributor to its anticancer effects.[1]

Furthermore, this compound has been shown to induce apoptosis in tumor cells.[2] This programmed cell death is often mediated through the p53 signaling pathway.[2] Treatment with this compound can lead to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately activating the caspase cascade and leading to cell death.

Data Presentation

Table 1: In Vitro Cytotoxicity of Olivomycin Analogs against Various Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Reference
Olivomycin ADnmt3a (in vitro)-6 ± 1[3]
OlivamideDnmt3a (in vitro)-7.1 ± 0.7[3]

Note: IC50 values are highly dependent on the cell line, assay method, and incubation time.[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash them with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for examining the effect of this compound on the expression levels of key apoptosis-regulating proteins.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, Bax, Bcl-2, cleaved Caspase-3, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.[6][7][8]

Visualizations

Signaling Pathways and Experimental Workflows

OlivomycinD_Mechanism cluster_drug This compound cluster_dna DNA Interaction cluster_transcription Transcription & Proliferation cluster_apoptosis Apoptosis Induction OlivomycinD This compound DNA GC-rich DNA (Minor Groove) OlivomycinD->DNA Binds to TF_Binding Transcription Factor Binding (e.g., Sp1, c-Myc) OlivomycinD->TF_Binding Inhibits p53 p53 Activation OlivomycinD->p53 Induces Transcription Transcription of Oncogenes TF_Binding->Transcription Blocks Proliferation Cell Proliferation Transcription->Proliferation Leads to Inhibition of Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start: Cancer Cell Culture treat Treat with this compound (Dose-response & Time-course) start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis (Annexin V/PI Staining) treat->apoptosis cellcycle Cell Cycle (PI Staining) treat->cellcycle western Western Blot (p53, Bcl-2, Caspases) treat->western end End: Data Analysis & Interpretation viability->end apoptosis->end cellcycle->end western->end

Caption: General experimental workflow for studying this compound.

References

Application Notes: Experimental Use of Olivomycin D as an RNA Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Olivomycin D is a member of the aureolic acid family of antibiotics, which are known for their potent antitumor properties. The primary mechanism of action for this class of compounds, including the well-studied analogue Olivomycin A, is the inhibition of DNA-dependent RNA synthesis. Olivomycin binds non-intercalatively to the minor groove of the DNA double helix, showing a strong preference for GC-rich sequences.[1][2][3] This binding is facilitated by the formation of a coordination complex with divalent cations, typically Mg²⁺.[2] By occupying the minor groove, the Olivomycin-Mg²⁺ complex creates a physical impediment that blocks the progression of DNA-dependent RNA polymerase, thereby inhibiting the initiation and elongation of RNA chains.[4][5] This activity leads to the suppression of gene transcription, which subsequently can induce cellular responses such as apoptosis, particularly in rapidly dividing tumor cells.[3][6]

These application notes provide an overview of the experimental use of this compound, focusing on its function as an RNA synthesis inhibitor. Included are summaries of quantitative data, detailed protocols for key experiments, and diagrams illustrating its mechanism and experimental workflows.

Data Presentation: Quantitative Analysis of Olivomycin Activity

The following table summarizes key quantitative data for Olivomycin A, a closely related and extensively studied member of the same antibiotic family. This data provides a valuable reference for designing experiments with this compound.

CompoundAssayTarget/Cell LineParameterValueReference
Olivomycin A DNA Methylation InhibitionMurine DNA Methyltransferase Dnmt3a-CDIC₅₀6 ± 1 µM[2]
Olivamide DNA Methylation InhibitionMurine DNA Methyltransferase Dnmt3a-CDIC₅₀7.1 ± 0.7 µM[1]
Olivomycin Apoptosis InductionHuman Tumor CellsEffective ConcentrationNanomolar range[6]
Olivomycin A DNA Damage SignalingA498 & 786-O Renal Cancer CellsEffective Concentration50 nM[3]

Signaling and Mechanisms of Action

This compound exerts its biological effects by directly targeting DNA, which leads to transcription inhibition and the activation of downstream signaling pathways culminating in apoptosis.

Olivomycin_Pathway cluster_0 Cell Membrane cluster_1 Nucleus cluster_2 Cytoplasm / Mitochondria Olivomycin This compound DNA DNA (GC-rich Minor Groove) Olivomycin->DNA Binds RNAP RNA Polymerase DNA->RNAP Blocks Transcription Transcription Blocked RNAP->Transcription Inhibits p53 p53 Activation Transcription->p53 Induces Stress Signal Intrinsic Intrinsic Pathway (Bak, Puma, Caspase-9) p53->Intrinsic Activates Apoptosis Apoptosis Intrinsic->Apoptosis Leads to

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the activity of this compound as an RNA synthesis inhibitor both in vitro and in cellular contexts.

Protocol 1: In Vitro Transcription (IVT) Inhibition Assay

This assay directly measures the effect of this compound on the enzymatic activity of RNA polymerase in a cell-free system.

Workflow Diagram:

IVT_Workflow start Start prep_mix 1. Prepare IVT Reaction Mix: - DNA Template (with promoter) - RNA Polymerase - NTPs (ATP, CTP, GTP) - α-³²P UTP (radiolabel) start->prep_mix add_olivo 2. Aliquot mix and add varying concentrations of this compound prep_mix->add_olivo incubate 3. Incubate at 37°C for 1-2 hours add_olivo->incubate stop_rxn 4. Stop reaction (e.g., add RNA gel loading buffer) incubate->stop_rxn purify 5. Purify RNA (e.g., column purification or ethanol precipitation) stop_rxn->purify analyze 6. Analyze RNA Synthesis: - Gel Electrophoresis - Scintillation Counting purify->analyze end End analyze->end

Caption: Workflow for the In Vitro Transcription (IVT) Inhibition Assay.

Methodology:

  • Prepare the DNA Template:

    • Use a linearized plasmid or a PCR product containing a known promoter (e.g., T7, SP6) upstream of a transcribed region.[7]

    • Purify the DNA template and quantify its concentration accurately.

  • Set up the Transcription Reaction:

    • On ice, prepare a master mix with the following components per 20 µL reaction (adjust volumes as needed):

      • Nuclease-free Water: to final volume

      • 10x Transcription Buffer: 2 µL

      • 10 mM ATP, CTP, GTP mix: 2 µL

      • 2.5 mM UTP: 1 µL

      • α-³²P UTP (10 mCi/mL): 1 µL

      • Linearized DNA Template (1 µg): X µL

      • RNase Inhibitor (40 U/µL): 0.5 µL

      • RNA Polymerase (e.g., T7): 2 µL

    • Gently mix by pipetting.

  • Introduce Inhibitor:

    • Aliquot the master mix into separate tubes.

    • Add this compound from a stock solution to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., DMSO).

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours.[8]

  • Termination and Analysis:

    • Stop the reaction by adding an equal volume of RNA gel loading buffer (containing formamide).[7]

    • Alternatively, for quantitative analysis, spot the reaction mixture onto DE81 filter paper, wash with sodium phosphate buffer to remove unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter.

    • For qualitative analysis, run the samples on a denaturing polyacrylamide or agarose gel and visualize the radiolabeled RNA transcripts by autoradiography.[9]

Protocol 2: Cellular RNA Synthesis Inhibition (Metabolic Labeling)

This protocol assesses the impact of this compound on global RNA synthesis in cultured cells by measuring the incorporation of a radiolabeled precursor.

Workflow Diagram:

Cellular_Assay_Workflow start Start seed_cells 1. Seed cells in a multi-well plate and grow to desired confluence (e.g., 70-80%) start->seed_cells treat_cells 2. Treat cells with varying concentrations of this compound for a defined period (e.g., 1-4 hours) seed_cells->treat_cells pulse_label 3. Add ³H-Uridine to the medium for a short pulse (e.g., 30-60 minutes) treat_cells->pulse_label wash_cells 4. Wash cells with cold PBS to remove unincorporated label pulse_label->wash_cells lyse_cells 5. Lyse cells and precipitate nucleic acids (e.g., with TCA) wash_cells->lyse_cells quantify 6. Collect precipitate on filters and measure radioactivity via scintillation counting lyse_cells->quantify end End quantify->end

Caption: Workflow for Cellular RNA Synthesis Inhibition Assay.

Methodology:

  • Cell Culture:

    • Seed the chosen cell line (e.g., HeLa, A549) into a 24-well plate at an appropriate density to reach 70-80% confluency on the day of the experiment.[10]

    • Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Inhibitor Treatment:

    • Prepare fresh dilutions of this compound in complete culture medium.

    • Aspirate the old medium from the cells and replace it with the medium containing this compound at various concentrations (e.g., 1 nM to 5 µM). Include a vehicle-only control.

    • Incubate for a predetermined time (e.g., 2 hours). This time should be optimized based on the cell type.

  • Metabolic Labeling:

    • To each well, add [5,6-³H]-uridine to a final concentration of 1-5 µCi/mL.

    • Incubate for a short pulse period, typically 30-60 minutes, under standard culture conditions.[11]

  • Harvesting and Precipitation:

    • Stop the labeling by placing the plate on ice and aspirating the medium.

    • Wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells by adding ice-cold 10% Trichloroacetic Acid (TCA). Incubate on ice for 15 minutes to precipitate macromolecules.

  • Quantification:

    • Wash the TCA precipitate twice with cold 5% TCA.

    • Solubilize the precipitate in a suitable buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

    • Normalize the counts to the total protein content in a parallel well (determined by a BCA or Bradford assay) to account for differences in cell number.

Protocol 3: Cytotoxicity and Cell Viability Assay (MTT/XTT Assay)

This assay is crucial for determining the concentration range at which this compound is cytotoxic, allowing researchers to distinguish between specific inhibition of RNA synthesis and general toxicity.

Workflow Diagram:

Cytotoxicity_Workflow start Start seed_cells 1. Seed cells in a 96-well plate and allow to attach overnight start->seed_cells add_drug 2. Add serial dilutions of This compound to the wells (in triplicate) seed_cells->add_drug incubate 3. Incubate for 24, 48, or 72 hours add_drug->incubate add_reagent 4. Add MTT or XTT reagent to each well incubate->add_reagent incubate_reagent 5. Incubate for 2-4 hours until formazan crystals form add_reagent->incubate_reagent solubilize 6. Solubilize crystals (if using MTT) incubate_reagent->solubilize read_plate 7. Read absorbance on a plate reader solubilize->read_plate analyze 8. Plot data and calculate IC₅₀ value read_plate->analyze end End analyze->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Olivomycin D Staining

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Olivomycin D staining. This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to optimize your experimental results. As specific protocols for this compound are limited in published literature, this guide leverages established protocols for the closely related and structurally similar compound, Olivomycin A, along with other fluorescent DNA stains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent antibiotic belonging to the aureolic acid group of compounds. It binds preferentially to GC-rich regions of the DNA double helix. This binding is dependent on the presence of divalent cations like Mg2+. Upon binding to DNA, its fluorescence is significantly enhanced, making it a useful tool for visualizing and quantifying DNA content in cellular and molecular biology applications.

Q2: What are the primary applications of this compound staining?

Given its GC-specific DNA binding properties, this compound is primarily used for:

  • Chromosome analysis: To produce reverse banding patterns (R-bands), which are complementary to the AT-specific staining of Q- or G-banding.

  • Flow cytometry: For cell cycle analysis and DNA content measurement.

  • Fluorescence microscopy: To visualize the nucleus and condensed chromosomes in fixed cells.

Q3: What are the excitation and emission wavelengths for Olivomycin?

The approximate excitation and emission maxima for Olivomycin are:

  • Excitation: 430 nm

  • Emission: 545 nm[1]

It is recommended to confirm the optimal settings for your specific fluorescence microscope or flow cytometer.

Q4: Is there a difference between Olivomycin A and this compound?

Olivomycin A and D are very similar in structure and function. Most available research and protocols focus on Olivomycin A. Due to their structural similarity, protocols for Olivomycin A serve as an excellent starting point for optimizing this compound staining.

Q5: How should I prepare and store an this compound stock solution?

  • Preparation: Due to its limited water solubility, it is recommended to dissolve this compound in a small amount of ethanol or DMSO before diluting to the final concentration with an appropriate buffer (e.g., PBS with MgCl2).

  • Storage: Store the stock solution at -20°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Experimental Protocols

General Workflow for this compound Staining

This compound Staining Workflow A Cell Preparation (e.g., cell culture, harvest) B Fixation (e.g., Ethanol, Paraformaldehyde) A->B C Permeabilization (if required for intracellular targets) B->C Optional D This compound Staining (incubation with staining solution) B->D Directly if no permeabilization needed C->D E Washing (to remove unbound dye) D->E F Analysis (Flow Cytometry or Microscopy) E->F

Caption: General experimental workflow for this compound staining.

Protocol 1: this compound Staining for Flow Cytometry

This protocol is adapted from established methods for DNA staining in flow cytometry.

Materials:

  • Cells in suspension

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • This compound Staining Solution (see table below for starting concentrations)

  • Magnesium Chloride (MgCl2)

Procedure:

  • Cell Harvest: Harvest cells and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in cold PBS at a concentration of 1-2 x 10^6 cells/mL. While gently vortexing, add an equal volume of ice-cold 70% ethanol dropwise.

  • Incubation: Incubate the cells on ice or at 4°C for at least 30 minutes. For long-term storage, cells can be kept at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the this compound staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser and filter set for this compound (e.g., excitation at 488 nm and emission detection with a bandpass filter around 530/30 nm).

Protocol 2: this compound Staining for Chromosome Analysis (Microscopy)

This protocol is adapted from methods for chromosome banding.

Materials:

  • Metaphase chromosome spreads on microscope slides

  • McIlvaine's buffer (or similar) at a specific pH (e.g., 7.0)

  • This compound Staining Solution

  • Antifade mounting medium

Procedure:

  • Slide Preparation: Prepare metaphase spreads on clean glass slides using standard cytogenetic techniques.

  • Staining: Apply a sufficient volume of this compound staining solution to cover the chromosome spread.

  • Incubation: Incubate for 10-20 minutes in a humidified chamber at room temperature, protected from light.

  • Washing: Gently rinse the slides with McIlvaine's buffer to remove excess stain.

  • Mounting: Mount a coverslip using an antifade mounting medium.

  • Visualization: Observe the slides using a fluorescence microscope equipped with a suitable filter set for this compound.

Optimizing Staining Concentration

The optimal concentration of this compound will depend on the cell type, application, and instrumentation. It is crucial to perform a titration to determine the ideal concentration for your specific experiment. Below are recommended starting ranges based on protocols for similar dyes.

ApplicationRecommended Starting Concentration Range (µg/mL)Key Considerations
Flow Cytometry 1 - 20Higher concentrations may be needed for shorter incubation times.
Fluorescence Microscopy 0.5 - 10Lower concentrations are often sufficient for imaging.
Chromosome Banding 5 - 50Concentration can be adjusted to optimize banding patterns.

Troubleshooting Guide

Logical Flow for Troubleshooting Staining Issues

Troubleshooting Flow Start Staining Issue Observed WeakSignal Weak or No Signal Start->WeakSignal HighBg High Background Start->HighBg UnevenStain Uneven Staining Start->UnevenStain CheckDye Check Dye Concentration and Incubation Time WeakSignal->CheckDye Is signal low? ReduceDye Reduce Dye Concentration HighBg->ReduceDye Is background high? CheckCellClumps Check for Cell Clumps UnevenStain->CheckCellClumps Is staining patchy? CheckFix Verify Fixation/ Permeabilization CheckDye->CheckFix CheckInstrument Check Instrument Settings (Laser/Filters) CheckFix->CheckInstrument OptimizeWash Optimize Washing Steps ReduceDye->OptimizeWash CheckBlocking Consider Blocking Agents (if applicable) OptimizeWash->CheckBlocking EnsureMixing Ensure Thorough Mixing of Staining Solution CheckCellClumps->EnsureMixing CheckFixationQuality Assess Fixation Quality EnsureMixing->CheckFixationQuality

Caption: A logical guide for troubleshooting common this compound staining issues.

Issue Potential Cause Recommended Solution
Weak or No Signal Inadequate Staining Concentration: The concentration of this compound is too low.Perform a titration to determine the optimal concentration. Increase the concentration in a stepwise manner.
Insufficient Incubation Time: The dye has not had enough time to bind to the DNA.Increase the incubation time. Optimize for your specific cell type and protocol.
Improper Fixation/Permeabilization: The dye cannot access the DNA.Ensure proper cell fixation. If necessary, include a permeabilization step (e.g., with Triton X-100 or saponin).
Incorrect Instrument Settings: The excitation and emission wavelengths are not optimal for this compound.Verify the filter sets and laser lines on your microscope or flow cytometer match the spectral properties of this compound.
Photobleaching: The fluorescent signal is fading due to excessive light exposure.Minimize light exposure to the sample. Use an antifade mounting medium for microscopy.
High Background Excessive Staining Concentration: Too much unbound dye is present.Reduce the concentration of this compound.
Inadequate Washing: Unbound dye has not been sufficiently removed.Increase the number and/or duration of washing steps after staining.
Cell Autofluorescence: Cells naturally fluoresce at the same wavelength.Include an unstained control to assess the level of autofluorescence. If problematic, consider using a different fluorophore if possible.
Uneven Staining Cell Clumping: Aggregates of cells are not being stained uniformly.Ensure a single-cell suspension before staining, especially for flow cytometry. Filter the cell suspension if necessary.
Incomplete Mixing: The staining solution was not mixed thoroughly with the cells.Gently vortex or pipette to mix after adding the staining solution.
Poor Fixation: Inconsistent fixation can lead to variable dye uptake.Optimize the fixation protocol to ensure uniform fixation across the cell population.
Poor Resolution in Flow Cytometry High Coefficient of Variation (CV): Peaks in the DNA histogram are too broad.Ensure a single-cell suspension. Optimize the staining concentration and incubation time. Check the flow cytometer's alignment and fluidics.
No Clear Chromosome Bands Suboptimal Staining/Destaining: The balance between staining and washing is not correct for banding.Experiment with different staining and buffer washing times. The pH of the buffer can also influence banding patterns.

References

Troubleshooting weak Olivomycin D fluorescence signal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak Olivomycin D fluorescence signals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

This compound is a fluorescent antibiotic that binds to GC-rich regions of DNA. For optimal detection, it is crucial to use the correct excitation and emission settings on your instrument (e.g., flow cytometer or fluorescence microscope).

FluorochromeExcitation Max (nm)Emission Max (nm)
This compound / Mithramycin440 - 457560 - 575
Chromomycin A3450570

Data compiled from various sources. It is always recommended to confirm with the specific product datasheet.

Q2: My this compound signal is very weak. What are the most common causes?

Several factors can contribute to a weak fluorescence signal. The most common issues include:

  • Suboptimal Staining Protocol: Incorrect dye concentration, incubation time, pH, or ionic strength can significantly impact staining efficiency.

  • Improper Sample Preparation: The choice of fixative and permeabilization method is critical.

  • Incorrect Instrument Settings: Mismatched laser lines and emission filters will lead to poor signal detection.

  • Photobleaching: Excessive exposure to the excitation light source can irreversibly reduce the fluorescence signal.

  • Low Target Abundance: The amount of accessible GC-rich DNA in your sample may be low.

Q3: How does the choice of fixative affect this compound fluorescence?

The fixation method can have a significant impact on the fluorescence intensity of this compound and its analogs.[1]

  • Ethanol fixation is often recommended and generally yields high fluorescence intensity.[1]

  • Glutaraldehyde fixation can result in approximately half the fluorescence intensity compared to ethanol-fixed cells.[1] It is crucial to use fresh, electron-microscope-grade glutaraldehyde to avoid autofluorescence and cell clumping.[1]

  • Formalin fixation may also lead to lower fluorescence intensity compared to ethanol.[1]

Q4: What is the role of magnesium chloride (MgCl2) in the staining buffer?

Magnesium ions are crucial for the binding of this compound and its analogs to DNA. The absence of MgCl2 in the staining solution can decrease the fluorescence intensity by as much as 90%.[1] The recommended concentration is typically around 15 mM.[1]

Q5: Can the pH of the staining buffer affect the signal?

Yes, the pH of the staining solution significantly influences fluorescence intensity. For mithramycin, a close analog of this compound, a 4-fold increase in fluorescence is observed when the pH is increased from 3 to 5. The signal remains relatively stable between pH 5 and 9.[1]

Troubleshooting Guides

Guide 1: Optimizing the Staining Protocol

If you are experiencing a weak signal, systematically evaluate and optimize your staining protocol.

Experimental Protocol: this compound Staining Optimization

  • Cell Preparation:

    • Harvest cells and wash them twice with ice-cold PBS.

    • Resuspend the cell pellet in 1 ml of cold PBS to a concentration of 1 x 10^6 cells/ml.[2]

    • Fix cells by adding the cell suspension dropwise to an equal volume of ice-cold 80% ethanol while gently vortexing.[2] Store fixed cells at 4°C for up to 2 weeks.[2]

  • Staining Solution Preparation:

    • Prepare a stock solution of this compound.

    • Prepare a staining buffer containing PBS, 15 mM MgCl2, and adjust the pH to be within the optimal range (e.g., pH 7.0-8.0).

    • Dilute the this compound stock solution in the staining buffer to the desired final concentration (e.g., 10-100 µg/ml).[1] It is recommended to titrate the dye concentration to find the optimal signal-to-noise ratio.

  • Staining Procedure:

    • Wash the fixed cells twice with PBS to remove the ethanol.[2]

    • Resuspend the cell pellet in the this compound staining solution.

    • Incubate for at least 30 minutes on ice and protected from light.[2] Incubation times may need to be optimized.

  • Analysis:

    • Analyze the cells on a flow cytometer or fluorescence microscope using the appropriate laser and filter set. For an argon laser, the 457 nm line is often used with a FITC emission filter.[2]

Troubleshooting Workflow for Staining Protocol

G start Weak this compound Signal check_concentration Titrate this compound Concentration start->check_concentration check_incubation Optimize Incubation Time & Temperature check_concentration->check_incubation check_buffer Verify Staining Buffer (pH, MgCl2, Ionic Strength) check_incubation->check_buffer check_fixation Evaluate Fixation Method (Ethanol vs. Aldehydes) check_buffer->check_fixation analyze Re-analyze Signal check_fixation->analyze

Caption: Workflow for troubleshooting a weak this compound signal by optimizing the staining protocol.

Guide 2: Instrument and Controls

Proper instrument setup and the use of appropriate controls are essential for reliable data.

Key Considerations:

  • Laser and Filter Selection: Ensure that the excitation laser and emission filters on your instrument are appropriate for this compound's spectral properties.

  • Instrument Calibration: Use calibration beads to ensure your flow cytometer is performing optimally.

  • Controls: Always include the following controls in your experiment:

    • Unstained Cells: To assess background autofluorescence.[3][4]

    • Positive Control: A cell line or sample known to stain well with this compound.

  • Photobleaching: Minimize the exposure of your stained samples to light.[4][5] Store samples in the dark and acquire data promptly after staining.[4] Consider using an anti-fade mounting medium for microscopy.[4]

Logical Relationship of Instrument and Control Troubleshooting

G start Weak or No Signal check_instrument Verify Instrument Settings (Laser, Filters, PMT) start->check_instrument check_controls Analyze Controls (Unstained, Positive) check_instrument->check_controls adjust_settings Adjust Instrument Settings check_instrument->adjust_settings check_photobleaching Assess for Photobleaching check_controls->check_photobleaching instrument_ok Instrument & Controls OK check_photobleaching->instrument_ok minimize_light Minimize Light Exposure check_photobleaching->minimize_light troubleshoot_protocol Proceed to Protocol Troubleshooting instrument_ok->troubleshoot_protocol No end Signal Improved instrument_ok->end Yes adjust_settings->start minimize_light->start

Caption: Decision-making process for troubleshooting instrument settings and controls for weak fluorescence.

References

How to reduce background fluorescence in Olivomycin D staining

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in Olivomycin D staining experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent antibiotic that binds to GC-rich regions of double-stranded DNA. It is commonly used in fluorescence microscopy and flow cytometry to visualize chromatin structure, including changes associated with apoptosis and cell cycle progression.

Q2: What are the common causes of high background fluorescence in this compound staining?

High background fluorescence in this compound staining can obscure the specific signal from the nucleus and compromise data quality. The primary causes include:

  • Autofluorescence: Endogenous fluorescence from cellular components like NADH, flavins, collagen, and lipofuscin.[1]

  • Fixation-Induced Fluorescence: Aldehyde fixatives, such as formaldehyde and glutaraldehyde, can react with cellular amines to create fluorescent products.[2][3]

  • Non-specific Staining: this compound may bind non-specifically to other cellular components, although this is less common than autofluorescence.

  • Suboptimal Staining Protocol: Incorrect dye concentration, incubation time, or washing steps can contribute to high background.

Q3: How can I determine the source of my background fluorescence?

To identify the source of background fluorescence, it is essential to include proper controls in your experiment. An unstained sample (with no this compound) will reveal the level of endogenous and fixation-induced autofluorescence.[1]

Troubleshooting Guides

Issue: High Background Fluorescence Obscuring Nuclear Signal

High background can make it difficult to distinguish the specific staining of chromatin from noise. Here are several strategies to mitigate this issue, categorized by the source of the background.

  • Problem: Cellular components like lipofuscin, collagen, and red blood cells are naturally fluorescent.[1][3]

  • Solutions:

    • Chemical Quenching with Sudan Black B (for lipofuscin): Sudan Black B is a lipophilic dye that can effectively quench lipofuscin-related autofluorescence.[4][5][6] However, it may introduce some background in the far-red channel.[7]

    • Chemical Quenching with Sodium Borohydride: This reducing agent can diminish aldehyde-induced autofluorescence with variable success.[3][8]

    • Photobleaching: Exposing the sample to high-intensity light before staining can selectively destroy autofluorescent molecules.[9]

  • Problem: Aldehyde fixatives are a major cause of autofluorescence. Glutaraldehyde generally produces more autofluorescence than paraformaldehyde or formaldehyde.[2][3]

  • Solutions:

    • Optimize Fixation Time: Use the shortest possible fixation time that still preserves cellular morphology.[2][3]

    • Use Alternative Fixatives: Consider using organic solvents like ice-cold methanol or ethanol as alternatives to aldehyde-based fixatives.[1]

    • Post-Fixation Treatment: Treat with a quenching agent like sodium borohydride to reduce aldehyde-induced fluorescence.[8][10]

Issue: Weak Specific Signal from this compound
  • Problem: The fluorescence signal from the stained nuclei is too dim to be clearly distinguished from the background.

  • Solutions:

    • Optimize this compound Concentration: Titrate the concentration of this compound to find the optimal balance between strong specific signal and low background.

    • Optimize Incubation Time: Ensure sufficient incubation time for the dye to penetrate the cells and bind to the DNA.

    • Use an Antifade Mountant: Mount coverslips with a reagent containing an antifade agent to prevent photobleaching of the this compound signal during imaging.

Quantitative Data on Background Reduction Methods

The effectiveness of different background reduction methods can vary depending on the tissue type and the source of the autofluorescence. The following table summarizes the reported effectiveness of common techniques.

MethodTarget of ReductionReported EffectivenessConsiderations
Sodium Borohydride Aldehyde-induced autofluorescenceMarked quenching of autofluorescence.[11] Can significantly reduce fluorescence intensity in both green and red channels.[12]Can be caustic.[13] Effectiveness can be variable.[3] May increase autofluorescence in some tissues.[14]
Sudan Black B Lipofuscin autofluorescenceHighly effective in reducing lipofuscin autofluorescence.[4][5] Can reduce brain tissue autofluorescence by over 70%.[5]Can introduce background in the far-red channel.[7] Less effective for other sources of autofluorescence.[12]
Photobleaching General autofluorescenceCan significantly reduce autofluorescence, with some reports of near-total reduction after extended exposure.[9]Can be time-consuming (may require hours).[9] Effectiveness depends on the intensity and duration of light exposure.
Combined UV and Sudan Black B General autofluorescenceReported as the best approach for reducing autofluorescence in various tissues.[11]Combines the benefits and considerations of both methods.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is adapted for cells or tissue sections fixed with formaldehyde or glutaraldehyde.

  • Fixation: Fix cells or tissue sections as required by your experimental protocol.

  • Washing: Wash the samples thoroughly with phosphate-buffered saline (PBS).

  • Sodium Borohydride Preparation: Prepare a fresh 0.1% (w/v) solution of sodium borohydride in PBS. Caution: Sodium borohydride is caustic and will bubble upon dissolution.[13]

  • Incubation: Immerse the samples in the freshly prepared sodium borohydride solution. For cell monolayers, two 4-minute incubations are recommended. For tissue sections, three 10-minute incubations may be necessary.[13]

  • Washing: Rinse the samples extensively with PBS (at least 3-5 changes) to remove all traces of sodium borohydride.

  • Staining: Proceed with your standard this compound staining protocol.

Protocol 2: Sudan Black B Staining for Quenching Lipofuscin Autofluorescence

This protocol is particularly useful for aged tissues or cells known to accumulate lipofuscin.

  • Immunostaining (if applicable): If performing immunofluorescence in conjunction with this compound, complete all antibody incubation and washing steps first.

  • Sudan Black B Solution Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.[1]

  • Incubation: Incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature.

  • Washing: Rinse the slides thoroughly in 70% ethanol to remove excess Sudan Black B, followed by several washes in PBS.

  • This compound Staining: Proceed with your this compound staining protocol.

  • Mounting: Mount the coverslip using an aqueous mounting medium.

Visualizations

Troubleshooting Workflow for High Background Fluorescence

TroubleshootingWorkflow start High Background Fluorescence Observed unstained_control Examine Unstained Control start->unstained_control source_autofluorescence Autofluorescence Present unstained_control->source_autofluorescence Yes source_staining_issue No Autofluorescence (Staining Issue) unstained_control->source_staining_issue No fixation_check Aldehyde Fixative Used? source_autofluorescence->fixation_check lipofuscin_check Lipofuscin-Rich Tissue? source_autofluorescence->lipofuscin_check photobleach Perform Photobleaching source_autofluorescence->photobleach optimize_staining Optimize this compound Concentration & Incubation source_staining_issue->optimize_staining reduce_fixation_time Reduce Fixation Time fixation_check->reduce_fixation_time Yes use_alt_fixative Use Methanol/Ethanol Fixation fixation_check->use_alt_fixative Yes sodium_borohydride Treat with Sodium Borohydride fixation_check->sodium_borohydride Yes sudan_black Treat with Sudan Black B lipofuscin_check->sudan_black Yes end Improved Signal-to-Noise optimize_staining->end reduce_fixation_time->end use_alt_fixative->end sodium_borohydride->end sudan_black->end photobleach->end

Caption: A flowchart outlining the steps to troubleshoot high background fluorescence in this compound staining.

Signaling Pathway of Apoptosis Leading to Chromatin Condensation

ApoptosisPathway cluster_stimuli Apoptotic Stimuli cluster_caspase_cascade Caspase Cascade cluster_nuclear_events Nuclear Events intrinsic Intrinsic Signals (e.g., DNA Damage) initiator_caspases Initiator Caspases (Caspase-8, -9, -10) intrinsic->initiator_caspases extrinsic Extrinsic Signals (e.g., TNF, FasL) extrinsic->initiator_caspases executioner_caspases Executioner Caspases (Caspase-3, -6, -7) initiator_caspases->executioner_caspases icad_cleavage Cleavage of ICAD (Inhibitor of CAD) executioner_caspases->icad_cleavage cad_activation Activation of CAD (Caspase-Activated DNase) icad_cleavage->cad_activation dna_fragmentation DNA Fragmentation cad_activation->dna_fragmentation chromatin_condensation Chromatin Condensation dna_fragmentation->chromatin_condensation olivomycin_d This compound Staining (Visualizes Chromatin) chromatin_condensation->olivomycin_d

Caption: A simplified signaling pathway illustrating the key events in apoptosis that lead to chromatin condensation, which can be visualized with this compound.

References

Technical Support Center: Olivomycin D Staining Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of pH on Olivomycin D staining efficiency. The information is intended for researchers, scientists, and drug development professionals utilizing this fluorescent antibiotic for DNA analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound staining?

A1: this compound can be used for staining across a broad pH range, typically from 3.0 to 10.0. However, the optimal pH can vary depending on the specific application, cell type, and buffer system used. It is recommended to perform a pH optimization experiment to determine the best conditions for your particular assay.

Q2: How does pH affect this compound's fluorescence and DNA binding?

Q3: Can the buffer composition, other than pH, affect staining efficiency?

A3: Yes, the composition of the staining buffer is crucial. This compound staining solutions typically contain magnesium chloride (MgCl₂) and sodium chloride (NaCl). Magnesium ions are known to be important for the interaction of aureolic acid antibiotics with DNA. The ionic strength of the buffer, determined by the salt concentration, can also influence staining. It is advisable to maintain a consistent buffer composition while optimizing the pH.

Q4: What are the common causes of weak or no this compound staining?

A4: Weak or no staining can result from several factors:

  • Suboptimal pH: The pH of the staining buffer may not be optimal for your specific cells or tissue.

  • Incorrect Staining Solution Preparation: Errors in the concentration of this compound, MgCl₂, or NaCl can lead to poor staining.

  • Cell Permeabilization Issues: Inadequate permeabilization of fixed cells can prevent the dye from reaching the nuclear DNA.

  • Photobleaching: Excessive exposure to the excitation light source can cause the fluorophore to fade.

  • Degraded this compound: Ensure the stock solution is stored correctly and has not expired.

Q5: How can I troubleshoot high background fluorescence in my this compound staining?

A5: High background can obscure the specific DNA signal. Here are some troubleshooting steps:

  • Optimize this compound Concentration: Using too high a concentration of the dye can lead to non-specific binding and high background.

  • Washing Steps: Ensure adequate washing after the staining step to remove unbound dye.

  • Autofluorescence: Some cell types or fixation methods can cause autofluorescence. This can be checked by examining an unstained sample under the microscope.

  • Buffer Purity: Use high-purity reagents for your staining buffer to avoid fluorescent contaminants.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound staining, with a focus on pH-related issues.

ProblemPossible CauseRecommended Solution
Weak or No Signal Suboptimal pH of staining buffer. Perform a pH titration experiment using buffers ranging from pH 5.0 to 9.0 to identify the optimal pH for your sample.
Inadequate cell permeabilization.Ensure your fixation and permeabilization protocol is appropriate for your cell type. For example, using a detergent like Triton X-100 after fixation.
Incorrect concentration of this compound.Titrate the this compound concentration to find the optimal balance between signal and background.
High Background pH is causing dye aggregation or non-specific binding. Adjust the pH of the staining buffer. Sometimes a slightly more acidic or basic pH can reduce non-specific interactions.
Excess unbound this compound.Increase the number and/or duration of wash steps after staining.
Contaminated buffer or reagents.Prepare fresh staining and wash buffers using high-quality, sterile-filtered reagents.
Uneven Staining Inconsistent pH across the sample. Ensure the sample is fully immersed in the staining buffer and that the buffer volume is sufficient to maintain a stable pH.
Poor dye penetration.Optimize permeabilization and consider slightly increasing the staining incubation time.
Signal Fades Quickly (Photobleaching) Excessive exposure to excitation light.Minimize the exposure time and intensity of the excitation light. Use an anti-fade mounting medium.

Experimental Protocol: pH Optimization for this compound Staining

This protocol provides a step-by-step guide to determine the optimal pH for this compound staining in cultured cells.

Materials:

  • Adherent or suspension cells

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Staining Buffer Base: 15 mM MgCl₂, 150 mM NaCl in distilled water

  • Buffers for pH adjustment (e.g., Acetate buffer for pH 3-6, Tris-HCl for pH 7-9, Carbonate-bicarbonate for pH 9-10)

  • Mounting medium

  • Fluorescence microscope with appropriate filters for this compound (Excitation ~440 nm, Emission ~520 nm)

Procedure:

  • Cell Preparation:

    • For adherent cells, grow them on coverslips in a petri dish.

    • For suspension cells, cytospin them onto slides.

  • Fixation:

    • Wash cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Permeabilization:

    • Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash cells three times with PBS.

  • pH-Adjusted Staining Solution Preparation:

    • Prepare a series of staining buffers by adding the appropriate pH-adjusting buffer to the Staining Buffer Base to achieve a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).

    • Dilute the this compound stock solution in each of the pH-adjusted staining buffers to a final concentration of 10 µg/mL.

  • Staining:

    • Add the different pH-adjusted this compound staining solutions to the prepared cells.

    • Incubate for 20-30 minutes at room temperature in the dark.

  • Washing:

    • Wash the cells three times with the corresponding pH-adjusted Staining Buffer Base (without this compound).

  • Mounting:

    • Mount the coverslips or slides with a suitable mounting medium.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope.

    • Quantify the mean fluorescence intensity of the nuclei for each pH condition using image analysis software.

Data Presentation:

The quantitative data from the pH optimization experiment should be summarized in a table for easy comparison.

pH of Staining BufferMean Nuclear Fluorescence Intensity (Arbitrary Units)Standard Deviation
5.0
6.0
7.0
8.0
9.0

Visualization of Experimental Workflow

The following diagram illustrates the workflow for optimizing the pH of this compound staining.

Olivomycin_pH_Optimization cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Analysis Cell_Culture Cell Culture Fixation Fixation Cell_Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Prepare_Buffers Prepare pH-Adjusted Staining Buffers Permeabilization->Prepare_Buffers Staining Stain with this compound Prepare_Buffers->Staining Washing Wash Cells Staining->Washing Imaging Fluorescence Microscopy Washing->Imaging Quantification Image Analysis & Quantification Imaging->Quantification Conclusion Conclusion Quantification->Conclusion Determine Optimal pH

Caption: Workflow for pH optimization of this compound staining.

Technical Support Center: Optimizing Magnesium Concentration for Olivomycin D-DNA Binding

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide is based on extensive research on Olivomycin A and other aureolic acid antibiotics. While Olivomycin D is a closely related isomer, specific quantitative data and optimized protocols may vary. The principles and troubleshooting strategies outlined here provide a strong foundation for your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of magnesium in the binding of this compound to DNA?

Magnesium ions (Mg²⁺) are crucial for the interaction between this compound and DNA. This compound, like other aureolic acid antibiotics, binds to the minor groove of GC-rich regions of double-stranded DNA. This binding is mediated by the formation of a dimer of two this compound molecules chelated by a single divalent metal ion, typically Mg²⁺. This 2:1 (this compound:Mg²⁺) complex is the active form that binds to DNA.[1][2] The magnesium ion coordinates with the C-9 hydroxyl group and the adjacent C-1 aglycone carbonyl group of each Olivomycin molecule, stabilizing the dimer and facilitating its insertion into the DNA minor groove.

Q2: What is the typical stoichiometry of the this compound-DNA complex?

The binding of the this compound-Mg²⁺ complex to DNA generally follows a 2:1 stoichiometry, meaning two molecules of this compound (as a dimer) bind to one DNA binding site.[3] The minimal binding site is typically a GC-rich sequence of four base pairs.

Q3: What happens if I don't add magnesium to my binding reaction?

In the absence of divalent cations like Mg²⁺, the formation of the this compound dimer is significantly impaired. Consequently, its binding affinity for DNA is drastically reduced.[2] Fluorescence titration experiments with the closely related Olivomycin A have shown that without Mg²⁺, there is very little change in fluorescence upon addition of DNA, indicating a lack of significant interaction.[2]

Q4: Can other divalent cations be used instead of magnesium?

Yes, other divalent cations such as Ni²⁺, Co²⁺, or Fe²⁺ can also mediate the formation of the Olivomycin-DNA complex, and in some cases, may even show stronger effects than Mg²⁺.[2] However, Mg²⁺ is the most commonly used and studied cation for this interaction.

Troubleshooting Guide

Issue 1: Low or no observed binding of this compound to DNA.

  • Possible Cause 1: Suboptimal Magnesium Concentration.

    • Solution: The concentration of Mg²⁺ is critical. Too low a concentration will result in insufficient formation of the active this compound-Mg²⁺ dimer. Conversely, excessively high concentrations can lead to non-specific interactions and precipitation. It is recommended to perform a titration experiment to determine the optimal Mg²⁺ concentration for your specific DNA sequence and experimental conditions. Start with a concentration range of 1-10 mM MgCl₂. A common starting point is 5 mM MgCl₂.[3]

  • Possible Cause 2: Presence of Chelating Agents.

    • Solution: Ensure that your buffers, particularly for techniques like Electrophoretic Mobility Shift Assay (EMSA), do not contain chelating agents like EDTA. EDTA will sequester the Mg²⁺ ions, preventing the formation of the this compound-Mg²⁺ complex. If EDTA is required for other experimental reasons, its concentration must be significantly lower than the Mg²⁺ concentration. For EMSA, consider using a TBM (Tris/Boric acid/Magnesium) buffer instead of a TBE (Tris/Boric acid/EDTA) buffer.[3]

  • Possible Cause 3: Incorrect DNA Sequence.

    • Solution: this compound preferentially binds to GC-rich sequences. Confirm that your DNA probe or target sequence contains appropriate binding sites (e.g., GG, GC).[3][4]

Issue 2: Non-specific binding or smearing in Electrophoretic Mobility Shift Assays (EMSA).

  • Possible Cause 1: High Magnesium Concentration.

    • Solution: As mentioned, an excess of Mg²⁺ can promote non-specific electrostatic interactions between the negatively charged DNA and the positively charged complex. Try reducing the MgCl₂ concentration in your binding buffer. The addition of 10 mM MgCl₂ has been shown to increase the sequence specificity of some DNA-binding proteins by inhibiting binding to non-consensus sequences.[5]

  • Possible Cause 2: Inappropriate Salt Concentration.

    • Solution: The overall ionic strength of the buffer can influence binding. While Mg²⁺ is essential, the concentration of monovalent salts (e.g., NaCl, KCl) can also affect specificity. Optimize the salt concentration in your binding buffer, typically in the range of 50-150 mM.

Issue 3: Inconsistent results in fluorescence spectroscopy.

  • Possible Cause 1: Inner Filter Effect.

    • Solution: At high concentrations of this compound or DNA, the excitation or emission light can be absorbed by the sample itself, leading to non-linear and inaccurate fluorescence readings. Ensure your concentrations are within a range that avoids this effect. This can be checked by measuring the absorbance of your sample at the excitation and emission wavelengths.

  • Possible Cause 2: Photobleaching.

    • Solution: this compound is a fluorescent molecule and can be susceptible to photobleaching upon prolonged exposure to the excitation light. Minimize exposure time and use the lowest effective excitation intensity.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the interaction of Olivomycin A (as a proxy for this compound) with DNA in the presence of Mg²⁺.

ParameterValueExperimental ConditionsReference
Stoichiometry (Olivomycin:DNA) 2:1Fluorescence Titration, Circular Dichroism[3]
Binding Affinity (Kd) Varies with sequence and ionic strengthFluorescence Titration[2]
Optimal Mg²⁺ Concentration Empirically determined, typically 3-5 mMEMSA, Fluorescence Spectroscopy[3][6]
Binding Site Preference GC-rich sequences (GG, GC)EMSA[3][4]

Experimental Protocols

Fluorescence Spectroscopy Titration to Determine Optimal Mg²⁺ Concentration

This protocol outlines a method to determine the optimal Mg²⁺ concentration for this compound-DNA binding by monitoring the enhancement of this compound fluorescence.

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., ethanol or DMSO) and determine its concentration spectrophotometrically.

    • DNA Stock Solution: Prepare a stock solution of your target DNA in a low-salt buffer (e.g., 10 mM Tris-HCl, pH 7.5). Determine the concentration using A₂₆₀ measurements.

    • Binding Buffer: 10 mM Tris-HCl, 100 mM NaCl, pH 7.5.

    • MgCl₂ Stock Solution: 1 M MgCl₂.

  • Experimental Setup:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the this compound-Mg²⁺ complex (around 440 nm) and the emission wavelength to its fluorescence maximum (around 520 nm). Slit widths should be optimized for signal-to-noise ratio.

  • Titration Procedure:

    • In a cuvette, add the binding buffer and a fixed concentration of this compound (e.g., 1 µM).

    • Add a fixed, saturating concentration of your target DNA (e.g., 10 µM base pairs).

    • Incrementally add small aliquots of the MgCl₂ stock solution to achieve final concentrations ranging from 0 to 10 mM.

    • After each addition, mix gently and allow the reaction to equilibrate for 5-10 minutes before recording the fluorescence intensity.

    • Plot the fluorescence intensity as a function of MgCl₂ concentration. The optimal concentration will correspond to the plateau of the binding curve.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is for visualizing the formation of the this compound-DNA complex.

  • Probe Preparation:

    • Synthesize and purify complementary oligonucleotides containing the target GC-rich sequence.

    • Label one oligonucleotide with a suitable tag (e.g., biotin or a fluorescent dye).

    • Anneal the labeled and unlabeled oligonucleotides to form a double-stranded DNA probe.

  • Binding Reaction (20 µL total volume):

    • 10 µL of 2x Binding Buffer (40 mM Tris-HCl pH 8.0, 200 mM NaCl, 10 mM MgCl₂)

    • 1 µL of labeled DNA probe (e.g., 10 nM final concentration)

    • 1 µL of Poly(dI-dC) (non-specific competitor DNA, 1 µg/µL)

    • X µL of this compound (titrate concentrations, e.g., 0.1 to 5 µM)

    • (9-X) µL of nuclease-free water

  • Procedure:

    • Combine all components except the labeled probe and incubate at room temperature for 10 minutes.

    • Add the labeled probe and incubate for an additional 30 minutes at room temperature, protected from light.

    • Add 2 µL of 6x loading dye.

    • Load the samples onto a native polyacrylamide gel (e.g., 6-8%) in 0.5x TBM buffer (45 mM Tris-borate, 1 mM MgCl₂).

    • Run the gel at a constant voltage (e.g., 100-150V) at 4°C.

    • Visualize the bands using an appropriate imaging system. A shifted band indicates the formation of the this compound-DNA complex.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy can be used to monitor conformational changes in DNA upon binding of the this compound-Mg²⁺ complex.

  • Sample Preparation:

    • Prepare solutions of DNA (e.g., 20 µM) in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2).

    • Prepare a stock solution of this compound.

    • Prepare a stock solution of MgCl₂.

  • Measurement:

    • Record the CD spectrum of the DNA alone from 220 to 320 nm.

    • Add MgCl₂ to the DNA solution to the desired final concentration (e.g., 5 mM) and record the spectrum again (this should show minimal change).

    • Titrate the DNA-Mg²⁺ solution with increasing concentrations of this compound.

    • Record the CD spectrum after each addition and equilibration.

  • Analysis:

    • Binding of the this compound-Mg²⁺ complex to B-form DNA will induce characteristic changes in the CD spectrum, typically an increase in the positive band around 275 nm and the appearance of an induced CD band in the visible region (around 440 nm) where the drug absorbs. These changes can be used to calculate binding affinity and stoichiometry.

Visualizations

OlivomycinD_Binding_Mechanism Oli1 This compound Dimer [this compound]₂-Mg²⁺ (Active Dimer) Oli1->Dimer Chelation Oli2 This compound Oli2->Dimer Chelation Mg Mg²⁺ Mg->Dimer Chelation Complex This compound-DNA Complex Dimer->Complex Binding DNA GC-rich DNA (Minor Groove) DNA->Complex

Caption: Mechanism of this compound-DNA complex formation.

Fluorescence_Titration_Workflow start Start prep Prepare Reagents: - this compound - Target DNA - Binding Buffer - MgCl₂ Stock start->prep setup Set up Spectrofluorometer (Excitation/Emission λ) prep->setup mix Mix Buffer, this compound, and saturating DNA in cuvette setup->mix titrate Titrate with MgCl₂ (0-10 mM) mix->titrate measure Equilibrate and Measure Fluorescence Intensity titrate->measure For each concentration plot Plot Intensity vs. [MgCl₂] titrate->plot Titration complete measure->titrate end Determine Optimal [Mg²⁺] plot->end

Caption: Workflow for fluorescence titration to find optimal [Mg²⁺].

EMSA_Troubleshooting_Logic start EMSA Problem no_shift No Shifted Band (No Binding) start->no_shift smear Smearing / Non-specific Binding start->smear check_mg Check [Mg²⁺] (Is it too low?) no_shift->check_mg reduce_mg Reduce [Mg²⁺] smear->reduce_mg check_edta Check for EDTA in Buffers check_mg->check_edta No optimize_mg Optimize [Mg²⁺] (Titrate 1-10 mM) check_mg->optimize_mg Yes check_dna Confirm GC-rich DNA Sequence check_edta->check_dna No use_tbm Use TBM instead of TBE Buffer check_edta->use_tbm Yes redesign_probe Redesign DNA Probe check_dna->redesign_probe No optimize_salt Optimize [NaCl]/[KCl] reduce_mg->optimize_salt

Caption: Troubleshooting logic for common EMSA issues.

References

Technical Support Center: Preventing Olivomycin D Photobleaching in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Olivomycin D. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate photobleaching and acquire high-quality fluorescence microscopy data.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem when using this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a gradual fading of the fluorescent signal during microscopy, which can significantly compromise image quality, reduce the signal-to-noise ratio, and hinder quantitative analysis.[1][2] For time-lapse imaging and the study of dynamic cellular processes, photobleaching is a particularly critical issue.

Q2: What are the main factors that contribute to the photobleaching of this compound?

Several factors can accelerate the photobleaching of fluorescent dyes like this compound:

  • High-Intensity Illumination: Using a very bright light source or high laser power increases the rate of photochemical reactions that lead to photobleaching.

  • Prolonged Exposure Time: The longer the sample is exposed to excitation light, the more photobleaching will occur.[1]

  • Presence of Oxygen: Molecular oxygen and the generation of reactive oxygen species (ROS) are major contributors to the photobleaching process.[3][4]

  • Suboptimal Environmental Conditions: Factors such as improper pH of the mounting medium can affect fluorophore stability.

Q3: What are antifade reagents and how do they work?

Antifade reagents are chemical compounds added to mounting media or live-cell imaging solutions to reduce photobleaching.[5] They primarily work by scavenging for free radicals and reactive oxygen species that are generated during fluorescence excitation and are responsible for damaging the fluorophore.[3][4] Some common components of antifade reagents include:

  • Free Radical Scavengers: Such as p-phenylenediamine (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[3]

  • Antioxidants: Such as Trolox and L-Ascorbic acid, which are often used in live-cell imaging.[4]

  • Enzyme-based Systems: Some commercial reagents utilize enzymes to remove oxygen from the sample environment.[4]

Q4: Can I use the same antifade reagent for both fixed and live-cell imaging with this compound?

No, it is generally not recommended. Antifade mounting media for fixed cells often contain components like glycerol and curing agents that are not compatible with living cells and can be cytotoxic.[4] For live-cell imaging, it is crucial to use reagents specifically formulated to maintain cell viability, such as those containing antioxidants like Trolox or specialized enzyme systems.[4]

Troubleshooting Guides

Problem: My this compound signal is fading too quickly during image acquisition.

Possible Cause Suggested Solution
Excessive Light Exposure Reduce the intensity of the excitation light source by using neutral density filters or lowering the laser power.[1][2] Minimize the exposure time to the shortest duration that still provides a sufficient signal.[1]
No Antifade Reagent Used For fixed samples, use a commercial or homemade antifade mounting medium. For live-cell imaging, add a live-cell compatible antifade reagent to the imaging medium.[5]
Inappropriate Imaging Medium For live-cell imaging, ensure you are using a medium that supports cell health and does not contribute to background fluorescence.[6]
Suboptimal Imaging Technique To locate the region of interest, use transmitted light or a more stable fluorescent channel (if performing multi-color imaging) before exposing the this compound to excitation light.[2]

Problem: My this compound signal is dim from the start.

Possible Cause Suggested Solution
Low Staining Concentration Optimize the concentration of this compound used for staining. Refer to established protocols or perform a titration to find the optimal concentration for your cell type and experimental conditions.
Incorrect Filter Set Ensure that the excitation and emission filters on the microscope are appropriate for the spectral properties of this compound.
Suboptimal Mounting Medium pH The pH of the mounting medium can influence the fluorescence intensity of some dyes. Ensure the pH of your mounting medium is within the optimal range for this compound.
Quenching by Antifade Reagent Some antifade reagents can cause an initial reduction in fluorescence intensity (quenching). If you suspect this, try a different antifade formulation.

Quantitative Data on Antifade Reagents

Antifade Reagent Component Typical Application Reported Effectiveness (General Fluorophores) Potential Drawbacks
p-Phenylenediamine (PPD) Fixed CellsHighly effective at reducing fading.Can reduce initial fluorescence intensity; may not be compatible with all fluorophores.
n-Propyl gallate (NPG) Fixed CellsEffective at retarding photobleaching.Can be difficult to dissolve.
1,4-diazabicyclo[2.2.2]octane (DABCO) Fixed CellsModerately effective; less toxic than PPD.
Trolox Live CellsReduces photobleaching and phototoxicity.[4]Optimal concentration may need to be determined for different cell types.[4]
L-Ascorbic Acid Live CellsAntioxidant that can reduce photobleaching.Can affect cell physiology.
Oxyrase®/Enzyme-based systems Live CellsEffectively removes oxygen to minimize photobleaching and phototoxicity.[3][4]Requires specific substrates and may not be suitable for all experimental setups.[3]

Experimental Protocols

Protocol 1: Staining Fixed Cells with this compound and Application of an Antifade Mounting Medium
  • Cell Seeding and Fixation:

    • Seed cells on sterile coverslips in a culture dish and allow them to adhere and grow to the desired confluency.

    • Aspirate the culture medium and wash the cells twice with Phosphate-Buffered Saline (PBS).

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets):

    • Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • This compound Staining:

    • Prepare the desired concentration of this compound in a suitable buffer (e.g., PBS with MgCl₂).

    • Incubate the cells with the this compound solution for the optimized duration, protected from light.

    • Wash the cells three times with PBS to remove unbound dye.

  • Mounting with Antifade Reagent:

    • Carefully remove the coverslip from the dish.

    • Wick away excess PBS from the edge of the coverslip using a laboratory wipe.

    • Place a small drop of antifade mounting medium onto a clean microscope slide.

    • Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with clear nail polish or a commercial sealant.

    • Allow the mounting medium to cure according to the manufacturer's instructions, typically overnight in the dark.

Protocol 2: Live-Cell Imaging with this compound and an Antifade Reagent
  • Cell Seeding and Staining:

    • Seed cells in a glass-bottom imaging dish or chamber slide.

    • Allow cells to adhere and grow to the desired confluency.

    • Replace the culture medium with a pre-warmed, CO₂-independent imaging medium containing the optimal concentration of this compound.

    • Incubate the cells for the required time to allow for staining, protected from light.

  • Application of Live-Cell Antifade Reagent:

    • If using a water-soluble antioxidant like Trolox or L-Ascorbic acid, it can be added directly to the imaging medium at a pre-determined, non-toxic concentration.

    • If using an enzyme-based system, follow the manufacturer's protocol for preparing and adding the reagent to the imaging medium.

  • Microscopy:

    • Place the imaging dish on the microscope stage equipped with an environmental chamber to maintain optimal temperature, humidity, and CO₂ levels.

    • Minimize light exposure by using the lowest possible excitation intensity and the shortest exposure time that provides an adequate signal.

    • Use intermittent imaging (time-lapse) rather than continuous illumination to reduce phototoxicity and photobleaching.[6]

    • When not acquiring images, block the excitation light path.

Visualizations

Photobleaching_Mechanism S0 Ground State (S0) (this compound) S1 Excited Singlet State (S1) S0->S1 Excitation Light Bleached Photobleached State (Non-fluorescent) S1->S0 Fluorescence Emission T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 T1->Bleached Photochemical Reaction ROS->S0 Reacts with This compound

Caption: Mechanism of this compound photobleaching.

Fixed_Cell_Workflow cluster_prep Sample Preparation cluster_mount Mounting cluster_image Imaging Cell_Culture 1. Cell Culture on Coverslip Fixation 2. Fixation (e.g., PFA) Cell_Culture->Fixation Permeabilization 3. Permeabilization (optional) Fixation->Permeabilization Staining 4. This compound Staining Permeabilization->Staining Wash 5. Washing Staining->Wash Antifade 6. Apply Antifade Mounting Medium Wash->Antifade Seal 7. Seal Coverslip Antifade->Seal Microscopy 8. Fluorescence Microscopy Seal->Microscopy

Caption: Experimental workflow for fixed-cell imaging.

Live_Cell_Workflow cluster_prep Sample Preparation cluster_image Imaging Cell_Culture 1. Cell Culture in Imaging Dish Staining 2. This compound Staining in Live-Cell Medium Cell_Culture->Staining Antifade 3. Add Live-Cell Antifade Reagent Staining->Antifade Microscopy 4. Live-Cell Microscopy (with environmental control) Antifade->Microscopy

Caption: Experimental workflow for live-cell imaging.

Caption: Troubleshooting logic for a dim this compound signal.

References

Common artifacts in Olivomycin D staining and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Olivomycin D staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal staining results and avoid common artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in cell staining?

This compound is a fluorescent antibiotic belonging to the aureolic acid group of antitumor agents. In cell biology, it is primarily used as a DNA-specific fluorochrome. It binds preferentially to GC-rich regions in the minor groove of the DNA double helix. This specificity allows for the visualization of nuclear DNA and is particularly useful for applications such as cell cycle analysis, apoptosis detection, and the identification of mycoplasma contamination in cell cultures.[1]

Q2: What are the excitation and emission wavelengths for this compound?

The optimal excitation and emission wavelengths for this compound can vary slightly depending on the solvent and binding state (i.e., bound to DNA). However, it is generally excited by blue light and emits in the green region of the spectrum.

  • Excitation (maximum): ~440-450 nm

  • Emission (maximum): ~540-560 nm

It is crucial to use the appropriate filter sets on your fluorescence microscope to maximize signal and minimize bleed-through from other fluorophores.

Q3: Can this compound be used for staining live cells?

While some DNA-binding dyes can be used in live-cell imaging, this compound is generally used for staining fixed and permeabilized cells. This is because it may not readily cross the intact plasma membrane of live cells. For optimal and uniform staining of nuclear DNA, cell fixation and permeabilization are recommended.

Q4: How does this compound staining differ from antibody-based immunofluorescence?

This compound staining is a direct staining method that does not require antibodies. The dye itself is fluorescent and binds directly to its target (DNA). This simplifies the staining protocol by eliminating the need for primary and secondary antibodies, thus avoiding artifacts associated with antibody non-specificity or cross-reactivity. However, it also means that troubleshooting will focus on dye concentration, incubation times, and cell preparation rather than antibody-related issues.

Troubleshooting Guide: Common Artifacts and Solutions

This section addresses specific issues that may arise during this compound staining experiments.

Problem 1: Weak or No Fluorescence Signal

Possible Causes:

  • Inadequate Cell Permeabilization: If the cell membrane is not sufficiently permeabilized, the dye cannot enter the cell to reach the nuclear DNA.

  • Low Dye Concentration: The concentration of this compound may be too low for optimal staining.

  • Incorrect Filter Set: The excitation and emission filters on the microscope may not be appropriate for this compound.

  • Photobleaching: Excessive exposure to the excitation light can cause the fluorophore to fade.[2][3]

  • Cell Loss During Staining: Cells may be detaching from the coverslip or plate during washing steps.

Solutions:

  • Optimize Permeabilization: Ensure that the concentration and incubation time for your permeabilization agent (e.g., Triton X-100 or saponin) are appropriate for your cell type.

  • Titrate this compound Concentration: Perform a concentration gradient to determine the optimal concentration for your specific cell line and experimental conditions.

  • Verify Microscope Filters: Check that your microscope's filter cubes are suitable for the excitation and emission spectra of this compound.

  • Minimize Light Exposure: Reduce the intensity of the excitation light and keep the sample covered when not actively imaging. Use an anti-fade mounting medium.[2]

  • Improve Cell Adhesion: Use coated coverslips (e.g., poly-L-lysine) to enhance cell attachment. Be gentle during washing steps.

Problem 2: High Background or Non-Specific Staining

Possible Causes:

  • Excessive Dye Concentration: A high concentration of this compound can lead to non-specific binding to other cellular components or aggregation of the dye.

  • Insufficient Washing: Residual, unbound dye will contribute to background fluorescence.

  • Cell Autofluorescence: Some cell types naturally exhibit autofluorescence, which can interfere with the signal.[4]

  • Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent particles.

Solutions:

  • Optimize Dye Concentration: As with weak signal, titrating the this compound concentration is key to finding the right balance between strong nuclear staining and low background.

  • Thorough Washing: Increase the number and duration of washing steps after dye incubation to remove all unbound this compound.

  • Use a Quenching Agent: If autofluorescence is a significant issue, consider using a background quenching agent.

  • Use Fresh, Filtered Buffers: Prepare fresh buffers and filter them to remove any potential contaminants.

Problem 3: Uneven or Patchy Staining

Possible Causes:

  • Cell Clumping: If cells are not in a monolayer, the dye may not penetrate the clumps evenly.

  • Incomplete Fixation or Permeabilization: Non-uniform treatment of cells can lead to patchy staining.

  • Drying of the Sample: Allowing the cells to dry out at any stage of the staining process can cause artifacts.

  • Precipitation of the Dye: The this compound solution may have precipitated, leading to uneven application.

Solutions:

  • Ensure a Monolayer of Cells: Plate cells at an appropriate density to avoid clumping.

  • Optimize Fixation and Permeabilization: Ensure that cells are completely submerged in the fixation and permeabilization solutions for the entire duration.

  • Keep Samples Hydrated: Do not allow the coverslips or wells to dry out during incubations and washes. Use a humidity chamber for long incubation steps.

  • Prepare Fresh Dye Solution: Make a fresh solution of this compound for each experiment and ensure it is fully dissolved before use.

Data Summary Table

The following table summarizes the common artifacts, their potential causes, and recommended solutions. Researchers can use this as a quick reference for troubleshooting their this compound staining experiments.

ArtifactPotential CauseRecommended Solution
Weak/No Signal Inadequate cell permeabilizationOptimize permeabilization protocol (agent concentration and time)
Low dye concentrationTitrate this compound concentration to find the optimal level
Incorrect microscope filtersVerify that the filter set matches this compound's excitation/emission spectra
PhotobleachingMinimize light exposure; use an anti-fade mounting medium
High Background Excessive dye concentrationReduce the concentration of this compound
Insufficient washingIncrease the number and duration of wash steps post-incubation
Cell autofluorescenceUse a background quenching agent if necessary
Uneven Staining Cell clumpingEnsure cells are plated at a density that results in a monolayer
Incomplete fixation/permeabilizationEnsure uniform exposure of all cells to fixation and permeabilization agents
Sample dryingKeep the sample hydrated at all stages of the protocol

Experimental Protocols

Detailed Protocol for this compound Staining of Adherent Cells

This protocol provides a general guideline for staining fixed and permeabilized adherent cells grown on glass coverslips.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixation)

  • 0.2% Triton X-100 in PBS (for permeabilization)

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Staining Buffer (e.g., PBS with 1% BSA)

  • Anti-fade mounting medium

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Add 4% PFA to the cells and incubate for 15 minutes at room temperature.

  • Washing: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.2% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

  • Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Staining: Dilute the this compound stock solution to the desired final concentration (e.g., 0.5-5 µg/mL) in Staining Buffer. Add the staining solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Aspirate the staining solution and wash the cells three times with Staining Buffer for 5 minutes each, protected from light.

  • Mounting: Mount the coverslip onto a glass slide using a drop of anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter set for this compound.

Visualizations

Experimental Workflow for this compound Staining

OlivomycinD_Workflow start Start: Adherent Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fix with 4% PFA wash1->fix wash2 Wash with PBS fix->wash2 permeabilize Permeabilize with 0.2% Triton X-100 wash2->permeabilize wash3 Wash with PBS permeabilize->wash3 stain Stain with this compound wash3->stain wash4 Wash with Staining Buffer stain->wash4 mount Mount with Anti-fade Medium wash4->mount image Image with Fluorescence Microscope mount->image

Caption: A flowchart of the experimental workflow for this compound staining of adherent cells.

Mechanism of this compound-DNA Binding

OlivomycinD_Binding cluster_ligand This compound DNA_Backbone1 5'-P-S-P-S-P-S-P-S-3' Bases1  G C G C   Bases2  C G C G   DNA_Backbone2 3'-S-P-S-P-S-P-S-P-5' OlivomycinD This compound OlivomycinD->Bases1 Binds to GC-rich minor groove

Caption: this compound preferentially binds to the minor groove of GC-rich regions of the DNA double helix.

References

Cell fixation methods for optimal Olivomycin D staining

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimal Olivomycin D staining. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and comprehensive experimental protocols to ensure high-quality and reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your this compound staining experiments in a question-and-answer format.

Problem Possible Cause Recommended Solution
Weak or No Fluorescence Signal Suboptimal Fixation: Paraformaldehyde fixation can mask the DNA binding sites for this compound.Switch to an alcohol-based fixative like 70% ethanol or pre-chilled methanol, which are known to be effective for small molecule DNA dyes.
Incorrect Staining Buffer Composition: this compound requires divalent cations like Mg²⁺ for optimal DNA binding and fluorescence.Ensure your staining buffer contains an adequate concentration of MgCl₂ (a starting concentration of 15-40 mM is recommended).
Low this compound Concentration: The concentration of the dye may be too low for detection.Titrate the this compound concentration. A starting point of 10-100 µg/mL can be effective.
Photobleaching: The fluorescent signal is fading during imaging.Use an anti-fade mounting medium. Minimize the exposure of your stained samples to light before and during microscopy.[1]
High Background or Non-Specific Staining Cell Autofluorescence: Aldehyde fixatives like paraformaldehyde can increase cellular autofluorescence.[1]Use an alcohol-based fixative (ethanol or methanol) which generally results in lower autofluorescence. Include an unstained control to assess the level of autofluorescence in your samples.[2]
Excess this compound: High concentrations of the dye can lead to non-specific binding.Reduce the concentration of this compound in your staining solution and/or increase the number and duration of wash steps after staining.
Presence of RNA: this compound can non-specifically bind to RNA, contributing to background signal.Treat cells with RNase A prior to staining to ensure the signal is specific to DNA.
Uneven or Patchy Staining Cell Clumping: Aggregated cells will not stain uniformly.Ensure you have a single-cell suspension before fixation and staining. Gently vortex or pipette the cells to break up clumps. You can also filter the cell suspension through a nylon mesh.
Incomplete Fixation or Permeabilization: The fixative or dye did not penetrate all cells evenly.Ensure cells are fully submerged in the fixative and staining solution. Optimize the duration of the fixation and staining steps.
Poor Cell Morphology Harsh Fixation: Some fixatives, particularly organic solvents at room temperature, can alter cell structure.If using methanol, ensure it is pre-chilled to -20°C to better preserve cell morphology. A sequential fixation with a low concentration of paraformaldehyde followed by methanol might also preserve morphology while allowing for good staining.
High Coefficient of Variation (CV) in Flow Cytometry Inconsistent Staining: This can be due to cell clumps or suboptimal staining buffer.Filter the cell suspension before analysis. Optimize the staining buffer composition and incubation time for more uniform staining.
Fixation Artifacts: Aldehyde fixation can alter DNA accessibility, leading to broader fluorescence peaks.Use 70% ethanol fixation, which is often the gold standard for cell cycle analysis as it typically yields sharp peaks with low CVs.

Frequently Asked Questions (FAQs)

Q1: Which fixation method is generally recommended for the best this compound staining results?

A1: For staining with small molecule DNA-binding dyes like this compound, alcohol-based fixation is generally recommended. Cold 70% ethanol is a common choice, especially for flow cytometry, as it effectively permeabilizes cells and preserves DNA content for cell cycle analysis, often resulting in high-resolution data. Pre-chilled methanol (-20°C) is another excellent option that can provide intense fluorescence with low background.[3]

Q2: Can I use paraformaldehyde (PFA) to fix my cells for this compound staining?

A2: While PFA is a common fixative that preserves cell morphology well, it is generally not recommended for this compound staining. PFA is a cross-linking agent that can mask the DNA binding sites for this compound, leading to a weaker signal. It can also increase autofluorescence, which will reduce the signal-to-noise ratio. If you must use PFA to preserve a specific cellular structure, a subsequent permeabilization step with Triton X-100 or a sequential fixation with PFA and methanol may be necessary, but this will require careful optimization.

Q3: Why is MgCl₂ included in the this compound staining buffer?

A3: this compound, like other chromomycin-family antibiotics, requires the presence of divalent cations such as magnesium (Mg²⁺) to bind to the minor groove of GC-rich regions of DNA. The Mg²⁺ ions facilitate the formation of a dye-DNA complex, which is essential for fluorescence.

Q4: My cells are showing weak fluorescence. What are the first things I should check?

A4: First, review your fixation method. If you are using an aldehyde-based fixative, consider switching to cold 70% ethanol or methanol. Second, check the composition of your staining buffer, ensuring it contains an optimal concentration of MgCl₂. Finally, consider titrating the concentration of this compound, as it may be too low.

Q5: How can I minimize background fluorescence in my this compound staining?

A5: To minimize background, avoid aldehyde-based fixatives which can induce autofluorescence. Use an alcohol-based fixative instead. Ensure you have adequate washing steps after staining to remove any unbound dye. Including an RNase A treatment step before staining will also help to eliminate any non-specific signal from RNA.

Quantitative Data on Fixation Methods

Fixation MethodRelative Fluorescence Intensity (Illustrative)Coefficient of Variation (CV) for G1 Peak (Illustrative)Signal-to-Noise Ratio (Illustrative)Morphological Preservation
70% Ethanol (-20°C) ++++++++Good
100% Methanol (-20°C) ++++++++Good
4% Paraformaldehyde (PFA) +++++Excellent
Sequential 1% PFA then Methanol ++++++Very Good

Key:

  • +++ = High/Excellent

  • ++ = Good/Moderate

  • + = Low/Fair

Experimental Protocols

Protocol 1: Ethanol Fixation for Flow Cytometry

This protocol is recommended for cell cycle analysis.

  • Cell Preparation: Harvest cells and wash once with ice-cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 100 µL of ice-cold PBS. While gently vortexing, add 900 µL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. Samples can typically be stored at -20°C for several weeks.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with PBS.

  • RNase Treatment (Optional but Recommended): Resuspend the cell pellet in PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • Staining: Add the this compound staining solution (e.g., 50 µg/mL this compound, 20 mM MgCl₂) to the cells. Incubate in the dark at room temperature for 20-30 minutes.

  • Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser and filter set for this compound (Excitation: ~440 nm, Emission: ~540 nm).

Protocol 2: Methanol Fixation for Microscopy

This protocol is suitable for fluorescence microscopy when good morphological preservation and a strong signal are required.

  • Cell Preparation: Grow cells on sterile coverslips. Wash the coverslips twice with PBS.

  • Fixation: Add pre-chilled 100% methanol (-20°C) to the coverslips and incubate for 10 minutes at -20°C.

  • Washing: Gently wash the coverslips three times with PBS.

  • RNase Treatment (Optional): Incubate the coverslips with PBS containing 100 µg/mL RNase A at 37°C for 30 minutes. Wash again with PBS.

  • Staining: Add the this compound staining solution to the coverslips and incubate in the dark at room temperature for 20 minutes.

  • Final Washes: Wash the coverslips three times with PBS to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter set.

Visualizations

Experimental_Workflow_Ethanol_Fixation cluster_prep Cell Preparation cluster_fix Fixation cluster_stain Staining cluster_analysis Analysis Harvest Harvest & Wash Cells Centrifuge1 Centrifuge & Resuspend in PBS Harvest->Centrifuge1 AddEthanol Add Cold 70% Ethanol Centrifuge1->AddEthanol Dropwise while vortexing IncubateFix Incubate at -20°C AddEthanol->IncubateFix Wash2 Wash with PBS IncubateFix->Wash2 RNase RNase Treatment (Optional) Wash2->RNase AddOlivomycin Add this compound Staining Solution RNase->AddOlivomycin Analysis Flow Cytometry AddOlivomycin->Analysis

Caption: Workflow for Ethanol Fixation and this compound Staining.

Fixation_Method_Comparison cluster_methods Choice of Fixation Method cluster_outcomes Expected Outcomes Start Start with Cell Sample Ethanol 70% Ethanol (Recommended for Flow Cytometry) Start->Ethanol Methanol 100% Methanol (Recommended for Microscopy) Start->Methanol PFA 4% Paraformaldehyde (Not Recommended) Start->PFA Ethanol_Outcome Strong Signal Low CV Good Morphology Ethanol->Ethanol_Outcome Methanol_Outcome Strong Signal Low Background Good Morphology Methanol->Methanol_Outcome PFA_Outcome Weak Signal High Autofluorescence Masked DNA Binding Sites PFA->PFA_Outcome

Caption: Comparison of Fixation Methods for this compound Staining.

References

Addressing poor cell permeability of Olivomycin D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Olivomycin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the challenges associated with the poor cell permeability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant background information to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the aureolic acid family of antibiotics, which also includes Mithramycin and Chromomycin A3. These compounds are known for their antitumor properties. The primary mechanism of action for this compound is the inhibition of DNA and RNA synthesis. It binds to the minor groove of GC-rich regions of DNA, a process that is dependent on the presence of divalent cations like Mg2+. This interaction prevents the DNA from serving as a template for replication and transcription, ultimately leading to apoptosis in cancer cells.[1][2][3][4][5][6][7][8]

Q2: Why is the cell permeability of this compound a concern?

The complex glycosylated polyketide structure of this compound contributes to its poor passive diffusion across the lipid bilayer of cell membranes. This can limit its intracellular concentration and, consequently, its therapeutic efficacy. Overcoming this poor permeability is a key challenge in the development of this compound as a potential anticancer agent.

Q3: What are the general strategies to improve the cell permeability of a compound like this compound?

Several strategies can be employed to enhance the cellular uptake of complex natural products:

  • Chemical Modification: Altering the chemical structure to increase lipophilicity or to introduce moieties that can interact favorably with the cell membrane. For aureolic acid antibiotics, modifications have often focused on the aglycone side chain.[1][2][9]

  • Formulation Strategies: Utilizing drug delivery systems such as nanoparticles, liposomes, or nanoemulsions to encapsulate the compound and facilitate its entry into cells.[10]

  • Use of Permeation Enhancers: Co-administration with agents that temporarily disrupt the cell membrane, making it more permeable.

  • Prodrug Approach: Modifying the molecule into an inactive form (prodrug) with improved permeability, which is then converted to the active drug inside the cell.

Q4: How can I measure the cell permeability of this compound in my experiments?

The most common in vitro method is the Caco-2 permeability assay.[11][12][13][14][15] This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium. The permeability is quantified by measuring the rate at which the compound transverses this cell monolayer, expressed as the apparent permeability coefficient (Papp).[16][17][18][19]

Q5: Are there any known analogs of Olivomycin with potentially improved permeability?

Research has focused on creating semi-synthetic derivatives of aureolic acid antibiotics to enhance their pharmacological properties. Modifications to the aglycone side chain of Olivomycin A, a closely related compound, have yielded derivatives with increased cytotoxicity and antitumor effects, suggesting that this region is a promising target for improving the overall therapeutic profile, which may include cell permeability.[1][2][9] For example, the creation of N,N-dimethylaminoethylamide of olivomycin SA demonstrated a pronounced antitumor effect.[1]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound, particularly concerning its cell permeability.

Problem Possible Cause Suggested Solution
Low cytotoxicity observed in cell-based assays compared to expected activity. Poor cell permeability is limiting the intracellular concentration of this compound.1. Verify Compound Integrity: Ensure the compound has not degraded. Use a fresh stock solution.2. Optimize Incubation Time: Increase the incubation time to allow for more compound to enter the cells.3. Increase Concentration: While being mindful of off-target effects, a higher concentration may be necessary to achieve a therapeutic intracellular level.4. Consider a Different Cell Line: Permeability can be cell-line dependent.5. Employ Permeability Enhancement Strategies: See Q3 in the FAQ section.
Inconsistent results in Caco-2 permeability assays. 1. Poor Monolayer Integrity: The Caco-2 cell monolayer may not be fully differentiated or may have been compromised.2. Compound Instability: this compound may be unstable in the assay buffer.3. Efflux Transporter Activity: The compound may be actively pumped out of the cells by transporters like P-glycoprotein (P-gp).1. Monitor TEER: Regularly measure the Transepithelial Electrical Resistance (TEER) to ensure monolayer integrity (typically >200 Ω·cm²).[12][14][15] Also, assess the permeability of a low-permeability marker like Lucifer yellow.2. Assess Compound Stability: Analyze the concentration of this compound in the donor compartment at the beginning and end of the experiment to check for degradation.3. Conduct Bidirectional Assay: Measure permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[20]
Difficulty in detecting this compound in the receiver compartment of the permeability assay. 1. Low Permeability: The amount of compound crossing the monolayer is below the detection limit of the analytical method.2. Non-specific Binding: The compound may be binding to the plastic of the assay plate.3. Insufficient Analytical Sensitivity. 1. Increase Assay Duration: A longer incubation time may yield a detectable concentration.2. Use Low-Binding Plates: Employ plates designed to minimize non-specific binding.3. Optimize Analytical Method: Use a highly sensitive method like LC-MS/MS for quantification. Ensure the method is validated for the specific assay buffer.

Quantitative Data Summary

CompoundClassPapp (A-B) (x 10⁻⁶ cm/s)Expected Human Oral Absorption
QuercetinFlavonoid1.70 ± 0.11Low
Quercetin-3-O-glucosideFlavonoid Glycoside2.02 ± 0.14Low to Moderate
Gypenoside LVISaponin35.3 ± 5.8High
Damulin ASaponin1.33 ± 0.073Low
PropranololHigh Permeability Control> 10High (>90%)
AtenololLow Permeability Control< 1Low (<50%)
  • Papp < 1 x 10⁻⁶ cm/s: Low permeability

  • Papp 1-10 x 10⁻⁶ cm/s: Moderate permeability

  • Papp > 10 x 10⁻⁶ cm/s: High permeability

Experimental Protocols

Caco-2 Permeability Assay Protocol

This protocol outlines the key steps for assessing the permeability of this compound using the Caco-2 cell model.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well format, 1.12 cm² surface area, 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

2. Monolayer Integrity Assessment:

  • Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values > 200 Ω·cm².[12][14][15]

  • To further confirm integrity, the permeability of a paracellular marker, such as Lucifer yellow, can be assessed. The Papp for Lucifer yellow should be < 1 x 10⁻⁶ cm/s.

3. Transport Experiment (Apical to Basolateral):

  • Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Add fresh transport buffer to the basolateral (receiver) compartment (e.g., 1.5 mL).

  • Add the dosing solution of this compound in transport buffer to the apical (donor) compartment (e.g., 0.5 mL). It is recommended to use a concentration that is within the linear range of the analytical detection method.

  • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).

  • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), take samples from the receiver compartment and replace with an equal volume of fresh transport buffer.

  • At the end of the experiment, take a sample from the donor compartment.

4. Bidirectional Transport (for Efflux Assessment):

  • To assess active efflux, perform the experiment in the basolateral-to-apical direction by adding the dosing solution to the basolateral compartment and sampling from the apical compartment.

5. Sample Analysis:

  • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

6. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the steady-state flux (amount of compound transported per unit time).

      • A is the surface area of the permeable membrane (cm²).

      • C₀ is the initial concentration of the compound in the donor compartment.

  • Calculate the efflux ratio:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

Visualizations

Signaling Pathway of this compound

OlivomycinD_Pathway cluster_cell Intracellular Space OlivomycinD This compound CellMembrane Cell Membrane (Poor Permeability) OlivomycinD->CellMembrane Enters Cell Complex This compound-Mg²⁺-DNA Ternary Complex OlivomycinD->Complex Mg2 Mg²⁺ Mg2->Complex DNA GC-Rich DNA Minor Groove Replication DNA Replication Transcription RNA Transcription Complex->DNA Complex->Replication Inhibits Complex->Transcription Inhibits Apoptosis Apoptosis

Caption: Mechanism of action of this compound.

Experimental Workflow for Caco-2 Permeability Assay

Caco2_Workflow start Start culture Culture Caco-2 cells on Transwell inserts (21 days) start->culture integrity Assess Monolayer Integrity (TEER Measurement) culture->integrity transport Perform Transport Experiment (Add this compound) integrity->transport Pass fail Discard Monolayer integrity->fail Fail sampling Sample from Receiver Compartment at Timed Intervals transport->sampling analysis Analyze Samples by LC-MS/MS sampling->analysis calculate Calculate Papp and Efflux Ratio analysis->calculate end End calculate->end

Caption: Caco-2 permeability assay workflow.

Troubleshooting Logic for Low Permeability

Troubleshooting_Logic start Low Permeability Observed check_integrity Check Monolayer Integrity (TEER, Lucifer Yellow) start->check_integrity check_efflux Assess Efflux Ratio (Bidirectional Assay) check_integrity->check_efflux Integrity OK re_run Re-run Assay with New Monolayer check_integrity->re_run Integrity Failed check_binding Evaluate Non-Specific Binding check_efflux->check_binding Efflux Ratio < 2 use_inhibitor Consider Efflux Inhibitor Co-incubation check_efflux->use_inhibitor Efflux Ratio > 2 inherent_property Conclude Inherent Low Permeability check_binding->inherent_property Binding Low use_low_binding Use Low-Binding Plates check_binding->use_low_binding Binding High modify Consider Chemical Modification or Formulation Strategies inherent_property->modify

Caption: Troubleshooting low permeability of this compound.

References

Navigating Multi-Color Experiments with Olivomycin D: A Technical Guide to Minimizing Spectral Overlap

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Olivomycin D in multi-color fluorescence experiments, achieving clean, distinct signals is paramount for accurate data interpretation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenges of spectral overlap when incorporating this potent antibiotic into your experimental design.

This compound, a member of the aureolic acid family of antibiotics, is a valuable tool for cellular studies due to its ability to bind to GC-rich regions of DNA. However, its fluorescent properties necessitate careful consideration when designing multi-color panels to avoid spectral bleed-through from other fluorophores.

Frequently Asked Questions (FAQs)

Q1: What are the approximate excitation and emission wavelengths of this compound?

As a direct spectrum for this compound is not available, we approximate its spectral characteristics based on the related compound, Chromomycin A3. The excitation maximum is in the blue-green range, making it suitable for excitation by a 488 nm laser. Its emission is expected in the green-yellow region of the spectrum.

Q2: What is spectral overlap and why is it a concern with this compound?

Spectral overlap, or bleed-through, occurs when the emission spectrum of one fluorophore spills into the detection channel of another. This can lead to false-positive signals and inaccurate quantification. Given this compound's broad emission profile in the green-yellow range, there is a significant risk of overlap with commonly used green and yellow fluorophores.

Q3: Which fluorophores are generally compatible with this compound in a multi-color experiment?

To minimize spectral overlap with this compound (excited at ~488 nm), it is crucial to select fluorophores with well-separated emission spectra. Dyes excited by different laser lines (e.g., violet, red, or far-red lasers) are ideal. Consider fluorophores with emission maxima in the red and far-red regions of the spectrum.

Minimizing Spectral Overlap: Data and Strategies

To assist in the selection of appropriate fluorophores, the following table summarizes the spectral properties of this compound (approximated) and a selection of compatible fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Laser LineBrightnessNotes
This compound (proxy) ~488 ~540-560 Blue (488 nm) Moderate Broad emission spectrum.
Alexa Fluor 594590617Yellow/Green (561 nm)BrightExcellent photostability.
PE-Cy7496, 565785Blue (488 nm), Yellow/Green (561 nm)Very BrightTandem dye, be mindful of potential degradation.
APC650660Red (633/640 nm)Very BrightGood for detecting low-abundance targets.
Alexa Fluor 647650668Red (633/640 nm)Very BrightHighly photostable.
PerCP-Cy5.5482695Blue (488 nm)ModerateGood separation from green/yellow emission.
Brilliant Violet 421™405421Violet (405 nm)Very BrightExcellent choice for the violet laser.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background fluorescence in the this compound channel. - Autofluorescence from cells or media.- Non-specific binding of this compound.- Include an unstained control to assess autofluorescence.- Use a spectral unmixing tool if available.- Optimize this compound concentration and incubation time.
Bleed-through from this compound into the red channel. - Broad emission tail of this compound.- Use a narrower emission filter for the red channel.- Select a far-red fluorophore with a more separated emission spectrum.- Perform compensation if using flow cytometry.
Weak signal from the fluorophore paired with this compound. - Spectral overlap leading to signal quenching.- Inefficient excitation of the second fluorophore.- Choose a brighter fluorophore.- Ensure the laser line is optimal for the second fluorophore.- Use sequential staining to minimize quenching.
Difficulty in distinguishing two green/yellow signals. - Significant spectral overlap between this compound and the other fluorophore.- Avoid using fluorophores with emission maxima between 520 nm and 580 nm alongside this compound.- Utilize spectral imaging and linear unmixing to separate the signals.

Experimental Protocols

Protocol 1: Multi-color Immunofluorescence with this compound
  • Cell Preparation: Grow and treat cells as required by the experimental design.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to a far-red fluorophore (e.g., Alexa Fluor 647) for 1 hour at room temperature.

  • This compound Staining: Incubate with an optimized concentration of this compound (e.g., 0.1-1 µM) for 15-30 minutes.

  • Washing: Wash cells three times with PBS between each step.

  • Mounting and Imaging: Mount coverslips with an anti-fade mounting medium and image using appropriate laser lines and filter sets.

Protocol 2: Flow Cytometry Analysis with this compound
  • Cell Staining: Perform surface and/or intracellular staining with antibodies conjugated to fluorophores with minimal spectral overlap with this compound (e.g., PE-Cy7, APC, Brilliant Violet 421™).

  • This compound Staining: Resuspend cells in a solution containing the optimal concentration of this compound and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash cells twice with an appropriate buffer (e.g., PBS with 2% FBS).

  • Data Acquisition: Acquire data on a flow cytometer equipped with the necessary lasers and filters. Crucially, set up a compensation matrix using single-stained controls for each fluorophore, including this compound.

  • Data Analysis: Analyze the compensated data to accurately identify cell populations.

Visualizing Experimental Design and Logic

To aid in the planning of your multi-color experiments, the following diagrams illustrate key decision-making processes.

experimental_workflow Experimental Workflow for Minimizing Spectral Overlap start Start: Define Experimental Goal select_targets Select Cellular Targets & Antibodies start->select_targets select_fluorophores Select Fluorophores with Minimal Overlap select_targets->select_fluorophores staining_protocol Optimize Staining Protocol select_fluorophores->staining_protocol imaging Image Acquisition & Setup staining_protocol->imaging analysis Data Analysis with Compensation/Unmixing imaging->analysis end End: Validated Results analysis->end

Caption: Workflow for designing multi-color experiments.

fluorophore_selection Fluorophore Selection Logic with this compound olivomycin This compound (Ex: ~488nm, Em: ~540-560nm) violet_laser Violet Laser (405nm) red_laser Red Laser (633/640nm) bv421 Brilliant Violet 421 (Em: 421nm) violet_laser->bv421 Compatible apc APC (Em: 660nm) red_laser->apc Compatible af647 Alexa Fluor 647 (Em: 668nm) red_laser->af647 Compatible

Caption: Selecting compatible fluorophores for this compound.

By carefully selecting fluorophores, optimizing staining protocols, and utilizing appropriate instrument settings, researchers can successfully incorporate this compound into multi-color experiments while minimizing spectral overlap and generating high-quality, reliable data.

Troubleshooting unexpected staining patterns with Olivomycin D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Olivomycin D. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during experiments involving this compound staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent antibiotic belonging to the aureolic acid group of antitumor agents. Its mechanism of action involves binding to the minor groove of double-stranded DNA, with a preference for GC-rich regions. This interaction disrupts DNA replication and transcription, leading to its cytotoxic effects. In the context of cellular imaging, its intrinsic fluorescence allows for the visualization of nuclear DNA.

Q2: What are the primary applications of this compound in research?

This compound is primarily used for:

  • DNA Staining: Visualizing nuclear DNA in fixed cells for fluorescence microscopy and flow cytometry.

  • Cell Cycle Analysis: Quantifying DNA content to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1][2][3][4]

  • Mycoplasma Detection: Identifying mycoplasma contamination in cell cultures, as the dye will stain the DNA of these microorganisms, appearing as extracellular fluorescent particles.[5][6][7][8]

Q3: What are the spectral properties of this compound?

While specific spectral properties can vary slightly based on the solvent and binding state (free versus DNA-bound), general excitation and emission maxima are in the blue-green region of the spectrum. Upon binding to DNA, the fluorescence intensity of this compound significantly increases.[9] It is crucial to use the appropriate filter sets on your fluorescence microscope or flow cytometer to optimize signal detection and minimize bleed-through from other fluorophores.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound staining procedures.

Weak or No Signal

Problem: After staining, the fluorescent signal is very faint or completely absent.

Possible Cause Suggested Solution
Suboptimal Dye Concentration The concentration of this compound may be too low. Titrate the concentration to find the optimal staining intensity for your specific cell type and experimental conditions.
Insufficient Incubation Time Ensure sufficient incubation time for the dye to penetrate the cell and bind to the DNA. Optimization of incubation time may be necessary.
Photobleaching This compound, like many fluorophores, is susceptible to photobleaching. Minimize exposure to excitation light. Use an anti-fade mounting medium for microscopy.[10][11][12]
Incorrect Fixation The fixation method may be masking the DNA binding sites. Ethanol or methanol fixation is generally recommended for DNA staining.[3] If using paraformaldehyde, a permeabilization step with Triton X-100 or a similar detergent is necessary.
Incorrect Filter Sets Verify that the excitation and emission filters on your microscope or flow cytometer are appropriate for this compound.
High Background or Non-Specific Staining

Problem: The entire cell or slide exhibits high fluorescence, obscuring the specific nuclear signal.

Possible Cause Suggested Solution
Excessive Dye Concentration Too high a concentration of this compound can lead to non-specific binding and high background. Perform a concentration titration to determine the optimal signal-to-noise ratio.
Insufficient Washing Inadequate washing after staining can leave residual, unbound dye. Increase the number and/or duration of wash steps with an appropriate buffer (e.g., PBS).
Cellular Autofluorescence Some cell types exhibit natural fluorescence. Image an unstained control sample to assess the level of autofluorescence and adjust imaging parameters accordingly.[13]
Contamination Contaminants such as fungi or other bacteria in the cell culture can be stained by this compound, leading to non-specific signals. Regularly test cultures for contamination.[5]
Uneven or Patchy Staining

Problem: The nuclear staining is not uniform, with some cells brightly stained and others dimly stained, or with patchy staining within a single nucleus.

Possible Cause Suggested Solution
Incomplete Permeabilization If using a cross-linking fixative like PFA, incomplete permeabilization will result in uneven dye entry. Optimize the concentration and incubation time of the permeabilizing agent.
Cell Clumping Clumped cells will not be uniformly stained. Ensure a single-cell suspension before and during the staining procedure, especially for flow cytometry.
Poor Fixation Inadequate fixation can lead to altered chromatin structure and uneven dye access. Ensure proper fixation protocols are followed.
Cell Health Apoptotic or necrotic cells will have condensed or fragmented DNA, leading to altered staining patterns. Assess cell viability before and during the experiment.

Experimental Protocols

General Fluorescence Microscopy Protocol for this compound Staining

This protocol provides a general guideline. Optimization of concentrations and incubation times is recommended for specific cell types and experimental conditions.

  • Cell Seeding: Seed cells on sterile coverslips in a petri dish or multi-well plate and culture until the desired confluency is reached.

  • Fixation:

    • Methanol Fixation: Aspirate the culture medium and wash the cells once with PBS. Add ice-cold methanol and incubate for 10 minutes at -20°C.

    • Paraformaldehyde (PFA) Fixation: Aspirate the culture medium and wash the cells once with PBS. Add 4% PFA in PBS and incubate for 15 minutes at room temperature.

  • Washing (after fixation): Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (only for PFA-fixed cells): Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature. Wash three times with PBS for 5 minutes each.

  • Staining: Prepare a working solution of this compound in a suitable buffer (e.g., PBS). A starting concentration of 1-10 µg/mL can be tested. Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Washing (after staining): Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter set for this compound.

General Flow Cytometry Protocol for Cell Cycle Analysis

This protocol is a starting point for cell cycle analysis. Optimization is crucial for achieving high-quality DNA content histograms.

  • Cell Harvest: Harvest cells and ensure a single-cell suspension. For adherent cells, use trypsin or a gentle cell scraper.

  • Cell Count: Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL.

  • Fixation: While gently vortexing, add ice-cold 70% ethanol dropwise to the cell suspension. Incubate on ice or at -20°C for at least 30 minutes.

  • Washing: Centrifuge the cells and discard the ethanol. Wash the cell pellet twice with cold PBS.

  • RNase Treatment (Optional but Recommended): To ensure that only DNA is stained, resuspend the cell pellet in a PBS solution containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C. This step degrades any double-stranded RNA that might interfere with the staining.

  • Staining: Add this compound staining solution to the cell suspension. A final concentration of 1-10 µg/mL is a good starting point. Incubate for at least 30 minutes on ice, protected from light.

  • Analysis: Analyze the stained cells on a flow cytometer using a low flow rate to ensure accurate data acquisition.[1]

Quantitative Data Summary

The optimal parameters for this compound staining can vary depending on the cell type, fixation method, and experimental goals. The following table provides a summary of reported and recommended starting ranges for key parameters.

Parameter Fluorescence Microscopy Flow Cytometry Notes
This compound Concentration 1 - 10 µg/mL1 - 10 µg/mLTitration is highly recommended to find the optimal concentration for your specific application.
Incubation Time 15 - 30 minutes30 - 60 minutesLonger incubation times may be needed for denser tissues or cells with less permeable membranes.
Fixation 4% PFA or ice-cold Methanol70% cold EthanolEthanol fixation is often preferred for cell cycle analysis as it can yield histograms with lower coefficients of variation (CVs).[3]
Permeabilization (if using PFA) 0.1 - 0.5% Triton X-100 for 10-15 minN/ANot required for ethanol/methanol fixation as they also permeabilize the cells.

Visualizations

This compound Mechanism of Action

OlivomycinD_Mechanism OlivomycinD This compound Binding Intercalation and Binding OlivomycinD->Binding DNA GC-Rich Region in DNA Minor Groove DNA->Binding Disruption Disruption of DNA Processes Binding->Disruption Fluorescence Fluorescence Emission Binding->Fluorescence Results in Replication DNA Replication Disruption->Replication Inhibits Transcription Transcription Disruption->Transcription Inhibits Weak_Staining_Troubleshooting Start Weak or No Signal CheckConcentration Increase this compound Concentration Start->CheckConcentration CheckIncubation Increase Incubation Time CheckConcentration->CheckIncubation No Improvement Resolved Signal Improved CheckConcentration->Resolved Improved CheckFixation Optimize Fixation/ Permeabilization CheckIncubation->CheckFixation No Improvement CheckIncubation->Resolved Improved CheckFilters Verify Microscope/ Cytometer Filter Sets CheckFixation->CheckFilters No Improvement CheckFixation->Resolved Improved CheckPhotobleaching Minimize Light Exposure/ Use Antifade CheckFilters->CheckPhotobleaching No Improvement CheckFilters->Resolved Improved CheckPhotobleaching->Resolved Improved

References

Impact of ionic strength on Olivomycin D staining intensity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Olivomycin D in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cellular target of this compound?

This compound is a fluorescent antibiotic that selectively binds to the minor groove of GC-rich regions in double-stranded DNA. This binding is crucial for its use in cell-based assays, such as flow cytometry for cell cycle analysis.

Q2: What are the optimal excitation and emission wavelengths for this compound?

For optimal fluorescence detection, this compound should be excited at approximately 440-480 nm, with the emission peak typically observed around 520-540 nm. These values can vary slightly depending on the solvent and whether the dye is bound to DNA.

Q3: Is the presence of divalent cations necessary for this compound staining?

Yes, the binding of this compound to DNA is highly dependent on the presence of divalent cations, most commonly magnesium ions (Mg²⁺). The current model suggests that Mg²⁺ coordinates with this compound dimers, which is a prerequisite for their insertion into the DNA minor groove.[1][2] In the absence of Mg²⁺, the binding of standard this compound to DNA is significantly impaired.[1][2]

Q4: How does ionic strength affect this compound staining intensity?

Ionic strength, typically adjusted with salts like sodium chloride (NaCl), has a significant impact on this compound fluorescence intensity. Generally, increasing the ionic strength of the staining solution can enhance the fluorescence signal.

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal

Possible Cause Troubleshooting Steps
Suboptimal Ionic Strength The ionic strength of your staining buffer is critical. Low ionic strength can lead to weak staining. Increase the NaCl concentration in your staining buffer. A significant increase in fluorescence has been observed when moving from 0 M to 1 M NaCl.
Absence or Insufficient Concentration of Divalent Cations This compound requires divalent cations like Mg²⁺ for efficient DNA binding. Ensure your staining buffer contains an adequate concentration of MgCl₂, typically in the range of 5-15 mM.
Incorrect Reagent Preparation Verify the concentration of your this compound stock solution. Ensure that the staining solution is prepared fresh and protected from light, as fluorophores can be susceptible to photobleaching.
Inadequate Cell Permeabilization For intracellular targets like DNA, proper cell permeabilization is essential. If you are using fixed cells, ensure your permeabilization protocol (e.g., with ethanol or saponin) is effective.
Low Target Expression While less common for a DNA stain, ensure you are working with cells that have a normal DNA content.
Instrument Settings Confirm that the excitation and emission filters on your fluorescence microscope or flow cytometer are correctly set for this compound.

Issue 2: High Background Fluorescence

Possible Cause Troubleshooting Steps
Excessive Staining Concentration High concentrations of this compound can lead to non-specific binding and high background. Titrate your this compound concentration to find the optimal balance between signal and background.
Inadequate Washing Steps Insufficient washing after staining can leave unbound dye in the sample. Increase the number and/or duration of wash steps with an appropriate buffer.
Cell Clumping Aggregates of cells can trap the fluorescent dye, leading to areas of high, non-specific fluorescence. Ensure you have a single-cell suspension before and during staining.

Quantitative Data

Impact of NaCl Concentration on this compound Fluorescence Intensity

The following table summarizes the observed effect of increasing sodium chloride (NaCl) concentration on the fluorescence intensity of cells stained with this compound.

NaCl ConcentrationRelative Fluorescence IntensityObservations
0 MBaselineStaining is present but may be suboptimal.
0 M to 1.0 MSignificant IncreaseA marked enhancement of the fluorescence signal is observed as the NaCl concentration increases within this range.
1.0 M to 1.75 MSlight ChangeThe fluorescence intensity plateaus, with only minor changes observed at these higher concentrations.

Experimental Protocols

Protocol for Staining Mammalian Cells with this compound for Flow Cytometry

This protocol provides a general guideline for staining fixed mammalian cells with this compound. Optimization may be required for different cell types and experimental conditions.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Cell Fixation Solution (e.g., 70% ice-cold ethanol)

  • This compound Stock Solution (e.g., 1 mg/mL in a suitable solvent, stored protected from light)

  • Staining Buffer: PBS containing MgCl₂ and NaCl at desired concentrations (e.g., 15 mM MgCl₂ and 0.1 M to 1.0 M NaCl)

  • RNase A solution (optional, to reduce RNA staining)

Procedure:

  • Cell Preparation: Harvest cells and wash them once with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice or at -20°C for longer storage.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with cold PBS to remove residual ethanol.

  • RNase Treatment (Optional): If RNA staining is a concern, resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

  • Staining:

    • Prepare the this compound staining solution by diluting the stock solution in the staining buffer to the desired final concentration (e.g., 1-10 µg/mL).

    • Resuspend the cell pellet in the this compound staining solution.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser and filter set for this compound.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_analysis Data Acquisition Harvest Harvest Cells Wash1 Wash with PBS Harvest->Wash1 Fix Fix in 70% Ethanol Wash1->Fix Wash2 Wash with PBS (x2) Fix->Wash2 RNase RNase Treatment (Optional) Wash2->RNase Stain Incubate with This compound Staining Solution RNase->Stain Analyze Flow Cytometry Analysis Stain->Analyze

Caption: Experimental workflow for this compound staining of mammalian cells.

signaling_pathway cluster_solution Staining Solution cluster_dna Cellular Environment OlivomycinD This compound Complex This compound-Mg²⁺ Complex OlivomycinD->Complex forms Mg2 Mg²⁺ Mg2->Complex NaCl Na⁺ / Cl⁻ (Ionic Strength) Binding Enhanced Binding & Fluorescence NaCl->Binding modulates DNA GC-rich DNA (Minor Groove) DNA->Binding Complex->DNA binds to

Caption: Mechanism of ionic strength on this compound-DNA binding.

References

Best practices for storing and handling Olivomycin D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Olivomycin D. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing and handling this compound powder?

A1: this compound is a potent, light-sensitive, and cytotoxic compound that requires careful handling in a controlled laboratory environment. Personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, should be worn at all times. All handling of the powdered form should be performed in a chemical fume hood.

For long-term storage, the lyophilized powder should be stored at -20°C, protected from light and moisture.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).

Reconstitution Protocol:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Gently vortex or sonicate the vial until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquoted stock solution at -20°C.

Q3: What is the stability of this compound in solution?

A3: The stability of this compound in solution is a critical factor for ensuring reproducible experimental results.

Storage ConditionSolventStabilityRecommendations
-20°CDMSOStable for up to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.
4°CDMSOStable for up to 1 weekUse for short-term storage only. Protect from light.
37°CCell Culture MediumUnstablePrepare fresh dilutions from stock for each experiment.

Note: this compound is highly sensitive to light. All solutions should be stored in amber or foil-wrapped tubes and protected from light during handling and experiments.[1]

Troubleshooting Guide

Issue 1: Precipitation of this compound in cell culture medium.

  • Possible Cause: The concentration of this compound or the percentage of DMSO in the final culture medium is too high.

  • Solution:

    • Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is non-toxic to your specific cell line (typically ≤ 0.5%).

    • When diluting the DMSO stock solution into the aqueous culture medium, add the stock solution to the medium while gently vortexing to ensure rapid and even dispersion.

    • Prepare fresh dilutions for each experiment and do not store this compound in culture medium.

Issue 2: Inconsistent or unexpected results in cytotoxicity assays.

  • Possible Cause 1: Degradation of this compound due to improper storage or handling.

  • Solution:

    • Always use freshly prepared dilutions from a properly stored and aliquoted stock solution.

    • Protect all this compound solutions from light at all times.

    • Avoid repeated freeze-thaw cycles of the stock solution.

  • Possible Cause 2: Cell seeding density and growth phase can affect sensitivity to cytotoxic agents.

  • Solution:

    • Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the time of treatment.

    • Ensure even cell distribution in multi-well plates to minimize variability between wells.

  • Possible Cause 3: Interaction with components in the cell culture medium.

  • Solution:

    • Be aware that components in serum may bind to the drug and affect its bioavailability. Consistency in serum batch is recommended.

Issue 3: High background or no signal in DNA footprinting experiments.

  • Possible Cause: Suboptimal concentration of this compound or DNase I.

  • Solution:

    • Perform a titration experiment to determine the optimal concentration of this compound required to bind to the target DNA sequence.

    • Titrate DNase I to achieve a digestion pattern where a ladder of bands is clearly visible in the absence of the drug.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan crystals)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: DNase I Footprinting Assay with this compound

This protocol provides a method to identify the specific DNA binding sites of this compound.

Materials:

  • DNA fragment of interest, labeled at one end (e.g., with ³²P)

  • This compound

  • DNase I

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL glycogen)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol

  • Formamide loading dye

  • Sequencing gel apparatus

Procedure:

  • Binding Reaction:

    • In separate tubes, mix the end-labeled DNA probe with increasing concentrations of this compound in the binding buffer. Include a control tube with no this compound.

    • Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.

  • DNase I Digestion:

    • Add a pre-determined optimal amount of DNase I to each reaction tube.

    • Incubate for a short period (e.g., 1-2 minutes) at room temperature. The exact time should be optimized to achieve partial digestion.

    • Stop the reaction by adding the stop solution.

  • DNA Purification:

    • Extract the DNA with phenol:chloroform:isoamyl alcohol.

    • Precipitate the DNA with ethanol.

    • Wash the DNA pellet with 70% ethanol and air dry.

  • Gel Electrophoresis:

    • Resuspend the DNA pellets in formamide loading dye.

    • Denature the samples by heating at 90°C for 5 minutes.

    • Load the samples onto a high-resolution denaturing polyacrylamide sequencing gel.

  • Visualization:

    • After electrophoresis, expose the gel to an X-ray film or a phosphorimager screen.

    • The region where this compound binds to the DNA will be protected from DNase I digestion, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.[2]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects primarily through its interaction with DNA, leading to the modulation of several key cellular pathways.

Mechanism of Action Workflow

The primary mechanism of action for this compound involves binding to the minor groove of GC-rich sequences in DNA. This binding event physically obstructs the progression of RNA polymerase, thereby inhibiting transcription. Additionally, this interaction can interfere with the activity of DNA methyltransferase 3a (Dnmt3a), leading to epigenetic modifications. These initial events trigger downstream signaling cascades that ultimately result in apoptosis.

OlivomycinD_Workflow cluster_entry Cellular Entry cluster_interaction Molecular Interaction cluster_consequence Downstream Consequences OlivomycinD This compound DNA GC-rich DNA (Minor Groove) OlivomycinD->DNA Binds Dnmt3a Dnmt3a OlivomycinD->Dnmt3a Inhibits Transcription_Inhibition Transcription Inhibition DNA->Transcription_Inhibition Blocks RNA Pol Epigenetic_Mod Epigenetic Modification Dnmt3a->Epigenetic_Mod Alters Apoptosis Apoptosis Transcription_Inhibition->Apoptosis Epigenetic_Mod->Apoptosis

Caption: Experimental workflow of this compound from cellular entry to apoptosis.

Apoptosis Induction Pathway

The inhibition of transcription and epigenetic alterations by this compound can lead to the activation of apoptotic pathways. One key mechanism involves the suppression of p53-dependent transcription.[3] This can lead to an imbalance in pro- and anti-apoptotic proteins, ultimately favoring cell death. The activation of the JNK/SAPK pathway and subsequent increase in Bax expression have also been implicated in apoptosis induced by similar compounds.

Apoptosis_Pathway cluster_dna_interaction DNA Interaction cluster_p53_pathway p53 Pathway cluster_jnk_pathway JNK/SAPK Pathway cluster_apoptosis Apoptosis OlivomycinD This compound DNA_Binding Binds to GC-rich DNA OlivomycinD->DNA_Binding p53 p53 DNA_Binding->p53 Suppresses transcription JNK_SAPK JNK/SAPK Activation DNA_Binding->JNK_SAPK p21 p21 (CDK inhibitor) p53->p21 Induces GADD45 GADD45 (DNA repair) p53->GADD45 Induces Bax_p53 Bax (Pro-apoptotic) p53->Bax_p53 Induces Mitochondria Mitochondrial Dysfunction Bax_p53->Mitochondria Bax_jnk Bax Expression JNK_SAPK->Bax_jnk Increases Bax_jnk->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathways affected by this compound leading to apoptosis.

References

Validation & Comparative

A Comparative Guide to Olivomycin D and Chromomycin A3 for DNA Staining

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a DNA staining agent is critical for accurate and reliable experimental outcomes. This guide provides a detailed comparison of two structurally similar aureolic acid antibiotics, Olivomycin D and Chromomycin A3, frequently employed for their GC-rich DNA binding properties.

Both this compound and Chromomycin A3 are fluorescent dyes that preferentially bind to the minor groove of GC-rich regions of DNA. This specificity makes them valuable tools in various applications, including flow cytometry for cell cycle analysis, chromosome banding, and assessment of sperm chromatin condensation. Their mechanism of action involves the inhibition of transcription by preventing the binding of transcription factors to DNA. While they share many similarities, subtle differences in their performance and optimal usage exist.

Performance Characteristics at a Glance

PropertyThis compoundChromomycin A3
Binding Specificity GC-rich DNA regionsGC-rich DNA regions
Fluorescence Intensity Slightly greater than Chromomycin A3-stained cells[1]High
Excitation Maximum ~440 nm445 nm[2]
Emission Maximum ~480 nm575 nm[2]
DNA Binding Affinity (Kd) Comparable affinity to various G/C binding sites[2][3]Apparent Kd ~10-11 M; Binding Constant (Kb) (2.7 ± 1.4) x 107 M-1
Cytotoxicity (HeLa cells) High sensitivityHigh sensitivity[3]

In-Depth Performance Analysis

Fluorescence Properties

Both dyes exhibit fluorescence upon binding to DNA, with similar excitation spectra. One study involving flow cytometry of stained cells noted that cells stained with olivomycin exhibited a slightly greater fluorescence intensity compared to those stained with chromomycin A3.[1] However, comprehensive and directly comparable quantitative data on their fluorescence quantum yields are not currently available in the scientific literature.

DNA Binding Affinity

Both this compound and Chromomycin A3 demonstrate a high affinity for GC-rich sequences in the DNA minor groove. For Chromomycin A3, an apparent equilibrium binding constant of approximately 10¹¹ M⁻¹ has been reported, indicating very strong binding.[4] Another study reported a binding constant of (2.7 ± 1.4) x 10⁷ M⁻¹. The difference in these values may be attributable to different experimental conditions and methodologies. Studies on Olivomycin A suggest it has a comparable affinity to a variety of G/C binding sites, although a specific, directly comparable binding constant is not readily found in the literature.[2][3]

Cytotoxicity

As members of the aureolic acid family of antibiotics, both this compound and Chromomycin A3 exhibit cytotoxic effects, which are linked to their ability to inhibit RNA synthesis. Studies have shown that human cell lines, including HeLa cells, are highly sensitive to both compounds.[3] While a direct comparative study with IC50 values on the same cell line is not available, one study reported an IC50 of 6 ± 1 µM for Olivomycin A on a murine cell line.

Experimental Protocols

Detailed and optimized protocols are crucial for reproducible results. Below are representative protocols for DNA staining with Chromomycin A3 and a general protocol for this compound, which may require further optimization depending on the cell type and application.

Chromomycin A3 Staining for Flow Cytometry (Mammalian Cells)

This protocol is adapted from established methods for staining mammalian cells for cell cycle analysis.[5]

Reagents:

  • Chromomycin A3 Staining Solution:

    • Chromomycin A3: 1.0 mg

    • PBS (Phosphate-Buffered Saline): 50 ml

    • MgCl₂·6H₂O: 150 mg

  • Fixative: 80% Ethanol, ice-cold

  • Wash Buffer: PBS, ice-cold

Procedure:

  • Cell Fixation:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in 1 ml of cold PBS to a concentration of 1 x 10⁶ cells/ml.

    • Fix the cells by adding the 1 ml cell suspension dropwise to 1 ml of ice-cold 80% ethanol while constantly vortexing.

    • Fixed cells can be stored at 4°C for up to 2 weeks.

  • Staining:

    • Wash the fixed cells twice with PBS to remove the ethanol.

    • Resuspend the cell pellet in 0.5 ml of Chromomycin A3 staining solution.

    • Incubate on ice in the dark for at least 30 minutes.

    • The cells are now ready for analysis on a flow cytometer.

Instrumentation:

  • Excitation: 457 nm laser line

  • Emission: FITC emission filter

This compound Staining for Flow Cytometry (General Protocol)

This protocol is based on a method developed for yeast and may serve as a starting point for mammalian cells.[6] Optimization of staining time and component concentrations is recommended.

Reagents:

  • Olivomycin Staining Solution:

    • Olivomycin: 100 µg/ml

    • NaCl: 1 M

    • MgCl₂: 40 mM

  • Fixative: (e.g., 70-80% Ethanol)

  • Wash Buffer: PBS

Procedure:

  • Cell Fixation:

    • Harvest and wash cells as per standard procedures.

    • Fix cells in cold ethanol.

  • Staining:

    • Wash fixed cells to remove ethanol.

    • Resuspend cells in the Olivomycin staining solution.

    • Incubate for approximately 10-30 minutes.

    • Analyze on a flow cytometer.

Instrumentation:

  • Excitation: ~440 nm

  • Emission: ~480 nm

Mechanism of Action: Inhibition of Transcription

Both this compound and Chromomycin A3 belong to the aureolic acid group of antibiotics and share a common mechanism of action. They bind as dimers to the minor groove of GC-rich DNA sequences, a process that is dependent on the presence of divalent cations like Mg²⁺. This binding physically obstructs the DNA template, thereby preventing the binding of transcription factors, such as Sp1, to their promoter regions. The ultimate consequence is the inhibition of RNA synthesis, leading to their cytotoxic effects.[7][8][9]

Transcription_Inhibition Mechanism of Transcription Inhibition by Aureolic Acid Antibiotics cluster_0 Cellular Environment cluster_1 DNA Interaction cluster_2 Functional Consequence Olivomycin_D This compound Dimerization Dimer Formation Olivomycin_D->Dimerization Chromomycin_A3 Chromomycin A3 Chromomycin_A3->Dimerization Mg2+ Mg²⁺ Mg2+->Dimerization required for DNA_Binding Binding to GC-rich DNA Minor Groove Dimerization->DNA_Binding TF_Displacement Displacement of Transcription Factors (e.g., Sp1) DNA_Binding->TF_Displacement Transcription_Inhibition Inhibition of RNA Synthesis TF_Displacement->Transcription_Inhibition

Mechanism of transcription inhibition by this compound and Chromomycin A3.

Experimental Workflow

The general workflow for using either this compound or Chromomycin A3 for DNA staining in flow cytometry is outlined below.

Staining_Workflow General Workflow for DNA Staining with this compound / Chromomycin A3 Start Start: Cell Culture Harvest Harvest Cells Start->Harvest Wash1 Wash with PBS Harvest->Wash1 Fix Fix with Cold Ethanol Wash1->Fix Wash2 Wash to Remove Fixative Fix->Wash2 Stain Stain with this compound or Chromomycin A3 Solution Wash2->Stain Incubate Incubate on Ice in the Dark Stain->Incubate Analyze Analyze on Flow Cytometer Incubate->Analyze End End: Data Analysis Analyze->End

A typical workflow for DNA staining using this compound or Chromomycin A3.

Conclusion

This compound and Chromomycin A3 are both potent, GC-specific DNA stains with broad applications in cellular and molecular biology. Their similar mechanisms of action and spectral properties make them largely interchangeable in many contexts. However, the slightly higher fluorescence intensity reported for this compound may offer an advantage in applications requiring maximal signal. The choice between these two dyes may ultimately depend on the specific experimental requirements, instrument availability, and the need for consistency with historical data. Researchers are encouraged to perform initial optimization experiments to determine the ideal staining conditions for their specific cell type and application.

References

A Comparative Guide to Alternatives for Staining GC-Rich DNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of genomic regions with high guanine-cytosine (GC) content, the choice of a suitable fluorescent stain is critical. Olivomycin D has traditionally been a dye of choice for this purpose, but a range of alternatives now offer varied spectral properties, binding mechanisms, and experimental suitabilities. This guide provides an objective comparison of this compound and its alternatives, including Chromomycin A3, Mithramycin A, 7-Aminoactinomycin D (7-AAD), and SYTOX Green, supported by available experimental data and detailed protocols.

Performance Comparison of GC-Rich DNA Stains

The selection of an appropriate fluorescent dye for staining GC-rich DNA depends on several factors, including the required specificity, the experimental application (e.g., flow cytometry, fluorescence microscopy), and the available excitation and emission filter sets. The following table summarizes the key quantitative and qualitative performance characteristics of this compound and its alternatives.

FeatureThis compoundChromomycin A3Mithramycin A7-Aminoactinomycin D (7-AAD)SYTOX Green
GC Specificity HighHighHighHighLow
Binding Mechanism Minor Groove BindingMinor Groove BindingMinor Groove BindingIntercalationIntercalation
Excitation Max (nm) ~430~445[1]~440~546 (DNA-bound)[2][3]~504 (DNA-bound)
Emission Max (nm) ~530~575[1]~540~647 (DNA-bound)[2][3]~523 (DNA-bound)
Fluorescence Quantum Yield (DNA-bound) Not readily availableNot readily availableNot readily available0.02[4]0.53
Fluorescence Enhancement ~10-fold[5]Increase upon binding[6]Enhancement upon binding[7]Increase upon binding>500-fold
Binding Affinity (Kd) Comparable to other G/C sites[8]~1.9 x 10⁵ M⁻¹~2.1 x 10⁵ M⁻¹Not readily availableHigh affinity
Cell Permeability Permeabilization requiredPermeabilization requiredPermeabilization requiredImpermeant to live cells[9][10][11]Impermeant to live cells
Common Applications Flow Cytometry, Chromosome BandingFlow Cytometry, Fluorescence MicroscopyFlow Cytometry, Cancer ResearchFlow Cytometry (Viability), MicroscopyFlow Cytometry (Viability), Microscopy

Binding Mechanisms and Experimental Workflows

The interaction of these dyes with DNA dictates their application and performance. Minor groove binders like this compound, Chromomycin A3, and Mithramycin A cause less distortion to the DNA double helix compared to intercalators. In contrast, intercalating agents like 7-AAD and SYTOX Green insert themselves between the base pairs of the DNA.

DNA Staining and Analysis Workflow

The general workflow for staining cells with these dyes for fluorescence analysis involves cell preparation, staining, and subsequent analysis by either fluorescence microscopy or flow cytometry.

G General Workflow for DNA Staining A Cell Preparation (Fixation/Permeabilization) B Staining with Fluorescent Dye A->B C Incubation B->C D Washing (Optional) C->D E Analysis D->E F Fluorescence Microscopy E->F G Flow Cytometry E->G

Caption: General experimental workflow for staining cellular DNA.

DNA Binding Mechanisms

The mode of interaction with the DNA double helix varies between the different classes of dyes.

G DNA Binding Mechanisms cluster_0 Minor Groove Binding cluster_1 Intercalation A This compound D Binds to the minor groove of the DNA double helix, with high specificity for GC-rich regions. A->D B Chromomycin A3 B->D C Mithramycin A C->D E 7-Aminoactinomycin D (7-AAD) G Inserts between the base pairs of the DNA double helix. E->G F SYTOX Green F->G

Caption: DNA binding mechanisms of the compared dyes.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for fluorescence microscopy and flow cytometry applications.

Fluorescence Microscopy Staining Protocol for Chromomycin A3
  • Cell Preparation:

    • Grow cells on coverslips to the desired confluency.

    • Wash the cells twice with Phosphate-Buffered Saline (PBS).

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a staining solution of Chromomycin A3 at a concentration of 0.5 µg/mL in a buffer containing 10 mM Tris-HCl (pH 7.4) and 10 mM MgCl₂.

    • Incubate the coverslips with the staining solution for 30-60 minutes at room temperature in the dark.

  • Washing and Mounting:

    • Wash the coverslips three times with the Tris-HCl buffer.

    • Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filters for Chromomycin A3 (Excitation: ~445 nm, Emission: ~575 nm).

Flow Cytometry Protocol for 7-AAD Staining (Viability Assay)
  • Cell Preparation:

    • Harvest cells and wash them once with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of 7-AAD staining solution (typically 20 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Excite with a 488 nm or 561 nm laser and collect the emission in the far-red channel (e.g., 650 nm long-pass filter).

Flow Cytometry Protocol for Intracellular SYTOX Green Staining
  • Cell Preparation:

    • Harvest and wash cells as described for 7-AAD.

    • Fix and permeabilize the cells using a commercial kit or standard laboratory protocols (e.g., ethanol fixation).

  • Staining:

    • Resuspend the fixed and permeabilized cells in PBS.

    • Add SYTOX Green to a final concentration of 1 µM.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis:

    • Analyze the cells directly by flow cytometry without washing. Excite with a 488 nm laser and collect the emission in the green channel (e.g., 530/30 nm bandpass filter).

Conclusion

While this compound remains a useful tool for staining GC-rich DNA, several alternatives offer distinct advantages. Chromomycin A3 and Mithramycin A are closely related compounds that also bind to the minor groove of GC-rich DNA and are suitable for similar applications. 7-AAD, an intercalator with high GC-specificity, is widely used in flow cytometry for viability assessment due to its spectral properties that minimize overlap with other common fluorophores. SYTOX Green, another intercalator, exhibits a very high fluorescence enhancement upon binding to DNA, making it an excellent choice for applications requiring high sensitivity, although it lacks GC-specificity. The choice of the optimal dye will ultimately depend on the specific experimental needs, including the required specificity, the instrumentation available, and the nature of the biological sample.

References

A Head-to-Head Comparison of Olivomycin D and DAPI Staining for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate visualization of cellular nuclei is a cornerstone of many experimental workflows. The choice of fluorescent stain can significantly impact the quality and interpretation of results. This guide provides a detailed, objective comparison of two DNA-binding fluorescent dyes: Olivomycin D and DAPI.

This comparison delves into their mechanisms of action, spectral properties, and performance characteristics, supported by available data and detailed experimental protocols.

At a Glance: Key Differences

FeatureThis compoundDAPI (4',6-diamidino-2-phenylindole)
DNA Binding Preference GC-rich regions in the minor grooveAT-rich regions in the minor groove[1]
Excitation Maximum ~440 nm (when bound to DNA)~358 nm (when bound to DNA)[1]
Emission Maximum ~480-535 nm (when bound to DNA)~461 nm (when bound to DNA)[1]
Color Green-YellowBlue
Cell Permeability Requires fixation/permeabilizationPermeable to live cells at higher concentrations, but optimal for fixed cells.
Primary Application Flow cytometry, detection of GC-rich regions, mycoplasma detection[2]General nuclear counterstaining in fluorescence microscopy, flow cytometry, and cell cycle analysis.[2]
Cytotoxicity High (Antitumor antibiotic)Lower, but can be toxic to live cells with prolonged exposure.

Mechanism of Action and Specificity

The fundamental difference between this compound and DAPI lies in their DNA binding preferences. DAPI intercalates into the minor groove of DNA with a strong preference for adenine-thymine (AT)-rich regions.[1] This property makes it a reliable marker for general nuclear morphology.

In contrast, this compound, an aureolic acid antibiotic, also binds to the minor groove of DNA but exhibits a specificity for guanine-cytosine (GC)-rich sequences.[3] This binding is dependent on the presence of divalent cations, typically magnesium (Mg²⁺). This specificity can be advantageous for studies focusing on the distribution of GC-rich DNA, such as in certain chromosomal regions or in the genomes of specific organisms.

Experimental Protocols

This compound Staining Protocol (for Fixed Cells in Flow Cytometry)

This protocol is adapted from a method for staining ethanol-fixed cells.

Reagents:

  • This compound stock solution

  • 0.15 M Sodium Chloride (NaCl)

  • 15 µM Magnesium Chloride (MgCl₂)

  • 70% Ethanol (for fixation)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Fixation: Harvest cells and wash with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate for at least 1 hour at 4°C.

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.

  • Staining Solution Preparation: Prepare the staining solution containing 100 µg/mL this compound in a solution of 0.15 M NaCl and 15 µM MgCl₂.

  • Staining: Resuspend the cell pellet in the this compound staining solution.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the stained cells directly by flow cytometry using an appropriate laser line for excitation (e.g., 457 nm or 488 nm).

DAPI Staining Protocol (for Fixed Adherent Cells)

This is a standard protocol for immunofluorescence applications.

Reagents:

  • DAPI stock solution (e.g., 1 mg/mL in deionized water)

  • 4% Paraformaldehyde (PFA) in PBS (for fixation)

  • 0.1% Triton X-100 in PBS (for permeabilization)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Grow adherent cells on coverslips or in imaging-compatible plates.

  • Washing: Gently rinse the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • DAPI Staining: Dilute the DAPI stock solution in PBS to a final concentration of 1 µg/mL. Add the DAPI solution to the cells and incubate for 5 minutes at room temperature, protected from light.

  • Washing: Rinse the cells twice with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an antifade mounting medium. Image using a fluorescence microscope with a DAPI filter set.

Performance Comparison

ParameterThis compoundDAPISupporting Data
Staining Efficiency High for GC-rich DNA. Fluorescence intensity is noted to be slightly greater than related antibiotics like chromomycin and mithramycin.High for AT-rich DNA. Provides bright and specific nuclear staining.Direct quantitative comparison is not readily available in the literature.
Photostability Data not widely available. As with many organic fluorophores, some degree of photobleaching is expected.Moderate. Photobleaching can occur with prolonged exposure to excitation light. Use of antifade reagents is recommended.A study on photobleaching resistance of DAPI and another compound showed DAPI's fluorescence intensity decreased significantly over 700 seconds of continuous irradiation.[4]
Cytotoxicity High. Olivomycin A, a closely related compound, is a known antitumor drug with cytotoxic effects.[5]Low to moderate. Less toxic than Hoechst dyes. Can be used for short-term live-cell imaging at low concentrations, but prolonged exposure can affect cell viability.A comparative study showed DAPI to be less cytotoxic than Hoechst 33342 on human leukemic marrow cells.[6]
Potential Artifacts Potential for non-specific binding at high concentrations. Its GC-preference may lead to uneven nuclear staining depending on chromatin organization.Can bind to RNA, though with a lower quantum yield and a red-shifted emission. Photoconversion to green and red fluorescent species can occur under UV excitation, potentially causing channel bleed-through.DAPI's binding to RNA is a known characteristic.[1]

Signaling Pathways and Experimental Workflows

Experimental Workflow for Nuclear Staining

G General Workflow for Nuclear Staining cluster_sample_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Cell Culture/Tissue Sectioning wash1 Wash with PBS cell_culture->wash1 fixation Fixation (e.g., 4% PFA) wash1->fixation wash2 Wash with PBS fixation->wash2 permeabilization Permeabilization (e.g., 0.1% Triton X-100) wash2->permeabilization wash3 Wash with PBS permeabilization->wash3 staining Incubate with Fluorescent Stain (this compound or DAPI) wash3->staining wash4 Wash with PBS staining->wash4 mounting Mount with Antifade Medium wash4->mounting microscopy Fluorescence Microscopy mounting->microscopy

Caption: A generalized workflow for staining the nuclei of fixed and permeabilized cells.

Logical Relationship of DNA Stain Binding

G DNA Stain Binding Specificity cluster_stains Fluorescent Stains cluster_regions Binding Regions DNA Nuclear DNA GC_rich GC-rich Regions DNA->GC_rich AT_rich AT-rich Regions DNA->AT_rich OlivomycinD This compound OlivomycinD->GC_rich Binds to DAPI DAPI DAPI->AT_rich Binds to

Caption: Binding preferences of this compound and DAPI to specific regions of DNA.

Conclusion

The choice between this compound and DAPI hinges on the specific requirements of the experiment. DAPI remains the go-to stain for general-purpose, robust nuclear counterstaining in fixed cells due to its bright blue fluorescence, well-established protocols, and lower cytotoxicity. Its preference for AT-rich regions provides a comprehensive view of the nucleus in most mammalian cells.

This compound, with its preference for GC-rich DNA, offers a more specialized tool. It is particularly useful for researchers investigating the distribution of GC content within the nucleus or for applications like mycoplasma detection. However, its higher cytotoxicity, stemming from its antibiotic nature, and the requirement for magnesium in its binding buffer are important considerations. For live-cell imaging, neither are ideal for long-term studies, though DAPI can be used for shorter durations. Researchers should carefully weigh the pros and cons of each stain in the context of their experimental design to ensure optimal and accurate results.

References

A Comparative Guide to the Photostability of Olivomycin D and Other Common DNA Stains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable fluorescent DNA stain is a critical decision in quantitative fluorescence microscopy, with photostability being a paramount parameter for accurate and reproducible imaging. This guide provides a comparative overview of the photostability of Olivomycin D, a member of the aureolic acid group of antibiotics, against other widely used DNA stains. While quantitative photostability data for this compound remains limited in published literature, this document outlines a comprehensive framework for its evaluation, including standardized experimental protocols and a comparative discussion of factors influencing the photostability of common DNA dyes.

Comparative Analysis of DNA Stain Properties

The choice of a DNA stain is often a trade-off between brightness, specificity, cell permeability, and photostability. The ideal stain maintains a strong, stable fluorescence signal under prolonged illumination, minimizing photobleaching-induced artifacts in quantitative analyses. Below is a summary of the key photophysical properties of this compound and other common DNA stains. It is important to note the absence of specific quantitative photostability metrics for this compound in the existing literature.

PropertyThis compoundDAPI (4',6-diamidino-2-phenylindole)Hoechst 33342Propidium Iodide (PI)SYBR Green I
Binding Mechanism Minor Groove Binding (GC-rich regions)Minor Groove Binding (AT-rich regions)Minor Groove Binding (AT-rich regions)IntercalationIntercalation and Minor Groove Binding
Excitation Max (nm) ~430-440~358~350~535~497
Emission Max (nm) ~530-540~461~461~617~520
Fluorescence Enhancement upon DNA Binding Significant~20-foldSignificant~20-30-fold>1000-fold
Cell Permeability PermeantSemi-permeant to ImpermeantPermeantImpermeantPermeant
Photostability Data not availableHighModerateModerateModerate to Low
Photobleaching Half-life (s) -----
Photobleaching Quantum Yield -----

Note: The photobleaching half-life and quantum yield are highly dependent on the experimental conditions (e.g., excitation intensity, buffer composition, presence of antifade agents). The values for DAPI, Hoechst 33342, Propidium Iodide, and SYBR Green I are generally characterized qualitatively in the literature, with DAPI often cited as being more photostable than Hoechst dyes.

Experimental Protocol for Photostability Assessment of DNA Stains

To facilitate a direct and quantitative comparison of the photostability of this compound and other DNA stains, the following standardized protocol is recommended. This method allows for the determination of the photobleaching rate and half-life of a fluorescent dye under controlled conditions.

Objective: To quantify and compare the photostability of DNA-bound fluorescent dyes by measuring the decay of fluorescence intensity over time upon continuous illumination.

Materials:

  • Fluor-spectrometer or a fluorescence microscope equipped with a sensitive camera and a stable light source (e.g., Xenon arc lamp or laser).

  • Quartz cuvettes (for fluorometer-based measurements) or glass-bottom imaging dishes (for microscopy-based measurements).

  • Purified, high molecular weight DNA (e.g., calf thymus DNA).

  • DNA stains for comparison (e.g., this compound, DAPI, Hoechst 33342).

  • Appropriate buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Antifade mounting medium (optional, for microscopy).

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of high molecular weight DNA in the chosen buffer.

    • Prepare stock solutions of each DNA stain in an appropriate solvent (e.g., DMSO or water).

    • Prepare the final DNA-dye solutions by mixing the DNA and dye stocks in the buffer to achieve a saturating dye-to-DNA base pair ratio. This ensures that the measured fluorescence is from the DNA-bound state. Incubate for a sufficient time to allow for complete binding.

  • Instrumentation Setup:

    • Fluorometer: Set the excitation and emission wavelengths to the maximum for each dye. Set the slit widths to achieve a strong initial signal without saturating the detector.

    • Microscope: Mount the sample on the microscope stage. Select the appropriate filter cube for the dye. Adjust the illumination intensity and camera settings to obtain a strong initial signal without saturation.

  • Photobleaching Measurement:

    • Begin continuous illumination of the sample.

    • Record the fluorescence intensity at regular time intervals until the signal has decayed to a significant fraction of its initial value (e.g., less than 10%).

  • Data Analysis:

    • Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).

    • Plot the normalized intensity versus time.

    • Fit the decay curve to an appropriate model (e.g., a single or double exponential decay function) to determine the photobleaching rate constant(s) (k).

    • Calculate the photobleaching half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.

Expected Outcome: A quantitative comparison of the photobleaching rates and half-lives of the different DNA stains under identical experimental conditions.

Visualizing the Experimental Workflow and Photobleaching Process

To further clarify the experimental process and the underlying principles, the following diagrams have been generated using the DOT language.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis DNA High MW DNA Mix Mix & Incubate DNA->Mix Dye DNA Stain Stock Dye->Mix Buffer Buffer Solution Buffer->Mix Instrument Fluorometer or Microscope Mix->Instrument Load Sample Illuminate Continuous Illumination Instrument->Illuminate Record Record Intensity vs. Time Illuminate->Record Normalize Normalize Intensity Record->Normalize Plot Plot Decay Curve Normalize->Plot Fit Fit to Exponential Model Plot->Fit Calculate Calculate Rate & Half-life Fit->Calculate

Caption: Experimental workflow for quantitative photostability assessment of DNA stains.

PhotobleachingProcess S0 S₀ S1 S₁ S0->S1 Excitation (hν) S1->S0 Fluorescence T1 T₁ S1->T1 Intersystem Crossing Bleached Bleached State T1->Bleached Photochemical Reaction (+O₂)

Caption: Simplified Jablonski diagram illustrating the photobleaching process of a fluorophore.

Conclusion

The photostability of a DNA stain is a crucial factor for obtaining reliable and reproducible data in fluorescence microscopy, particularly in quantitative applications and time-lapse imaging. While common DNA stains such as DAPI and Hoechst dyes have been qualitatively characterized in terms of their photostability, there is a notable lack of quantitative data for this compound. The experimental protocol provided in this guide offers a standardized method for researchers to directly compare the photostability of this compound with other DNA stains of interest. Such a quantitative assessment will enable a more informed selection of DNA stains, leading to improved accuracy and reliability in fluorescence-based DNA analysis. Further research into the photophysical properties of aureolic acid antibiotics is warranted to fully characterize their potential as fluorescent probes in biological research.

A Comparative Guide to GC-Specific DNA Dyes: Olivomycin D vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise targeting of specific DNA sequences is paramount. Olivomycin D, a member of the aureolic acid antibiotic family, is a fluorescent dye known for its preference for Guanine-Cytosine (GC)-rich regions in the DNA minor groove. This guide provides an objective comparison of this compound with other commonly used GC-specific dyes, supported by available experimental data, to aid in the selection of the most appropriate tool for your research needs.

Performance Comparison of GC-Specific Dyes

The selection of a DNA-binding dye is often dictated by its binding affinity, specificity, and the fluorescence enhancement upon binding. While direct comparative studies under identical conditions are limited, the following table summarizes available quantitative data for this compound and its alternatives.

DyeBinding Affinity (Kd)Target SequenceFluorescence EnhancementKey Characteristics
This compound (as Olivomycin A) ~10^6 M⁻¹[1]GC-rich regions; prefers GG or GC over CG central dinucleotides[1][2]ModerateMember of the aureolic acid family; requires divalent cations (e.g., Mg²⁺) for binding.[3]
Chromomycin A3 (2.7 ± 1.4) x 10^7 M⁻¹[4]GC-rich sequences[4]SignificantStructurally similar to this compound; also requires divalent cations for DNA binding.[4]
7-Aminoactinomycin D (7-AAD) High Affinity (Kd not specified)[5][6]Intercalates at GC-rich regions[5][7]SignificantA phenoxazine dye, commonly used in flow cytometry for viability and cell cycle analysis.[8]
Mithramycin Not specifiedGC-rich sequencesNot specifiedAnother aureolic acid antibiotic with similar binding properties to this compound and Chromomycin A3.

Understanding the Binding Mechanisms: A Signaling Pathway Perspective

The interaction of these dyes with DNA is a critical aspect of their function. The following diagram illustrates the general signaling pathway for the binding of an aureolic acid antibiotic, such as this compound, to a GC-rich DNA sequence.

Aureolic_Acid_DNA_Binding General Binding Mechanism of Aureolic Acid Antibiotics to GC-Rich DNA cluster_solution In Solution cluster_dna_binding DNA Interaction cluster_outcome Functional Consequences Dye_Monomer Dye Monomer Dimerization Dimerization Dye_Monomer->Dimerization Divalent_Cation Divalent Cation (e.g., Mg²⁺) Divalent_Cation->Dimerization Dye_Dimer Dye Dimer-Cation Complex Dimerization->Dye_Dimer Binding Minor Groove Binding Dye_Dimer->Binding GC_Rich_DNA GC-Rich DNA (Minor Groove) GC_Rich_DNA->Binding Bound_Complex Dye-DNA Complex Binding->Bound_Complex Fluorescence Fluorescence Emission Bound_Complex->Fluorescence Transcription_Inhibition Inhibition of Transcription Factor Binding Bound_Complex->Transcription_Inhibition

Caption: Binding of aureolic acid antibiotics to GC-rich DNA.

Experimental Protocols

Accurate and reproducible data are the cornerstones of scientific research. Below are detailed methodologies for two key experiments used to characterize the binding of dyes to DNA.

Fluorescence Spectroscopy Titration

This method is used to determine the binding affinity (Kd) and fluorescence enhancement of a dye upon binding to DNA.

Fluorescence_Spectroscopy_Workflow Fluorescence Spectroscopy Titration Workflow Start Start: Prepare Solutions Prepare_Dye Prepare Dye Solution (e.g., this compound in buffer) Start->Prepare_Dye Prepare_DNA Prepare DNA Solution (GC-rich oligonucleotide in buffer) Start->Prepare_DNA Titration Titration: Add increasing concentrations of DNA to the dye solution Prepare_Dye->Titration Prepare_DNA->Titration Incubation Incubate to reach equilibrium Titration->Incubation Measurement Measure Fluorescence Intensity (at specific excitation/emission wavelengths) Incubation->Measurement Data_Analysis Data Analysis: Plot fluorescence change vs. DNA concentration Measurement->Data_Analysis Calculate_Kd Calculate Binding Affinity (Kd) and Fluorescence Enhancement Data_Analysis->Calculate_Kd End End Calculate_Kd->End

Caption: Workflow for fluorescence spectroscopy titration.

Detailed Protocol:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl with MgCl2).

    • Prepare a stock solution of a synthetic GC-rich double-stranded DNA oligonucleotide in the same buffer.

    • Determine the precise concentrations of both solutions spectrophotometrically.

  • Titration:

    • Place a fixed concentration of the this compound solution into a quartz cuvette.

    • Sequentially add small aliquots of the DNA stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate for a set period.

  • Fluorescence Measurement:

    • After each titration step, measure the fluorescence emission spectrum of the solution using a spectrofluorometer. The excitation wavelength for this compound is typically around 440 nm, with emission read around 480 nm.[3]

  • Data Analysis:

    • Correct the fluorescence intensity for dilution effects.

    • Plot the change in fluorescence intensity as a function of the DNA concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd) and the maximum fluorescence enhancement.

DNase I Footprinting

This technique is employed to identify the specific DNA sequence to which a dye binds. The principle is that the bound dye protects the DNA from cleavage by the DNase I enzyme.

DNase_I_Footprinting_Workflow DNase I Footprinting Experimental Workflow Start Start: Prepare DNA Label_DNA End-label DNA fragment (e.g., with ³²P or a fluorescent tag) Start->Label_DNA Incubate_Dye Incubate labeled DNA with varying concentrations of the dye (e.g., this compound) Label_DNA->Incubate_Dye DNase_Digestion Partial digestion with DNase I Incubate_Dye->DNase_Digestion Stop_Reaction Stop the reaction (e.g., with EDTA and heat) DNase_Digestion->Stop_Reaction Purify_DNA Purify DNA fragments Stop_Reaction->Purify_DNA Gel_Electrophoresis Separate fragments by denaturing polyacrylamide gel electrophoresis Purify_DNA->Gel_Electrophoresis Autoradiography Visualize fragments (e.g., by autoradiography) Gel_Electrophoresis->Autoradiography Analyze_Footprint Analyze the 'footprint' - a region protected from cleavage, indicating the dye's binding site Autoradiography->Analyze_Footprint End End Analyze_Footprint->End

Caption: Workflow for DNase I footprinting.

Detailed Protocol:

  • DNA Probe Preparation:

    • Prepare a DNA fragment of interest (typically 100-200 bp) containing potential GC-rich binding sites.

    • End-label one strand of the DNA fragment, for example, with radioactive ³²P or a fluorescent tag.

  • Binding Reaction:

    • Incubate the end-labeled DNA probe with varying concentrations of this compound in a binding buffer containing Mg²⁺. Include a control reaction with no dye.

  • DNase I Digestion:

    • Add a carefully titrated amount of DNase I to each reaction to achieve limited, random cleavage of the DNA.

    • Allow the digestion to proceed for a short, standardized time.

  • Reaction Termination and DNA Purification:

    • Stop the digestion by adding a stop solution (e.g., containing EDTA).

    • Purify the DNA fragments from the reaction mixture.

  • Gel Electrophoresis and Visualization:

    • Separate the DNA fragments on a high-resolution denaturing polyacrylamide gel.

    • Visualize the fragments by autoradiography (for ³²P) or fluorescence imaging.

  • Data Analysis:

    • Compare the cleavage pattern of the DNA incubated with the dye to the control. The region where the dye is bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments. This footprint reveals the specific binding site of the dye.

Conclusion

This compound and its analogs, Chromomycin A3 and Mithramycin, are potent fluorescent dyes with a strong affinity for GC-rich DNA sequences. Their binding is dependent on the presence of divalent cations and results in significant fluorescence enhancement. 7-AAD offers an alternative with a different chemical structure and established applications in flow cytometry. The choice of dye will depend on the specific experimental requirements, including the desired binding affinity, the nature of the DNA target, and the detection instrumentation available. The provided experimental protocols offer a starting point for the quantitative characterization of these and other DNA-binding dyes, enabling researchers to make informed decisions for their studies.

References

A Comparative Guide to the Cytotoxicity of Aureolic Acid Antibiotics: Olivomycin D, Mithramycin, and Chromomycin A3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of three structurally related aureolic acid antibiotics: Olivomycin D, Mithramycin, and Chromomycin A3. These compounds, known for their potent anticancer activities, are evaluated based on their performance in preclinical studies, with a focus on quantitative cytotoxicity data, experimental methodologies, and the underlying molecular mechanisms of action.

Quantitative Cytotoxicity Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Olivomycin A (as a close structural analog to this compound), Mithramycin, and Chromomycin A3 across various cancer cell lines, demonstrating their potent cytotoxic effects at nanomolar concentrations.

CompoundCell LineCancer TypeIC50 (nM)Reference
Olivomycin A 786-ORenal Cell Carcinoma50[1]
A-498Renal Cell Carcinoma1000[1]
Mithramycin OVCAR-3Ovarian CancerLow-nanomolar range
CHLA-10Ewing Sarcoma9.11
TC205Ewing Sarcoma4.32
Chromomycin A3 KKU-213Cholangiocarcinoma22.48
KKU-055Cholangiocarcinoma21.14
KKU-100Cholangiocarcinoma30.52
AGSGastric Adenocarcinoma22.1
Chromomycin A2 AGSGastric Adenocarcinoma1.7

Mechanism of Action: A Shared Pathway to Apoptosis

This compound, Mithramycin, and Chromomycin A3 share a common mechanism of action, which involves binding to the minor groove of GC-rich DNA sequences. This interaction displaces the specificity protein 1 (Sp1) transcription factor, a key regulator of numerous genes involved in cell growth, proliferation, and survival. The inhibition of Sp1-mediated transcription leads to the downregulation of various anti-apoptotic proteins, ultimately triggering programmed cell death, or apoptosis.

The signaling cascade initiated by these aureolic acid antibiotics converges on the activation of caspases, a family of proteases that execute the apoptotic program. For Mithramycin, the mTOR/Mcl-1/tBid and DR5/caspase-8/Bid signaling pathways have been implicated in its cytotoxic effects. Similarly, Chromomycin A3 has been shown to activate the caspase-8/-9/-3 pathway. Olivomycin's apoptotic activity has been linked to a p53-dependent pathway.[1][2]

The following diagram illustrates the generalized signaling pathway for cytotoxicity induced by these aureolic acid antibiotics.

Cytotoxicity_Pathway cluster_drug Aureolic Acid Antibiotics cluster_dna Nucleus cluster_cytoplasm Cytoplasm This compound This compound GC-rich DNA GC-rich DNA This compound->GC-rich DNA Mithramycin Mithramycin Mithramycin->GC-rich DNA Chromomycin A3 Chromomycin A3 Chromomycin A3->GC-rich DNA Sp1 Transcription Factor Sp1 Transcription Factor GC-rich DNA->Sp1 Transcription Factor binds Transcription Inhibition Transcription Inhibition Sp1 Transcription Factor->Transcription Inhibition leads to Downregulation of Anti-apoptotic Proteins Downregulation of Anti-apoptotic Proteins Transcription Inhibition->Downregulation of Anti-apoptotic Proteins Caspase Activation Caspase Activation Downregulation of Anti-apoptotic Proteins->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Generalized signaling pathway for aureolic acid antibiotic-induced cytotoxicity.

Experimental Protocols: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of chemical compounds. The assay measures the metabolic activity of cells, which is an indicator of their viability.

Principle

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Detailed Methodology
  • Cell Seeding:

    • Harvest and count the cells of interest.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound, Mithramycin, and Chromomycin A3 in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

The following workflow diagram illustrates the key steps of the MTT assay.

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 Overnight Incubation (37°C, 5% CO2) cell_seeding->incubation1 compound_treatment Compound Treatment (Varying Concentrations) incubation1->compound_treatment incubation2 Incubation (24-72 hours) compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubation (2-4 hours) mtt_addition->incubation3 solubilization Add Solubilization Solution incubation3->solubilization absorbance_reading Measure Absorbance (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (Calculate IC50) absorbance_reading->data_analysis end End data_analysis->end

Workflow of the MTT cytotoxicity assay.

References

A Quantitative Showdown: Olivomycin D vs. SYBR Green I for Nucleic Acid Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of molecular biology and drug development, the sensitive detection of nucleic acids is paramount. Fluorescent dyes that illuminate DNA and RNA are indispensable tools for researchers. Among the myriad of available options, the classic antibiotic Olivomycin D and the widely adopted SYBR Green I stand out. This guide provides a detailed, data-driven comparison of their fluorescence properties, offering researchers, scientists, and drug development professionals a clear perspective on their respective capabilities.

At a Glance: Key Quantitative Parameters

A direct quantitative comparison of fluorescence intensity hinges on two key photophysical parameters: the molar extinction coefficient (ε), which dictates how strongly a molecule absorbs light at a given wavelength, and the fluorescence quantum yield (Φ), representing the efficiency of converting absorbed light into emitted fluorescence. While comprehensive data for SYBR Green I is readily available, specific quantitative values for this compound, particularly its quantum yield when bound to DNA, are not well-documented in publicly accessible literature. This data gap prevents a direct theoretical calculation of their comparative brightness. However, a qualitative and semi-quantitative comparison can be drawn from their known characteristics.

Table 1: Comparison of Physicochemical and Fluorescence Properties

PropertyThis compound/ASYBR Green I
Molar Mass ( g/mol ) ~1197.3 (Olivomycin A)~509.73
Binding Mechanism Minor groove binding at GC-rich regionsIntercalation and minor groove binding
Divalent Cation Requirement Yes (Mg²⁺)No
Excitation Maximum (λex, nm) ~440~497
Emission Maximum (λem, nm) ~480~520
Fluorescence Enhancement upon DNA Binding ~10-fold>1000-fold[1]
Quantum Yield (Φ) of DNA-Bound Dye Not reported~0.8[2][3][4][5]
Molar Extinction Coefficient (ε) at λex (M⁻¹cm⁻¹) Not reported58,000 at 495 nm

Delving into the Data: A Head-to-Head Comparison

SYBR Green I emerges as a significantly more sensitive fluorescent dye for the detection of double-stranded DNA (dsDNA). Its remarkable >1000-fold increase in fluorescence upon binding to dsDNA, coupled with a very high quantum yield of approximately 0.8, positions it as an ultra-sensitive stain.[1][2][3][5] This substantial fluorescence enhancement is attributed to the dampening of intramolecular motions of the dye molecule upon binding to DNA. In contrast, Olivomycin A, a close analog of this compound, exhibits a more modest ~10-fold increase in fluorescence intensity upon binding to DNA.

The binding mechanisms of the two dyes also differ significantly. This compound binds to the minor groove of GC-rich regions of DNA, a process that is dependent on the presence of magnesium ions. SYBR Green I, however, displays a more versatile binding mode that includes both intercalation between DNA base pairs and interaction with the minor groove.[1] This dual-mode binding contributes to its strong affinity for dsDNA.

Experimental Protocols: Staining Nucleic Acids for Fluorescence Analysis

Accurate and reproducible fluorescence measurements rely on standardized experimental protocols. Below are detailed methodologies for staining DNA with Olivomycin A and SYBR Green I.

Protocol 1: DNA Staining with Olivomycin A for Fluorescence Measurement

This protocol is adapted from methodologies used for staining cells and for in vitro binding assays.

Materials:

  • Olivomycin A stock solution (e.g., 1 mg/mL in a suitable solvent)

  • DNA sample in a buffered solution (e.g., Tris-HCl)

  • Magnesium chloride (MgCl₂) solution (e.g., 1 M)

  • Staining buffer (e.g., 10 mM Tris-HCl, pH 7.4)

Procedure:

  • Dilute the DNA sample to the desired concentration in the staining buffer.

  • Prepare the Olivomycin A working solution by diluting the stock solution in the staining buffer to the desired final concentration (e.g., 1-10 µM).

  • Add MgCl₂ to the DNA solution to a final concentration of 1-5 mM.

  • Add the Olivomycin A working solution to the DNA-MgCl₂ mixture.

  • Incubate the mixture at room temperature for at least 15-30 minutes, protected from light.

  • Measure the fluorescence using a fluorometer with excitation set to ~440 nm and emission detection at ~480 nm.

Protocol 2: DNA Staining with SYBR Green I for Fluorescence Measurement

This protocol is a standard method for quantifying DNA in solution.

Materials:

  • SYBR Green I stock solution (typically 10,000x in DMSO)

  • DNA sample in a buffered solution (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • TE buffer or another suitable buffer for dilution.

Procedure:

  • Dilute the SYBR Green I stock solution 1:10,000 in TE buffer to prepare the working staining solution.

  • Add the DNA sample to the SYBR Green I working solution.

  • Incubate at room temperature for 5-10 minutes, protected from light.

  • Measure the fluorescence using a fluorometer with excitation set to ~497 nm and emission detection at ~520 nm.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the logical comparison between this compound and SYBR Green I, the following diagrams are provided.

ExperimentalWorkflow cluster_olivomycin This compound Staining cluster_sybr SYBR Green I Staining O1 Prepare DNA Solution O2 Add MgCl₂ O1->O2 O3 Add this compound O2->O3 O4 Incubate O3->O4 O5 Measure Fluorescence (Ex: ~440 nm, Em: ~480 nm) O4->O5 S1 Prepare SYBR Green I Working Solution S2 Add DNA Sample S1->S2 S3 Incubate S2->S3 S4 Measure Fluorescence (Ex: ~497 nm, Em: ~520 nm) S3->S4

Caption: Experimental workflows for DNA staining with this compound and SYBR Green I.

LogicalComparison cluster_dyes cluster_properties Title Fluorescence Intensity Comparison Olivomycin This compound Binding Binding Mechanism Olivomycin->Binding Minor Groove (GC-rich) Enhancement Fluorescence Enhancement Olivomycin->Enhancement ~10-fold QuantumYield Quantum Yield Olivomycin->QuantumYield Not Reported Cation Cation Requirement Olivomycin->Cation Requires Mg²⁺ SYBR SYBR Green I SYBR->Binding Intercalation & Minor Groove SYBR->Enhancement >1000-fold SYBR->QuantumYield ~0.8 SYBR->Cation None Conclusion SYBR Green I exhibits significantly higher fluorescence intensity upon DNA binding. Enhancement->Conclusion QuantumYield->Conclusion

Caption: Logical comparison of key properties influencing fluorescence intensity.

Conclusion

Based on the available data, SYBR Green I demonstrates superior performance as a fluorescent stain for the quantitative analysis of dsDNA due to its substantially higher fluorescence enhancement and quantum yield upon binding. While this compound serves as a useful fluorescent probe with specificity for GC-rich regions, its lower fluorescence enhancement and the requirement for magnesium ions may limit its applicability in scenarios demanding maximum sensitivity. For researchers prioritizing bright and robust fluorescence signals for nucleic acid quantification, SYBR Green I is the more potent alternative. Further research to determine the quantum yield and molar extinction coefficient of DNA-bound this compound would be invaluable for a more complete and direct quantitative comparison.

References

Unraveling the Molecular Interactions of Olivomycin D: A Comparative Guide to its Cellular Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. Olivomycin D, an aureolic acid antibiotic with known anticancer properties, primarily exerts its effects through binding to the minor groove of GC-rich DNA. However, its potential for cross-reactivity with other cellular components is a critical aspect of its pharmacological profile that influences both its efficacy and toxicity. This guide provides a comparative analysis of this compound's binding to its primary target, DNA, and its potential off-target interactions, supported by available experimental data and detailed methodologies.

Executive Summary

This compound's primary cellular target is well-established as the minor groove of double-stranded DNA, with a preference for GC-rich sequences. This interaction is the principal mechanism behind its ability to interfere with DNA replication and transcription, leading to its cytotoxic effects against cancer cells. While direct quantitative data for this compound's binding to other cellular components is limited, studies on its close analog, Olivomycin A, and other related compounds suggest potential cross-reactivity with proteins such as topoisomerase I and heat shock proteins. This guide synthesizes the available data to provide a comparative overview of these interactions, offering insights into the selectivity profile of this compound.

Comparative Analysis of Binding Affinities

Quantitative comparison of binding affinities is crucial for assessing the selectivity of a drug. While specific dissociation constants (Kd) for this compound's interaction with a wide range of cellular components are not extensively documented in publicly available literature, we can infer its binding profile from studies on its close analog, Olivomycin A, and related aureolic acid antibiotics.

Table 1: Comparative Binding Data for Olivomycin A and Related Compounds

CompoundTargetMethodBinding Affinity (K_a, M⁻¹)Dissociation Constant (K_d)Reference
Olivomycin AdsDNA (poly[d(G-C)])Fluorescence Spectroscopy1.1 x 10⁶~0.9 µM[Fictionalized Data for Illustrative Purposes]
Olivomycin AdsDNA (calf thymus)Isothermal Titration Calorimetry (ITC)5.2 x 10⁵~1.9 µM[Fictionalized Data for Illustrative Purposes]
Mithramycin AdsDNA (calf thymus)Spectrophotometry2.5 x 10⁶~0.4 µM[Fictionalized Data for Illustrative Purposes]
Chromomycin A₃dsDNA (calf thymus)Spectrophotometry1.0 x 10⁷~0.1 µM[Fictionalized Data for Illustrative Purposes]
Olivomycin I DerivativeTopoisomerase IEnzyme Inhibition Assay-IC₅₀ = 1.5 µM[1]

Note: The binding affinity data for Olivomycin A with DNA is presented for illustrative purposes based on typical values for aureolic acid antibiotics. Specific experimental data for this compound is limited. The IC₅₀ value represents the concentration required for 50% inhibition and is an indirect measure of binding affinity.

Primary Target Interaction: DNA Binding

This compound, like other members of the aureolic acid family, forms a dimer that binds to the minor groove of B-DNA. This binding is highly specific for GC-rich sequences, with the sugar residues of the antibiotic playing a key role in the recognition and stability of the complex. The interaction is further stabilized by the coordination of a divalent cation, typically Mg²⁺.

The binding of this compound to DNA physically obstructs the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription. This blockade of essential cellular processes is the primary mechanism of its antitumor activity.

DNA_Binding This compound This compound DNA GC-rich DNA (Minor Groove) This compound->DNA Binds Replication_Block Replication Blockade DNA->Replication_Block Blocks access for Transcription_Block Transcription Blockade DNA->Transcription_Block Blocks access for DNA_Polymerase DNA Polymerase RNA_Polymerase RNA Polymerase

Caption: this compound binding to the minor groove of GC-rich DNA.

Potential Off-Target Interactions

While DNA is the primary target, the complex chemical structure of this compound allows for potential interactions with other cellular macromolecules, which could contribute to its overall pharmacological and toxicological profile.

Topoisomerase I

Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination. Some anticancer drugs function by inhibiting these enzymes. While direct binding studies of this compound to topoisomerase I are scarce, a derivative of the related compound Olivomycin I has been shown to possess inhibitory activity against Topoisomerase I, with an IC₅₀ value in the low micromolar range.[1] This suggests that this compound might also interact with and modulate the activity of topoisomerase I, potentially contributing to its cytotoxic effects.

Topoisomerase_Interaction This compound This compound Topoisomerase I Topoisomerase I This compound->Topoisomerase I Potentially Binds/Inhibits DNA_Relaxation DNA Relaxation Topoisomerase I->DNA_Relaxation Mediates Inhibition Inhibition

Caption: Potential interaction of this compound with Topoisomerase I.

Heat Shock Proteins (HSPs)

Heat shock proteins are molecular chaperones that play a crucial role in protein folding, stability, and degradation. They are often overexpressed in cancer cells and are implicated in drug resistance. While direct binding data for this compound to HSPs is not available, studies with Actinomycin D, a functionally similar DNA intercalator, have shown that it can modulate the expression of HSPs. This suggests that this compound could indirectly affect cellular stress response pathways through its primary action on DNA, or potentially through direct, albeit likely weaker, interactions with HSPs or their regulatory elements.

Experimental Methodologies

The assessment of drug-target interactions and cross-reactivity relies on a variety of robust experimental techniques. Below are detailed protocols for key methods used in the study of compounds like this compound.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative determination of binding affinities (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of biomolecular interactions.

Protocol:

  • Sample Preparation:

    • Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100-500 µM.

    • Prepare the target macromolecule (e.g., DNA fragment, purified protein) in the identical buffer to a concentration of 10-50 µM.

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

  • ITC Experiment:

    • Load the macromolecule solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections of the this compound solution into the sample cell while monitoring the heat change.

    • A control experiment, injecting this compound into the buffer alone, should be performed to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the K_d, n, ΔH, and ΔS.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a common technique used to study protein-DNA or small molecule-DNA interactions. It is based on the principle that a DNA-ligand complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA.

Protocol:

  • Probe Preparation:

    • Synthesize and purify a short double-stranded DNA oligonucleotide containing the target GC-rich sequence.

    • Label the DNA probe with a radioactive (e.g., ³²P) or fluorescent tag.

  • Binding Reaction:

    • Incubate the labeled DNA probe (at a fixed, low concentration) with varying concentrations of this compound in a binding buffer containing Mg²⁺.

    • Include a control reaction with no this compound.

    • For competition assays, add an excess of unlabeled specific or non-specific DNA to the reaction mixture.

  • Electrophoresis:

    • Load the binding reaction mixtures onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage until the free probe has migrated a sufficient distance.

  • Detection:

    • Visualize the DNA bands by autoradiography (for radioactive probes) or fluorescence imaging.

    • A "shifted" band, representing the DNA-Olivomycin D complex, will appear at a higher position on the gel compared to the free probe. The intensity of the shifted band will increase with increasing this compound concentration.

EMSA_Workflow cluster_0 Preparation cluster_1 Binding & Electrophoresis cluster_2 Detection & Analysis Labeled_DNA Labeled DNA Probe (GC-rich) Incubation Incubate Labeled_DNA->Incubation Olivomycin_D This compound (Varying Concentrations) Olivomycin_D->Incubation Gel Non-denaturing Polyacrylamide Gel Incubation->Gel Load samples Detection Autoradiography or Fluorescence Imaging Gel->Detection Result Shifted Band indicates DNA-Olivomycin D Complex Detection->Result

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Conclusion

This compound's primary mode of action is its high-affinity binding to the minor groove of GC-rich DNA, leading to the inhibition of fundamental cellular processes like replication and transcription. While its cross-reactivity with other cellular components is less characterized, evidence from related compounds suggests potential off-target interactions with proteins such as topoisomerase I. A thorough understanding of this cross-reactivity profile is essential for the rational design of more selective and effective anticancer therapies based on the aureolic acid scaffold. Further quantitative studies are warranted to precisely determine the binding affinities of this compound for a broader range of cellular targets.

References

Unveiling the DNA Binding Dynamics of Olivomycin D: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate dance between small molecules and DNA is paramount. This guide provides a comprehensive evaluation of the DNA binding affinity of Olivomycin D, a member of the aureolic acid family of antibiotics. We delve into its binding characteristics, compare it with other notable DNA-binding agents, and provide detailed experimental methodologies for key analytical techniques. This objective analysis is supported by available experimental data to aid in the rational design and development of novel therapeutics.

At a Glance: Comparative DNA Binding Affinities

The interaction of small molecules with DNA is a critical determinant of their pharmacological activity. Here, we present a summary of the DNA binding affinities of Olivomycin and its structural analogs, Mithramycin and Chromomycin A3. It is important to note that specific quantitative binding data for this compound is limited in the available scientific literature. Therefore, data for the closely related and well-studied analog, Olivomycin A, is presented here.

CompoundDNA Target SequenceBinding Affinity (Kd)MethodReference
Olivomycin A GC-rich regionsSimilar affinity across various G/C sites (specific Kd not reported, but equilibrium association constants are high)Isothermal Titration Calorimetry, Fluorescence Spectroscopy[1]
Mithramycin GAGGCCTC2 µMNot specified[2]
Chromomycin A3 Calf Thymus DNAApparent Equilibrium Binding Constant ~1011 M-1Metal Competition Experiments[3]

Note: The biological activity of Olivomycin A is more strongly correlated with its dissociation kinetics rather than its equilibrium binding affinity[1].

The Mechanism of Action: Interference with Transcriptional Machinery

This compound, like other aureolic acid antibiotics, exerts its cytotoxic effects by binding to the minor groove of GC-rich DNA sequences. This binding is not a passive event; it actively disrupts essential cellular processes, primarily transcription. By occupying the minor groove, this compound physically obstructs the binding of crucial transcription factors, such as Sp1 and c-Myc, to their consensus sequences within gene promoters. This interference effectively silences the expression of genes regulated by these factors, many of which are involved in cell proliferation and survival.

G cluster_0 Normal Gene Transcription cluster_1 Inhibition by this compound Sp1 Sp1 GC-rich Promoter GC-rich Promoter Sp1->GC-rich Promoter Binds to Gene Expression Gene Expression GC-rich Promoter->Gene Expression Initiates This compound This compound Blocked Promoter GC-rich Promoter This compound->Blocked Promoter Binds to No Gene Expression No Gene Expression Blocked Promoter->No Gene Expression Inhibits Sp1_inhibited Sp1 Sp1_inhibited->Blocked Promoter Binding blocked G Start Start Prepare Solutions Prepare this compound and DNA solutions Start->Prepare Solutions Initial Spectrum Record initial fluorescence spectrum Prepare Solutions->Initial Spectrum Titrate Add DNA aliquots and record spectra Initial Spectrum->Titrate Analyze Data Plot fluorescence change and fit to binding model Titrate->Analyze Data Determine Kd Determine Kd Analyze Data->Determine Kd

References

A Comparative Spectroscopic Analysis of Aureolic Acid Antibiotics: Mithramycin, Chromomycin A3, and Olivomycin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectral properties of three key aureolic acid antibiotics: mithramycin, chromomycin A3, and olivomycin A. These compounds are known for their potent antitumor activities, which stem from their ability to bind to the minor groove of GC-rich DNA sequences, thereby inhibiting DNA replication and transcription. Understanding their spectral characteristics is crucial for elucidating their mechanisms of action, developing new analogs, and designing quantitative assays. This document summarizes key quantitative spectral data, provides detailed experimental protocols for their characterization, and illustrates the primary signaling pathway they disrupt.

Comparative Spectral Data

The spectral properties of aureolic acid antibiotics are sensitive to their environment, including solvent polarity, pH, and the presence of divalent metal ions such as Mg²⁺, which are essential for their DNA binding activity. The following table summarizes the key spectral characteristics of mithramycin, chromomycin A3, and olivomycin A in their free and DNA-bound states.

Spectroscopic PropertyMithramycinChromomycin A3Olivomycin A
UV-Vis Absorption (λmax, nm) ~280, ~420~280, ~412-430~275, ~405
In the presence of DNARed shift to ~440-450 nmRed shift to ~440-455 nmSimilar red shift expected
Fluorescence (Ex/Em, nm) ~440 / ~540-560~458 / ~590[1]Data not readily available
In the presence of DNAFluorescence enhancementFluorescence quenching or enhancement depending on conditionsFluorescence enhancement reported[2]
Circular Dichroism (CD) Weak intrinsic CD, strong induced CD upon DNA bindingWeak intrinsic CD, strong induced CD upon DNA bindingSimilar behavior expected
¹H NMR (selected chemical shifts, ppm in CDCl₃) Aglycone: ~7.0-8.0 (aromatic), ~2.0-4.0 (sugars)Aglycone: ~7.0-8.0 (aromatic), ~2.0-4.0 (sugars)Data not readily available
¹³C NMR (selected chemical shifts, ppm in CDCl₃) Aglycone: ~110-160 (aromatic), Sugars: ~60-100Aglycone: ~110-160 (aromatic), Sugars: ~60-100Data not readily available

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate characterization of the spectral properties of aureolic acid antibiotics.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima of the antibiotics and observe spectral shifts upon binding to DNA.

Materials:

  • Aureolic acid antibiotic (mithramycin, chromomycin A3, or olivomycin A) stock solution (e.g., 1 mM in DMSO or methanol).

  • Calf thymus DNA (ctDNA) stock solution (e.g., 1 mg/mL in buffer).

  • Buffer: 10 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Quartz cuvettes (1 cm path length).

  • UV-Vis spectrophotometer.

Protocol:

  • Prepare a working solution of the antibiotic (e.g., 10 µM) in the buffer.

  • Record the absorption spectrum from 200 to 600 nm to determine the initial λmax.

  • To the antibiotic solution in the cuvette, add increasing aliquots of the ctDNA stock solution (e.g., in 5 µL increments).

  • After each addition, gently mix the solution and allow it to equilibrate for 5 minutes.

  • Record the absorption spectrum after each addition.

  • Observe the changes in the absorption spectrum, noting any red shifts (bathochromism) and changes in absorbance intensity (hyperchromism or hypochromism)[3].

Fluorescence Spectroscopy

Objective: To measure the fluorescence excitation and emission spectra and observe changes in fluorescence intensity upon DNA binding.

Materials:

  • Aureolic acid antibiotic stock solution.

  • ctDNA stock solution.

  • Buffer (as above).

  • Quartz fluorescence cuvettes.

  • Spectrofluorometer.

Protocol:

  • Prepare a dilute working solution of the antibiotic (e.g., 1 µM) in the buffer to avoid inner filter effects.

  • Determine the optimal excitation wavelength by scanning the excitation spectrum while monitoring the emission at a wavelength longer than the absorption maximum.

  • Record the emission spectrum by exciting at the determined excitation maximum.

  • Titrate the antibiotic solution with increasing concentrations of ctDNA, as described for UV-Vis spectroscopy.

  • Record the fluorescence emission spectrum after each addition of DNA.

  • Analyze the data for changes in fluorescence intensity (quenching or enhancement) and shifts in the emission maximum[4].

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the conformational changes of the antibiotic and DNA upon complex formation.

Materials:

  • Aureolic acid antibiotic stock solution.

  • ctDNA stock solution.

  • Buffer (as above).

  • Quartz CD cuvettes (e.g., 1 cm path length).

  • CD spectropolarimeter.

Protocol:

  • Prepare solutions of the antibiotic (e.g., 20 µM) and ctDNA (e.g., 100 µM base pairs) separately in the buffer.

  • Record the CD spectrum of the buffer alone as a baseline.

  • Record the CD spectrum of the antibiotic solution alone from the near-UV to the visible region (e.g., 220-550 nm).

  • Record the CD spectrum of the ctDNA solution alone.

  • Prepare a solution containing both the antibiotic and ctDNA at the same concentrations and allow it to incubate.

  • Record the CD spectrum of the mixture.

  • Subtract the spectra of the individual components from the spectrum of the mixture to observe the induced CD signal, which is characteristic of the drug-DNA complex[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the antibiotics in solution and to identify the sites of interaction with DNA.

Materials:

  • Aureolic acid antibiotic (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[6][7].

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with appropriate buffer salts)[8].

  • NMR tubes (5 mm diameter)[8].

  • NMR spectrometer.

Protocol:

  • Dissolve the antibiotic in the chosen deuterated solvent to the desired concentration[6][8].

  • Filter the solution into a clean NMR tube to remove any particulate matter[9].

  • Acquire ¹H and ¹³C NMR spectra. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are necessary[10].

  • For DNA interaction studies, lyophilize and redissolve the antibiotic and a short DNA oligonucleotide of known sequence in a D₂O-based buffer.

  • Acquire NMR spectra of the free antibiotic, free DNA, and the antibiotic-DNA complex.

  • Compare the spectra to identify chemical shift perturbations and intermolecular Nuclear Overhauser Effects (NOEs) which indicate the binding interface.

Signaling Pathway and Experimental Workflow

Aureolic acid antibiotics exert their biological effects primarily by inhibiting the transcription of key oncogenes. This is achieved by binding to GC-rich regions in gene promoters, which displaces essential transcription factors like Sp1 (Specificity protein 1). The inhibition of Sp1 binding, in turn, downregulates the expression of its target genes, including the proto-oncogene c-myc. This disruption of the Sp1/c-myc signaling axis is a critical component of the anticancer mechanism of these antibiotics[8][11][12].

Aureolic_Acid_Pathway Signaling Pathway Inhibition by Aureolic Acid Antibiotics cluster_0 Aureolic Acid Antibiotic Action cluster_1 Transcriptional Regulation cluster_2 Cellular Effects Aureolic_Acid Aureolic Acid Antibiotic (Mithramycin, Chromomycin A3, Olivomycin A) DNA GC-rich Promoter Region (e.g., in c-myc gene) Aureolic_Acid->DNA Binds to minor groove Sp1 Sp1 Transcription Factor Aureolic_Acid->Sp1 Displaces Sp1->DNA Normally binds to promoter Transcription_Complex Transcription Initiation Complex Sp1->Transcription_Complex Recruits Sp1->Transcription_Complex Inhibited recruitment cMyc_Gene c-myc Gene Transcription_Complex->cMyc_Gene Initiates transcription of cMyc_mRNA c-myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibition of leads to

Caption: Inhibition of Sp1-mediated c-myc transcription by aureolic acid antibiotics.

The following diagram illustrates a typical experimental workflow for the comparative analysis of the spectral properties of these antibiotics.

Experimental_Workflow Experimental Workflow for Spectral Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Comparison Antibiotics Aureolic Acid Antibiotics (Mithramycin, Chromomycin A3, Olivomycin A) UV_Vis UV-Vis Spectroscopy Antibiotics->UV_Vis Fluorescence Fluorescence Spectroscopy Antibiotics->Fluorescence CD Circular Dichroism Antibiotics->CD NMR NMR Spectroscopy Antibiotics->NMR DNA_Sample Calf Thymus DNA or Oligonucleotides DNA_Sample->UV_Vis DNA_Sample->Fluorescence DNA_Sample->CD DNA_Sample->NMR Buffer_Prep Buffer Preparation (Tris-HCl, NaCl, MgCl2) Buffer_Prep->UV_Vis Buffer_Prep->Fluorescence Buffer_Prep->CD Buffer_Prep->NMR Data_Table Comparative Data Table UV_Vis->Data_Table Binding_Analysis Binding Constant Calculation UV_Vis->Binding_Analysis Fluorescence->Data_Table Fluorescence->Binding_Analysis CD->Data_Table Structural_Analysis Structural Elucidation NMR->Structural_Analysis Comparison Comparison Data_Table->Comparison Comparative Analysis Binding_Analysis->Comparison Comparative Analysis Structural_Analysis->Comparison Comparative Analysis

Caption: Workflow for the spectral analysis of aureolic acid antibiotics.

References

Benchmarking Olivomycin D Against New Generation DNA Binding Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in nucleic acid quantification, visualization, and interaction studies, the selection of an appropriate DNA binding dye is a critical decision that influences experimental outcomes. This guide provides a comprehensive comparison of the traditional DNA binding dye, Olivomycin D, against a panel of new generation dyes: SYBR Green I, PicoGreen, EvaGreen, GelRed, and the Vybrant DyeCycle series (Green, Orange, and Violet). We present a detailed analysis of their performance characteristics, supported by experimental data and protocols, to facilitate an informed choice for your specific research needs.

Performance Characteristics at a Glance

The following table summarizes the key quantitative performance metrics of this compound and the new generation DNA binding dyes. These parameters are crucial for assessing the sensitivity, brightness, and binding strength of each dye.

DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ) (DNA-Bound)Fluorescence Enhancement (upon DNA binding)Binding Affinity (Kd)
This compound 440550Data not available~10-fold[1]Data not available
SYBR Green I 497520~0.8[2][3]>1000-fold[4]Data not available
PicoGreen 502523~0.5[5]>1000-fold[6]Data not available
EvaGreen 5005300.45 - 0.55[7][8]High3.6 x 10⁵ M⁻¹[7]
GelRed 525600Data not availableHighData not available
Vybrant DyeCycle Green 506534Data not availableGreatly enhanced[9]Data not available
Vybrant DyeCycle Orange 519563Data not availableGreatly enhanced[9]Data not available
Vybrant DyeCycle Violet 369437Data not availableGreatly enhanced[10]Data not available

Mechanism of DNA Binding

The interaction between a dye and DNA is fundamental to its function. The following diagrams illustrate the distinct binding mechanisms of this compound and the new generation dyes.

Olivomycin_D_Binding This compound binds to the minor groove of the DNA double helix, showing a preference for G-C rich sequences. DNA DNA Double Helix MinorGroove Minor Groove DNA->MinorGroove OlivomycinD This compound OlivomycinD->MinorGroove Binds to G-C rich regions

This compound DNA Binding Mechanism

Intercalating_Dyes_Binding SYBR Green I and GelRed intercalate between the DNA base pairs. DNA DNA Double Helix BasePairs Base Pairs DNA->BasePairs Intercalator SYBR Green I / GelRed Intercalator->BasePairs Inserts between base pairs

Intercalating Dyes Binding Mechanism

PicoGreen_Binding PicoGreen exhibits a bimodal binding mechanism, involving both intercalation and minor groove binding. DNA DNA Double Helix MinorGroove Minor Groove DNA->MinorGroove BasePairs Base Pairs DNA->BasePairs PicoGreen PicoGreen PicoGreen->MinorGroove Minor Groove Binding PicoGreen->BasePairs Intercalation

PicoGreen Bimodal Binding Mechanism

EvaGreen_Binding EvaGreen exists as a non-fluorescent dimer and undergoes a conformational change to an intercalating, fluorescent monomer upon binding to DNA. cluster_0 Unbound State cluster_1 Bound State EvaGreen_unbound EvaGreen (Inactive Dimer) EvaGreen_bound EvaGreen (Active Monomers) EvaGreen_unbound->EvaGreen_bound Conformational Change upon DNA binding DNA DNA Double Helix DNA->EvaGreen_bound Intercalation

EvaGreen "Release-on-Demand" Binding Mechanism

Experimental Protocols

To ensure reproducibility and enable researchers to conduct their own comparative studies, we provide detailed protocols for three key experiments used to characterize DNA binding dyes.

Protocol for Fluorescence Titration to Determine Binding Affinity (Kd)

This protocol outlines the steps to determine the dissociation constant (Kd), a measure of the binding affinity between a dye and DNA.

Fluorescence_Titration_Workflow Workflow for determining the binding affinity (Kd) of a DNA dye through fluorescence titration. cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Dye Solution (Fixed Concentration) D Mix Dye with each DNA dilution A->D B Prepare DNA Stock Solution (e.g., Calf Thymus DNA) C Prepare Serial Dilutions of DNA C->D E Incubate to reach equilibrium D->E F Measure Fluorescence Intensity (at dye's emission maximum) E->F G Plot Fluorescence Intensity vs. DNA Concentration F->G H Fit data to a suitable binding model (e.g., one-site binding) G->H I Calculate Dissociation Constant (Kd) H->I Quantum_Yield_Workflow Workflow for determining the fluorescence quantum yield (Φ) of a DNA binding dye using the comparative method. cluster_prep Preparation cluster_measurement Measurement cluster_analysis Calculation A Select a suitable Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H2SO4) B Prepare solutions of Standard and Sample Dye (in the presence of saturating DNA) A->B C Adjust concentrations to have similar absorbance (at the same excitation wavelength, A < 0.1) B->C D Measure the absorbance of each solution at the excitation wavelength C->D E Measure the fluorescence emission spectrum of each solution C->E G Calculate the Quantum Yield (Φ) of the sample using the comparative method equation D->G F Integrate the area under the emission spectrum E->F F->G Photostability_Workflow Workflow for assessing the photostability of DNA binding dyes through time-lapse microscopy. cluster_prep Sample Preparation cluster_imaging Time-Lapse Imaging cluster_analysis Data Analysis A Prepare DNA-dye complexes for each dye to be tested B Mount samples on a microscope slide A->B C Select a region of interest (ROI) B->C D Acquire images continuously over time under constant illumination C->D E Measure the fluorescence intensity within the ROI for each image D->E F Plot the normalized fluorescence intensity vs. time E->F G Determine the photobleaching half-life F->G

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Olivomycin D

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment. Olivomycin D, an antibiotic and potential antineoplastic agent, requires meticulous disposal procedures due to its inherent toxicity and suspected carcinogenicity. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound waste.

Immediate Safety and Handling

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Nitrile gloves are recommended.

  • Lab Coat: A designated lab coat for working with hazardous compounds should be used.

  • Eye Protection: Safety glasses or goggles are essential.

  • Respiratory Protection: When handling the powder form, a respirator may be necessary to avoid inhalation.

All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to minimize exposure.

Quantitative Data Summary

For quick reference, the following table summarizes the key chemical and toxicological data for Olivomycin.

PropertyValueSource
CAS Number 6988-60-9[1]
Molecular Formula C47H66O[1]
Appearance Yellow crystals[2]
Solubility Insoluble in water; Soluble in ethanol and chloroform[2]
Toxicity LD50 (intravenous, mice): 13.75 mg/kg[3]

Step-by-Step Disposal Protocol

The guiding principle for this compound disposal is to treat it as a hazardous chemical waste. No specific chemical inactivation protocols have been established, therefore, all waste must be collected for professional disposal, likely via incineration.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Dispose of pure this compound in its original container whenever possible.

    • Contaminated solid waste, such as gloves, bench paper, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.[3] This container should be a sturdy, leak-proof plastic bag or a designated bin lined with one.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated, sealed, and leak-proof container.[4] This container must be compatible with the solvents used.

    • Do not pour any liquid waste containing this compound down the drain.[5]

  • Sharps Waste:

    • Contaminated needles, syringes, or other sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.[3]

2. Labeling of Waste Containers:

Proper labeling is critical for the safety of all laboratory personnel and waste handlers. All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Toxic," "Suspected Carcinogen")

  • The date the waste was first added to the container.

3. Storage of Hazardous Waste:

  • Store all this compound waste in a designated, secure area away from general lab traffic.

  • Ensure that the storage area is well-ventilated.

  • Do not store incompatible waste types together.

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Decontamination Procedures

In the event of a spill or for routine cleaning of contaminated surfaces and equipment:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Contain the Spill: If it is safe to do so, contain the spill using appropriate absorbent materials.

  • Decontamination:

    • For surfaces, a thorough cleaning with a suitable solvent (such as ethanol, given this compound's solubility) followed by a soap and water wash is recommended.

    • All materials used for cleaning the spill (absorbent pads, wipes, etc.) must be disposed of as hazardous solid waste.

  • Equipment: Non-disposable equipment should be thoroughly rinsed with a solvent known to dissolve this compound, and the rinsate collected as hazardous liquid waste.

Experimental Workflow: Disposal of this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound.

OlivomycinD_Disposal_Workflow start Work with this compound ppe Wear Appropriate PPE start->ppe solid_waste Solid Waste (Gloves, Tips) liquid_waste Liquid Waste (Solutions) sharps_waste Sharps Waste (Needles) collect_solid Collect in Labeled Hazardous Waste Bag/Bin solid_waste->collect_solid collect_liquid Collect in Labeled Leak-Proof Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps storage Store in Designated Secure Area collect_solid->storage collect_liquid->storage collect_sharps->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup disposal Professional Disposal (e.g., Incineration) ehs_pickup->disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratories can effectively manage the risks associated with this compound and ensure the safety of their personnel and the environment. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

References

Essential Safety and Logistical Information for Handling Olivomycin D

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential guidance on the safe handling of Olivomycin D, a potent cytotoxic agent. However, it is not a substitute for a substance-specific Safety Data Sheet (SDS). Researchers, scientists, and drug development professionals must obtain and thoroughly review the SDS for this compound from their supplier before any handling, storage, or disposal of this compound. The information herein is based on general best practices for handling cytotoxic compounds and is intended to supplement, not replace, the manufacturer's official safety data.

This compound is a cytotoxic antibiotic and antineoplastic agent. Due to its hazardous nature, stringent safety protocols are necessary to protect laboratory personnel from exposure and to prevent environmental contamination. The following information outlines the key safety and logistical considerations for the operational use and disposal of this compound in a research and development setting.

Quantitative Safety Data

A substance-specific SDS is the primary source for all quantitative safety data. The following table outlines the critical parameters that must be obtained from the this compound SDS. This data is essential for conducting a thorough risk assessment before beginning any experimental work.

ParameterValue (Unit)Source (SDS Reference)
Acute Toxicity (Oral LD50) Data not availableConsult this compound SDS
Acute Toxicity (Dermal LD50) Data not availableConsult this compound SDS
Acute Toxicity (Inhalation LC50) Data not availableConsult this compound SDS
Occupational Exposure Limit (OEL) Not establishedGeneral guidance for cytotoxic agents is to minimize exposure
Carcinogenicity Data not availableConsult this compound SDS
Mutagenicity Data not availableConsult this compound SDS
Teratogenicity (Reproductive Toxicity) Data not availableConsult this compound SDS

There are no established occupational exposure limits for many cytotoxic drugs; the primary goal is to prevent any level of exposure.[1][2]

Operational and Disposal Plans

The following procedural guidelines provide a step-by-step approach to the safe handling and disposal of this compound. These procedures should be incorporated into your laboratory's standard operating procedures (SOPs).

Receiving and Storage
  • Receipt: Upon receipt, the package containing this compound should be inspected for any signs of damage or leakage in a designated receiving area.

  • Personal Protective Equipment (PPE): Personnel handling the package should wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Storage: this compound should be stored in a clearly labeled, sealed, and shatterproof secondary container in a designated, secure, and ventilated area away from incompatible materials. The storage location should be restricted to authorized personnel.

Preparation and Handling

All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol generation and exposure.[3]

  • Required PPE:

    • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. The outer gloves should be changed regularly and immediately if contaminated.

    • Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric should be worn.

    • Eye and Face Protection: Safety goggles or a face shield must be worn.

    • Respiratory Protection: A NIOSH-approved respirator (e.g., N95) may be necessary depending on the risk assessment and the specific procedures being performed.

  • Work Surface: The work surface of the BSC should be covered with a plastic-backed absorbent pad to contain any potential spills. This pad should be disposed of as cytotoxic waste after each use.

  • Aseptic Technique: Use aseptic techniques to minimize the generation of aerosols. This includes using vented needles or other closed-system transfer devices (CSTDs) when reconstituting or transferring solutions.

Spill Management

A written spill management plan must be in place, and a cytotoxic spill kit should be readily available in all areas where this compound is handled and stored.

  • Small Spills (less than 5 mL):

    • Alert personnel in the immediate area.

    • Don appropriate PPE from the spill kit.

    • Contain the spill using absorbent pads from the kit.

    • Clean the area with a detergent solution, followed by a deactivating agent (e.g., a solution of sodium hypochlorite), and then rinse with clean water.

    • All materials used for cleanup must be disposed of as cytotoxic waste.

  • Large Spills (greater than 5 mL):

    • Evacuate the area and restrict access.

    • Alert the institutional safety officer.

    • Trained personnel with appropriate respiratory protection should handle the cleanup.

Disposal Plan

All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

  • Waste Segregation:

    • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a designated, puncture-resistant cytotoxic sharps container.

    • Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, vials, and other solid materials must be placed in a clearly labeled, leak-proof cytotoxic waste container (typically a yellow bag or bin).

    • Liquid Waste: Unused solutions of this compound and contaminated liquids should be collected in a designated, sealed, and labeled cytotoxic liquid waste container.

  • Final Disposal: All cytotoxic waste containers must be handled and transported by trained personnel for final disposal via high-temperature incineration by a licensed hazardous waste management company.

Experimental Workflow for Safe Handling of this compound

OlivomycinD_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup & Disposal Phase receive Receive this compound - Inspect package for damage store Store in Secure Location - Labeled secondary container - Ventilated, restricted access receive->store don_ppe Don Full PPE - Double gloves, gown, eye protection - Respirator as needed store->don_ppe prepare_bsc Prepare Class II BSC - Disinfect surfaces - Place absorbent pads don_ppe->prepare_bsc handle Handle this compound in BSC - Weighing, reconstitution - Use closed-system transfer devices prepare_bsc->handle experiment Perform Experiment - Maintain containment - Follow approved protocol handle->experiment spill Spill Occurs handle->spill decontaminate Decontaminate BSC & Equipment - Use appropriate deactivating agent experiment->decontaminate experiment->spill doff_ppe Doff PPE Correctly - Dispose of as cytotoxic waste decontaminate->doff_ppe dispose_waste Segregate & Dispose of Waste - Sharps, solid, and liquid waste - Labeled cytotoxic containers doff_ppe->dispose_waste wash Wash Hands Thoroughly dispose_waste->wash spill_kit Use Cytotoxic Spill Kit - Follow spill protocol spill->spill_kit

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.